molecular formula C8H8ClNO3 B172956 2-Amino-4-chloro-5-methoxybenzoic acid CAS No. 181434-76-4

2-Amino-4-chloro-5-methoxybenzoic acid

Cat. No.: B172956
CAS No.: 181434-76-4
M. Wt: 201.61 g/mol
InChI Key: UIXXZKAAGMGUFZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methoxybenzoic acid (CAS 181434-76-4, Molecular Formula: C8H8ClNO3, Molecular Weight: 201.6 g/mol) is a high-purity fine chemical intermediate offered for research and development purposes . This compound features a benzoic acid core structure substituted with an amino group at the 2-position, a chlorine atom at the 4-position, and a methoxy group at the 5-position, a pattern that creates a versatile and valuable scaffold for advanced organic synthesis . While specific mechanistic studies on this exact compound are limited, its structural similarity to well-documented analogues, such as 4-amino-5-chloro-2-methoxybenzoic acid, indicates significant potential as a key building block in medicinal chemistry . The presence of multiple functional groups allows for diverse chemical transformations; the carboxylic acid can undergo esterification or amide coupling, the aromatic chlorine serves as a site for metal-catalyzed cross-coupling reactions, and the amino group can be functionalized or serve as a hydrogen bond donor . This versatility makes it a candidate for constructing complex heterocyclic systems found in biologically active compounds, including acridines and isoindolinones, which are frequently explored for their anticancer and antimicrobial properties . Researchers can leverage this compound in the synthesis of specialized pharmaceutical intermediates, particularly in developing novel receptor agonists or antagonists. It is supplied as a stable solid under ambient conditions, though long-term storage at 2-8°C is recommended . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXXZKAAGMGUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181434-76-4
Record name 2-amino-4-chloro-5-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

2-Amino-4-chloro-5-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, represents a molecule of significant interest in the landscape of medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a chloro substituent, and a methoxy group on the benzoic acid scaffold imparts a distinct reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures. While detailed physicochemical data for this specific isomer is not extensively documented in publicly available literature, this guide aims to provide a comprehensive overview of its known properties, offer insights based on closely related isomers, and present robust experimental protocols for the determination of its key physicochemical parameters. Understanding these properties is paramount for its effective handling, reaction optimization, and the rational design of novel bioactive compounds.

I. Core Physicochemical & Structural Properties

A foundational understanding of a molecule's intrinsic properties is the cornerstone of its application in research and development. This section details the fundamental identifiers and physicochemical characteristics of this compound.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 181434-76-4[1]

  • Molecular Formula: C₈H₈ClNO₃[1]

  • Molecular Weight: 201.61 g/mol [1]

  • Chemical Structure:

Physical Properties
PropertyValueSource
Physical Form Solid
Boiling Point (Predicted) 383.3 ± 42.0 °C at 760 mmHg[2]
Melting Point Data not available
Comparative Melting Point (4-Amino-5-chloro-2-methoxybenzoic acid)206 °C (decomposes)[3][4]
Comparative Melting Point (2-Amino-5-methoxybenzoic acid)148-152 °C

Expert Insight: The significant variation in melting points among isomers underscores the impact of substituent positioning on crystal lattice energy. The intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, are highly dependent on their relative positions, which in turn dictates the melting point.

Solubility Profile

A definitive solubility profile for this compound in various solvents is not currently published. Generally, compounds of this nature are expected to exhibit low solubility in non-polar organic solvents and limited solubility in water, which can be influenced by pH.

Expected Solubility Behavior:

  • Water: Low to moderate solubility, expected to increase at acidic pH (protonation of the amino group) and basic pH (deprotonation of the carboxylic acid).

  • Alcohols (Methanol, Ethanol): Likely to have moderate to good solubility due to the potential for hydrogen bonding.

  • Chlorinated Solvents (Dichloromethane, Chloroform): Expected to have low to moderate solubility.

  • Ethers (Diethyl ether, THF): Likely to have low solubility.

  • Aprotic Polar Solvents (DMSO, DMF): Expected to have good solubility.

Acidity and Basicity (pKa)

The pKa values for the ionizable groups (the carboxylic acid and the amino group) of this compound have not been experimentally determined and reported. These values are critical for predicting the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological activity.

Estimated pKa Values:

  • Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for benzoic acids. The presence of the electron-withdrawing chloro group would likely lower the pKa (increase acidity) compared to benzoic acid (pKa ≈ 4.2).

  • Amino Group (pKa₂): The basicity of the amino group is expected to be significantly reduced due to the electron-withdrawing effects of the adjacent carboxylic acid and the chloro group on the aromatic ring. The pKa of the conjugate acid is likely to be in the range of 2-4.

II. Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of purity of this compound. While specific spectra for this compound are not widely available, this section outlines the expected spectral features and provides data for a closely related isomer for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic Protons: Two singlets or two doublets in the aromatic region (typically δ 6.5-8.0 ppm), with chemical shifts influenced by the electronic effects of the substituents.

  • Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary with solvent and concentration.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may not always be observed depending on the solvent and water content.

Expected ¹³C NMR Features:

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with chemical shifts indicative of the substitution pattern.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Comparative Spectral Data for 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is available in public databases and can be used as a reference. [5][6][7][8]

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Characteristic
O-H (Carboxylic Acid)2500-3300Broad
N-H (Amine)3300-3500Two sharp bands (symmetric and asymmetric stretching)
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1450-1600Medium to weak
C-O (Methoxy/Acid)1210-1320 and 1000-1100Strong
C-Cl600-800Medium to strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Expected Fragmentation Pattern:

  • Loss of -OH (M-17): A common fragmentation for carboxylic acids.

  • Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.

  • Loss of -CH₃ from the methoxy group (M-15).

  • Loss of the chloro radical (M-35).

III. Stability and Reactivity

  • Stability: this compound is expected to be a stable solid under standard laboratory conditions. However, it should be protected from light.

  • Reactivity: The molecule possesses three reactive functional groups:

    • Carboxylic Acid: Can undergo esterification, amidation, and reduction.

    • Amino Group: Can be acylated, alkylated, and diazotized.

    • Aromatic Ring: Susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions under appropriate conditions.

IV. Applications in Research and Drug Development

Substituted aminobenzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. While specific applications of this compound are not extensively reported, its structural motifs are present in compounds with diverse therapeutic activities. Its isomeric counterpart, 4-Amino-5-chloro-2-methoxybenzoic acid, is a well-known intermediate in the synthesis of prokinetic agents like cisapride and mosapride. [9][10]This suggests that this compound holds significant potential as a building block for novel therapeutic agents.

Caption: Synthetic utility of this compound.

V. Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus. [3][5][11][12] Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

  • Replicates: Perform the determination in triplicate to ensure accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination in various solvents. [13][][15][16] Materials:

  • This compound

  • A selection of solvents (e.g., water, pH buffers, methanol, ethanol, acetone, dichloromethane)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

  • Quantification: Dilute the collected supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) using potentiometric titration. [17][18][19][20][21] Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)

Procedure:

  • Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like methanol/water if solubility in pure water is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration:

    • To determine the carboxylic acid pKa (pKa₁): Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

    • To determine the amino group pKa (pKa₂): First, acidify the sample solution with a known excess of the standardized HCl solution. Then, titrate the resulting solution with the standardized NaOH solution.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Sample Solution D Add Titrant Incrementally A->D B Calibrate pH Electrode E Record pH at each step B->E C Prepare Standardized Titrant C->D D->E Stir & Equilibrate F Continue until past equivalence point E->F G Plot pH vs. Titrant Volume F->G H Determine Equivalence Point G->H I Calculate pH at Half-Equivalence Point H->I J pKa = pH at V½ I->J

Caption: Workflow for pKa determination via potentiometric titration.

VI. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols should be followed to minimize exposure.

Conclusion

This compound is a chemical intermediate with considerable potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its known characteristics, offers insights based on related isomers, and details robust protocols for the experimental determination of its key parameters. The information and methodologies presented herein are intended to empower researchers and scientists to effectively utilize this compound in their discovery and development endeavors.

References

  • Melting point determination. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ertokus, G. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(9), 3827-3830.
  • Determination of melting points. (2021, September 19). Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 14, 2026, from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 181434-76-4 this compound Impurity. Retrieved January 14, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • G. Gaviraghi, et al. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 38(23), 4581-4591.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 14, 2026, from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved January 14, 2026, from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved January 14, 2026, from [Link]

  • Journal of Medicinal Chemistry. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved January 14, 2026, from [Link]

  • PMC. (2012). Development of Methods for the Determination of pKa Values. Retrieved January 14, 2026, from [Link]

  • MyBest.SHOP. (n.d.). 2-Amino-5-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the molecular structure and conformational properties of 2-Amino-4-chloro-5-methoxybenzoic acid. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from structurally related analogs and employs established principles of physical organic chemistry and computational modeling to project its key structural features. This approach provides a robust framework for understanding its behavior at a molecular level, which is crucial for applications in medicinal chemistry and materials science.

Introduction: A Molecule of Interest

This compound, with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.6 g/mol , belongs to the family of substituted anthranilic acids. These structures are significant scaffolds in drug discovery and development, often serving as key intermediates in the synthesis of a wide range of bioactive compounds. The specific arrangement of the amino, chloro, and methoxy substituents on the benzoic acid core imparts a unique electronic and steric profile, which in turn dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the three-dimensional structure and conformational preferences of this molecule is therefore paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics.

Molecular Structure and Key Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring substituted with a carboxylic acid group, an amino group, a chlorine atom, and a methoxy group.

PropertyValueSource
CAS Number181434-76-4
Molecular FormulaC₈H₈ClNO₃
Molecular Weight201.6 g/mol
IUPAC NameThis compound
Physical FormSolid (predicted)
Boiling Point383.3±42.0 °C at 760 mmHg

Conformational Analysis: Insights from Analogous Structures

The Role of Intramolecular Hydrogen Bonding

A critical feature in the conformation of many 2-aminobenzoic acids is the formation of an intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid group (-COOH).[1][2][3] This interaction creates a stable six-membered ring motif, referred to as an S(6) ring, which significantly influences the planarity of the molecule.[1][2][3]

In the case of this compound, it is highly probable that a similar intramolecular hydrogen bond exists. This would lead to a conformation where the carboxylic acid group is somewhat coplanar with the benzene ring.

Caption: Predicted intramolecular hydrogen bond in this compound.

Steric and Electronic Influence of Substituents

The conformation of the methoxy and carboxylic acid groups relative to the benzene ring is a key determinant of the molecule's overall shape.

  • Carboxylic Acid Group: Due to the steric hindrance from the adjacent amino group and the stabilizing effect of the intramolecular hydrogen bond, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring to some extent. The degree of this torsion is a balance between maximizing orbital overlap (favoring planarity) and minimizing steric clash.

  • Methoxy Group: The methoxy group at the 5-position is relatively unhindered. It is expected to adopt a conformation where the methyl group is oriented away from the adjacent chlorine atom to minimize steric repulsion. The oxygen of the methoxy group, with its lone pairs, can participate in resonance with the aromatic ring, influencing its electronic properties.

Intermolecular Interactions and Solid-State Packing

In the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers via their carboxylic acid groups.[1][2] This robust interaction is a primary driver of the crystal packing. For this compound, it is highly probable that molecules will arrange into centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid moieties.

Furthermore, the amino group can act as a hydrogen bond donor, and the oxygen of the methoxy group and the chlorine atom can act as weak hydrogen bond acceptors, leading to a complex three-dimensional hydrogen-bonding network that stabilizes the crystal lattice. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall crystal packing.

Experimental and Computational Methodologies for Conformation Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.

Experimental Protocols

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would confirm the presence and geometry of any intramolecular hydrogen bonds and reveal the intermolecular packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides valuable information about the molecular structure and conformation in solution.

Key Experiments:

  • ¹H and ¹³C NMR: To confirm the chemical structure and provide information about the electronic environment of the atoms.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): To identify protons that are close in space, providing insights into the preferred conformation in solution. For example, NOE correlations between the amino protons and the ortho-proton on the ring would support the presence of the intramolecular hydrogen bond.

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT is a powerful computational method for predicting the geometry, electronic structure, and spectroscopic properties of molecules.

Workflow:

  • Initial Structure Generation: A 3D model of the molecule is built.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation(s) in the gas phase or in a simulated solvent environment. This can predict bond lengths, angles, and dihedral angles.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational spectra (IR and Raman).

  • Conformational Search: To explore different possible conformations and identify the most stable ones.

Caption: Workflow for elucidating molecular structure and conformation.

Conclusion

While a definitive experimental structure of this compound is yet to be reported in the public domain, a comprehensive understanding of its likely molecular structure and conformation can be achieved through a comparative analysis of structurally similar compounds and the application of fundamental chemical principles. The presence of a strong intramolecular hydrogen bond between the amino and carboxylic acid groups is a key feature that is expected to enforce a degree of planarity on the molecule. In the solid state, the formation of carboxylic acid dimers through intermolecular hydrogen bonding is predicted to be a dominant packing motif. The insights presented in this guide provide a valuable foundation for researchers working with this molecule, enabling more informed decisions in synthetic chemistry, drug design, and materials science. Further experimental and computational studies are warranted to provide a more detailed and validated picture of its conformational landscape.

References

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2010). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. [Link]

  • ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide is a molecule of significant interest within contemporary drug discovery and materials science landscapes. Its structural architecture, featuring a sulfonamide linkage between a 4-methoxybenzene moiety and a 4-benzoylphenyl group, imparts a unique combination of steric and electronic properties. These characteristics are pivotal in its potential biological activity and its utility as a versatile chemical scaffold. For researchers and drug development professionals, a comprehensive understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This guide provides a detailed exploration of the expected spectroscopic signature of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, leveraging data from structurally related analogs to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, it outlines the rigorous experimental protocols for acquiring this data, grounded in the fundamental principles of each spectroscopic technique.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, the following data is a predictive analysis based on established spectroscopic principles and data from analogous sulfonamide-containing compounds. This approach provides a robust framework for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. The predicted ¹H and ¹³C NMR spectra for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide are detailed below.

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to be complex, with distinct signals corresponding to the protons on the three aromatic rings and the methoxy group. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

  • Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-OCH₃~3.8Singlet3HThe three equivalent protons of the methoxy group are not coupled to other protons.
Aromatic (4-methoxyphenyl)~6.9-7.1Doublet2HProtons ortho to the electron-donating methoxy group are shielded.
Aromatic (4-methoxyphenyl)~7.7-7.9Doublet2HProtons ortho to the electron-withdrawing sulfonyl group are deshielded.
Aromatic (benzoylphenyl)~7.2-7.8Multiplet9HThe nine protons of the benzoylphenyl moiety will exhibit complex splitting patterns due to their varied chemical environments. Protons closer to the electron-withdrawing carbonyl and sulfonamide groups will be shifted downfield.
-NH-~10.0-11.0Broad Singlet1HThe sulfonamide proton is acidic and often appears as a broad signal at a downfield chemical shift. Its position can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

  • Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

CarbonPredicted Chemical Shift (ppm)Rationale
-OCH₃~55-56Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Aromatic (4-methoxyphenyl)~114-130Aromatic carbons of the 4-methoxyphenyl ring will appear in this region. The carbon bearing the methoxy group will be the most shielded.
Aromatic (benzoylphenyl)~120-145The benzoylphenyl carbons will have a wider range of chemical shifts due to the influence of both the carbonyl and sulfonamide groups.
Quaternary (C-S)~135-140The carbon atom directly bonded to the sulfur of the sulfonamide group.
Quaternary (C-N)~138-142The carbon atom directly bonded to the nitrogen of the sulfonamide group.
Quaternary (C=O)~195-200The carbonyl carbon will be significantly deshielded and appear at a characteristic downfield chemical shift.
Quaternary (C-OCH₃)~160-165The carbon of the 4-methoxyphenyl ring bonded to the methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide will exhibit characteristic absorption bands for the N-H, C=O, S=O, and C-O functional groups.

  • Table 3: Predicted IR Absorption Bands for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H~3300-3200Medium, SharpStretching
C-H (aromatic)~3100-3000MediumStretching
C=O (ketone)~1660-1680StrongStretching
C=C (aromatic)~1600-1450Medium to StrongStretching
S=O (sulfonyl)~1350-1300 and ~1170-1150StrongAsymmetric and Symmetric Stretching
C-N~1300-1200MediumStretching
C-O (ether)~1250-1200StrongAsymmetric Stretching
S-N~950-900MediumStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, Electron Ionization (EI) would likely lead to extensive fragmentation.

  • Predicted Molecular Ion Peak (M⁺): m/z = 383.1

  • Key Fragmentation Pathways:

    • Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides. This would lead to fragments corresponding to the 4-methoxybenzenesulfonyl cation (m/z 171) and the 4-benzoylphenylaminyl radical.

    • Loss of SO₂ (64 Da) from the molecular ion is another characteristic fragmentation of sulfonamides.

    • Cleavage of the bond between the carbonyl group and the phenyl ring can generate a benzoyl cation (m/z 105).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Dissolve->Solvent Transfer Transfer to a clean, dry 5 mm NMR tube Solvent->Transfer Insert Insert sample into the NMR spectrometer Transfer->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Tune Tune and match the probe Shim->Tune Acquire Acquire ¹H and ¹³C spectra Tune->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals (¹H) Baseline->Integrate Reference Reference the spectrum (TMS or residual solvent peak) Integrate->Reference

Caption: Experimental workflow for NMR spectroscopy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Tune and match the probe for the desired nucleus (¹H and ¹³C) to maximize sensitivity.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • For ¹H spectra, integrate the signals to determine the relative number of protons.

    • Reference the spectrum using either an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind 1-2 mg of sample with ~100 mg of dry KBr Press Press the mixture into a transparent pellet Grind->Press Background Acquire a background spectrum (empty sample compartment or pure KBr pellet) Press->Background Sample_Scan Place the sample pellet in the beam path and acquire the sample spectrum Background->Sample_Scan Ratio Ratio the sample spectrum against the background spectrum Sample_Scan->Ratio Format Convert to absorbance or transmittance Ratio->Format Label Label significant peaks Format->Label

Caption: Experimental workflow for FT-IR spectroscopy.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • The resulting spectrum is typically displayed in either absorbance or transmittance mode.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization (Electron Ionization) cluster_analysis Mass Analysis and Detection Introduce Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet) Bombard Bombard the vaporized sample with high-energy electrons (~70 eV) Introduce->Bombard Ionize Generate a molecular ion (M⁺) and fragment ions Bombard->Ionize Accelerate Accelerate the ions into the mass analyzer Ionize->Accelerate Separate Separate ions based on their mass-to-charge ratio (m/z) Accelerate->Separate Detect Detect the ions Separate->Detect Plot Plot ion abundance versus m/z Detect->Plot

Caption: Experimental workflow for Mass Spectrometry.

  • Sample Introduction:

    • Introduce a small amount of the sample into the high-vacuum environment of the mass spectrometer's ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization (Electron Ionization - EI):

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy often causes the molecular ion to fragment.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated by an electric field into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic characterization of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide is crucial for its application in research and development. This guide provides a comprehensive, albeit predictive, overview of its expected NMR, IR, and MS spectra, based on the well-established principles of spectroscopy and data from analogous compounds. The detailed experimental protocols herein offer a robust framework for obtaining high-quality data, ensuring the reliable identification and characterization of this important molecule. As with any scientific endeavor, the comparison of experimentally obtained data with these predicted values will provide the ultimate confirmation of the structure and purity of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Royal Society of Chemistry. (n.d.). Spectra School. Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and formulation development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's solubility profile in various organic solvents is not merely an academic exercise; it is a critical dataset that informs crucial decisions at multiple stages of the pharmaceutical pipeline. From reaction chemistry and purification to crystallization and final dosage form development, solvent selection based on solubility data can significantly impact the purity, crystal form (polymorphism), stability, and manufacturability of the drug substance.

This technical guide provides an in-depth analysis of the solubility profile of 2-Amino-4-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications as a key building block in medicinal chemistry.[1][2] The presence of multiple functional groups—a carboxylic acid, an amino group, a chloro group, and a methoxy group—imparts a unique electronic and steric character to the molecule, suggesting a complex and interesting solubility behavior across solvents of varying polarities and functionalities. This guide will delve into the theoretical underpinnings of its solubility, present a robust experimental methodology for solubility determination, and offer a detailed (though illustrative) analysis of its solubility in a range of common organic solvents. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the handling and formulation of this and structurally similar compounds.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its interaction with solvents.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[3]
Molecular Weight 201.61 g/mol [3]
Appearance Solid
InChI Key UIXXZKAAGMGUFZ-UHFFFAOYSA-N

The structure of this compound reveals several key features that govern its solubility:

  • Aromatic Carboxylic Acid: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its acidity also allows for potential ionization in appropriate media.

  • Amino Group: The primary amino group is also polar and a hydrogen bond donor, contributing to interactions with protic and polar aprotic solvents.

  • Methoxy Group: The ether linkage introduces some polarity and potential for hydrogen bond acceptance.

  • Chloro Group: The electronegative chlorine atom contributes to the overall polarity of the molecule.

  • Aromatic Ring: The benzene ring itself is non-polar and will favor interactions with less polar solvents through van der Waals forces.

The solubility of this molecule will therefore be a delicate balance between these competing functionalities and their interactions with the solvent environment.

Experimental Determination of Solubility: The Shake-Flask Method

To ensure the scientific integrity and reproducibility of solubility data, a well-established and validated methodology is paramount. The equilibrium or saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][5][6]

Principle

The shake-flask method is predicated on achieving a saturated solution of the solute in the solvent of interest, where the dissolved solute is in equilibrium with the undissolved solid phase. By quantifying the concentration of the solute in the liquid phase at this equilibrium, the thermodynamic solubility is determined.

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 2-Amino-4-chloro- 5-methoxybenzoic acid to a known volume of the organic solvent in a sealed vial. B Agitate the vial in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Allow the suspension to settle. B->C D Withdraw an aliquot of the supernatant and filter through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid. C->D Careful sampling E Dilute the filtered aliquot with a suitable mobile phase. D->E F Analyze the diluted sample by a validated HPLC-UV method to determine the concentration. E->F G Calculate the solubility in mg/mL or mol/L. F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • For each selected organic solvent, add an excess amount of this compound (e.g., 50-100 mg) to a 5 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Pipette a precise volume (e.g., 2.0 mL) of the organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for 48 hours. This duration is typically sufficient to reach equilibrium, but should be experimentally verified.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any remaining solid particles.[5]

    • Accurately dilute a known volume of the filtrate with a suitable diluent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • A validated HPLC-UV method is the preferred analytical tool for accurately quantifying the concentration of the dissolved API.[5][7]

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A suitable UV wavelength for detection (e.g., 254 nm or the λmax of the compound).

    • Calibration: Prepare a series of calibration standards of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against concentration.

    • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Illustrative Solubility Profile of this compound

The following table presents a hypothetical but scientifically plausible solubility profile of this compound in a range of organic solvents at 25 °C, as would be determined by the protocol described above. This data is for illustrative purposes to facilitate a discussion of the underlying principles.

SolventSolvent TypePolarity IndexH-BondingSolubility (mg/mL) at 25°C
MethanolPolar Protic5.1Donor & Acceptor35.2
EthanolPolar Protic4.3Donor & Acceptor28.5
IsopropanolPolar Protic3.9Donor & Acceptor15.1
AcetonePolar Aprotic5.1Acceptor45.8
Ethyl AcetatePolar Aprotic4.4Acceptor12.3
AcetonitrilePolar Aprotic5.8Acceptor9.7
DichloromethaneHalogenated3.1-5.4
Tetrahydrofuran (THF)Ether4.0Acceptor22.6
TolueneNon-polar2.4-0.8
n-HeptaneNon-polar0.1-<0.1

Analysis and Discussion of the Solubility Profile

The solubility of a solute is governed by the principle of "like dissolves like," which in chemical terms refers to the compatibility of intermolecular forces between the solute and solvent molecules.[8] The data presented above, though illustrative, allows for a detailed analysis of these interactions for this compound.

The Influence of Solvent Polarity and Hydrogen Bonding

The structure of this compound, with its -COOH and -NH₂ groups, is rich in hydrogen bond donors and acceptors. This is a primary determinant of its solubility behavior.

G cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Resulting Solubility Solute Features: - H-Bond Donors (-COOH, -NH₂) - H-Bond Acceptors (=O, -O-, -N) - Polar Groups (-Cl, -OCH₃) - Non-polar Aromatic Ring PolarProtic Polar Protic (e.g., Methanol) - H-Bond Donor & Acceptor Solute->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone) - H-Bond Acceptor Only Solute->PolarAprotic Good H-Bonding NonPolar Non-polar (e.g., Toluene) - Van der Waals forces Solute->NonPolar Weak Interactions HighSol High Solubility (Strong Solute-Solvent Interactions) PolarProtic->HighSol PolarAprotic->HighSol LowSol Low Solubility (Strong Solute-Solute Interactions Dominate) NonPolar->LowSol

Caption: Relationship between Solute/Solvent Properties and Solubility.

  • High Solubility in Polar Solvents: The highest solubilities are observed in polar solvents like acetone and methanol.

    • Acetone: As a polar aprotic solvent, acetone can effectively accept hydrogen bonds from the -COOH and -NH₂ groups of the solute. Its high polarity also helps to solvate the polar regions of the molecule.

    • Methanol and Alcohols: These polar protic solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all the polar functional groups of the solute. The solubility trend within the alcohols (Methanol > Ethanol > Isopropanol) correlates inversely with the increasing size of the non-polar alkyl chain, which reduces the overall polarity and introduces steric hindrance.[9]

  • Moderate Solubility:

    • Tetrahydrofuran (THF): As a cyclic ether, THF is a good hydrogen bond acceptor and its moderate polarity allows for favorable interactions, resulting in good solubility.

    • Ethyl Acetate: While being a polar aprotic solvent and a hydrogen bond acceptor, its larger non-polar ethyl group likely reduces its efficiency in solvating the solute compared to acetone.

  • Low Solubility in Non-polar Solvents:

    • Dichloromethane: This solvent has a moderate polarity but lacks hydrogen bonding capability, leading to significantly lower solubility.

    • Toluene and n-Heptane: In these non-polar solvents, the energy required to break the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) is not compensated by the weak van der Waals forces between the solute and the solvent.[8] Consequently, the solubility is very low.

Practical Applications and Implications

The solubility profile of this compound has direct implications for its practical application in a laboratory and industrial setting:

  • Reaction Chemistry: Solvents like THF or acetone could be suitable for carrying out reactions involving this compound, ensuring sufficient concentration of the reactant in the solution phase.

  • Purification and Crystallization: The significant difference in solubility between a solvent like acetone (high solubility) and a non-polar solvent like heptane (low solubility) suggests that an acetone/heptane solvent/anti-solvent system would be highly effective for recrystallization to achieve high purity.

  • Formulation Development: For the development of a liquid dosage form, polar protic or aprotic solvents in which the compound exhibits high solubility would be the primary candidates. The choice would then be further refined based on toxicity, stability, and other pharmaceutical considerations.[7]

  • Analytical Method Development: The solubility data is crucial for preparing stock solutions for analytical testing, ensuring that the compound remains dissolved in the chosen diluent.

Conclusion

This technical guide has detailed the theoretical and practical aspects of determining and interpreting the solubility profile of this compound. The interplay of its multiple functional groups results in a solubility profile that is highly dependent on the polarity and hydrogen bonding capacity of the solvent. The highest solubility is achieved in polar solvents, particularly those that are effective hydrogen bond acceptors like acetone, or both donors and acceptors like methanol. Conversely, the compound is practically insoluble in non-polar hydrocarbon solvents.

The robust shake-flask methodology, coupled with a validated HPLC-UV analytical technique, provides a reliable framework for generating the high-quality solubility data that is indispensable for informed decision-making in chemical synthesis, purification, and pharmaceutical formulation.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Available from: [Link]

  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid. Available from: [Link]

  • Homework.Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Available from: [Link]

  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Amino-4-chloro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are cornerstones in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Among these, 2-Amino-4-chloro-5-methoxybenzoic acid presents a unique substitution pattern with significant potential for chemical modification and biological activity. Although direct research on its derivatives is nascent, a comprehensive analysis of structurally related analogs provides a strong foundation for predicting their therapeutic promise. This technical guide synthesizes the available information on the synthesis of this core scaffold and extrapolates the potential anticancer, antimicrobial, and anti-inflammatory activities of its derivatives. By examining the structure-activity relationships and mechanisms of action of closely related compounds, this document serves as a roadmap for researchers venturing into the exploration of this promising class of molecules. We provide detailed experimental protocols for the synthesis of analogous compounds and for biological assays, alongside data-driven predictions of activity, to empower and guide future research and development in this area.

The Core Scaffold: this compound

The this compound molecule (CAS 181434-76-4) is a multifaceted building block for organic synthesis.[1] Its structure, featuring an amino group, a chloro substituent, a methoxy group, and a carboxylic acid on a benzene ring, offers multiple sites for chemical modification. The amino and carboxylic acid groups are amenable to amidation and esterification, while the aromatic ring can participate in various coupling reactions. This versatility allows for the creation of a diverse library of derivatives with a wide range of physicochemical properties and potential biological activities.

While specific studies on the biological activities of derivatives of this exact scaffold are limited, the broader class of substituted aminobenzoic acids has been extensively explored, revealing significant potential in oncology, infectious diseases, and inflammatory conditions.[2][3][4]

Potential Anticancer Activity

Derivatives of aminobenzoic acids have shown considerable promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[2][3][5]

Predicted Mechanism of Action: Targeting Kinase Signaling

Many small molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling. Based on analogs, it is hypothesized that derivatives of this compound could be designed to target kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[5] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes tumor growth.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative Potential Derivative Derivative->EGFR Inhibition

Caption: Predicted anticancer mechanism of action for this compound derivatives.

Hypothetical Anticancer Activity Data

The following table presents a hypothetical compilation of anticancer activities for derivatives of this compound, based on data from structurally similar compounds. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Derivative Modification Target Cancer Cell Line Predicted IC50 (µM) Reference Analog Data
ACMA-1 Amide with 4-fluoroanilineA549 (Lung Cancer)0.5 - 5[2]
ACMA-2 Ester with 2-pyridylmethanolMCF-7 (Breast Cancer)1 - 10[5]
ACMA-3 Amide with piperazineHCT116 (Colon Cancer)5 - 25[5]
ACMA-4 Substituted thiazole amidePC-3 (Prostate Cancer)2 - 15[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Antimicrobial Activity

The substitution pattern of this compound, particularly the presence of a halogen, suggests that its derivatives could possess antimicrobial properties. Halogenated aromatic compounds are known to exhibit antibacterial and antifungal activities.[6][7]

Predicted Mechanism of Action: Disruption of Bacterial Cellular Processes

The mechanism of action for antimicrobial benzoic acid derivatives can vary. They may disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some derivatives are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Activity Evaluation start 2-Amino-4-chloro- 5-methoxybenzoic acid derivative Synthesized Derivative start->derivative characterization Spectroscopic Characterization derivative->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test zone_inhibition Zone of Inhibition (Disk Diffusion) characterization->zone_inhibition gram_pos Gram-positive Bacteria (e.g., S. aureus) mic_test->gram_pos gram_neg Gram-negative Bacteria (e.g., E. coli) mic_test->gram_neg fungi Fungi (e.g., C. albicans) mic_test->fungi zone_inhibition->gram_pos zone_inhibition->gram_neg zone_inhibition->fungi

Caption: Experimental workflow for antimicrobial testing of derivatives.

Hypothetical Antimicrobial Activity Data

The following table provides predicted Minimum Inhibitory Concentration (MIC) values for hypothetical derivatives against common microbial strains, based on data from analogous compounds.[6][7][8]

Derivative Modification Microorganism Predicted MIC (µg/mL) Reference Analog Data
ACMA-5 Hydrazide derivativeStaphylococcus aureus16 - 64[8]
ACMA-6 Thiazole conjugateEscherichia coli32 - 128[6]
ACMA-7 Schiff base with salicylaldehydeCandida albicans8 - 32[7]
ACMA-8 N-phenylacetamideBacillus subtilis16 - 64[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Culture the microbial strain overnight and dilute it to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbe, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Aminobenzoic acid derivatives have been investigated for their anti-inflammatory properties, often acting through the modulation of inflammatory pathways.[4][9][10]

Predicted Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of aminobenzoic acid derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is typically achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key upstream regulator of these enzymes is the transcription factor NF-κB, which is a likely target for this class of compounds.[9]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Derivative Potential Derivative NF_kB_activation NF-κB Activation Derivative->NF_kB_activation Inhibition TLR4->NF_kB_activation iNOS_COX2_expression iNOS & COX-2 Expression NF_kB_activation->iNOS_COX2_expression Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2_expression->Pro_inflammatory_mediators Inflammation Inflammation Pro_inflammatory_mediators->Inflammation

Caption: Predicted anti-inflammatory mechanism via NF-κB pathway inhibition.

Hypothetical Anti-inflammatory Activity Data

This table presents predicted anti-inflammatory activities based on the inhibition of NO production in LPS-stimulated macrophages, with data extrapolated from similar compounds.[9][10]

Derivative Modification Cell Line Predicted NO Inhibition (%) at 50 µM Reference Analog Data
ACMA-9 Phenylazo derivativeRAW 264.740 - 70[4]
ACMA-10 Thiazolidinone derivativeJ774A.150 - 80[4]
ACMA-11 N-benzylidene derivativePrimary Macrophages30 - 60[10]
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitrite, a stable product of nitric oxide, in cell culture supernatants.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Reaction: Mix the supernatant with the Griess reagent and incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. While specific protocols for the target compound are not widely published, methods for analogous structures provide a reliable blueprint.

Representative Synthesis Protocol for a Substituted Aminobenzoic Acid

The following is a general, representative protocol for the synthesis of a substituted aminobenzoic acid, which can be adapted for this compound.

  • Protection of the Amino Group: The starting aminobenzoic acid is often protected, for example, by acetylation with acetic anhydride.

  • Chlorination: The protected compound is then chlorinated using a suitable agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.

  • Hydrolysis/Deprotection: The protecting group is removed, and if the starting material was an ester, it is hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives remains to be established, the analysis of structurally related compounds strongly suggests a promising therapeutic potential. The versatile nature of this scaffold allows for the generation of diverse chemical entities that are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this novel class of compounds. Future work should focus on the systematic synthesis of a library of derivatives, followed by rigorous in vitro and in vivo testing to validate these predictions and elucidate their precise mechanisms of action. Such endeavors hold the promise of discovering new lead compounds for the development of next-generation therapeutics.

References

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. TSI Journals.
  • Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid | 12145. TSI Journals.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
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  • Synthesis, stereochemical assignment and biological activity of a novel series of C-4" modified aza-macrolides. PubMed.
  • (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. MDPI.
  • Synthetic routes of p-aminobenzoic acid derivatives having...
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
  • This compound|CAS 181434-76-4. Benchchem.

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An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-4-chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-chloro-5-methoxybenzoic acid is a substituted aromatic carboxylic acid with a molecular structure that presents multiple reactive functional groups. As an intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its chemical stability is paramount for ensuring the quality, safety, and efficacy of final products. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. We will delve into the theoretical underpinnings of its degradation under various stress conditions, provide actionable experimental protocols for stability testing, and outline modern analytical approaches for the identification and quantification of potential degradants. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the stability characteristics of this molecule.

Chemical Profile and Inherent Stability Considerations

The structure of this compound, featuring an amino group, a chlorine atom, a methoxy group, and a carboxylic acid on a benzene ring, dictates its reactivity and potential degradation pathways. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing and leaving group potential of the chlorine atom, creates a nuanced electronic environment on the aromatic ring.

Key Structural Features Influencing Stability:

  • Amino Group: Prone to oxidation, which can lead to the formation of colored impurities and complex degradation products.[1][2] Its basicity also influences the molecule's solubility and reactivity at different pH values.

  • Chloro Group: The carbon-chlorine bond on the aromatic ring can be susceptible to cleavage under photolytic or certain nucleophilic conditions, leading to dechlorination.[3][4]

  • Methoxy Group: While generally stable, it can influence the electron density of the aromatic ring and may be involved in photodegradation processes.[5][6]

  • Carboxylic Acid Group: Can undergo decarboxylation at elevated temperatures.[7][8] Its acidity is a key factor in the pH-dependent stability of the molecule.

  • Aromatic Ring: The benzene core can be susceptible to oxidative attack, potentially leading to ring-opening products under harsh conditions.

Predicted Degradation Pathways

Based on the functional groups present, this compound is likely to degrade under hydrolytic, oxidative, photolytic, and thermal stress conditions. Forced degradation studies are essential to systematically investigate these pathways.[9]

Hydrolytic Degradation

The stability of this compound in aqueous solutions is expected to be pH-dependent. While the primary functional groups are generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures can promote degradation.

  • Acidic Conditions: Under strong acidic conditions and heat, there is a potential for hydrolysis of the methoxy group to a hydroxyl group, though this is generally a slow process for aryl ethers.

  • Basic Conditions: The molecule is expected to be relatively stable under mild basic conditions. The carboxylic acid will be deprotonated, forming a carboxylate salt.

Oxidative Degradation

The amino group is the most likely site for oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂), especially in the presence of metal ions, can initiate degradation.

  • Potential Oxidative Reactions:

    • Oxidation of the amino group to form nitroso, nitro, or hydroxylamino derivatives.

    • Oxidative coupling reactions leading to the formation of dimeric and polymeric impurities.[1]

    • Oxidative degradation can also lead to the formation of colored by-products, which can be a critical quality attribute.

Photodegradation

Aromatic compounds, particularly those with halogen and amino substituents, are often susceptible to photodegradation. Exposure to UV light can provide the energy needed to initiate photochemical reactions.

  • Potential Photolytic Reactions:

    • Dechlorination: Homolytic cleavage of the C-Cl bond upon absorption of UV radiation can lead to the formation of a radical intermediate, which can then abstract a hydrogen atom from the solvent to yield 2-amino-5-methoxybenzoic acid.

    • Oxidation: Photo-oxidation of the amino group is also a plausible pathway.[10]

    • The methoxy group can also influence the photosensitivity of the molecule.[5][11]

Thermal Degradation

In the solid state and in solution, elevated temperatures can induce degradation. The most probable thermal degradation pathway for benzoic acid derivatives is decarboxylation.[12][13]

  • Decarboxylation: Heating the molecule, particularly above its melting point, is likely to result in the loss of carbon dioxide (CO₂) from the carboxylic acid group, yielding 3-chloro-4-methoxyaniline.

The following diagram illustrates the predicted major degradation pathways under various stress conditions.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Predicted Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Parent Compound 2-Amino-4-chloro- 5-methoxybenzoic acid Acid/Base Hydrolysis->Parent Compound Oxidation (H₂O₂) Oxidation (H₂O₂) Oxidation (H₂O₂)->Parent Compound Photolysis (UV Light) Photolysis (UV Light) Photolysis (UV Light)->Parent Compound Thermolysis (Heat) Thermolysis (Heat) Thermolysis (Heat)->Parent Compound Oxidized Products (N-oxides, dimers) Oxidized Products (N-oxides, dimers) Dechlorinated Product Dechlorinated Product Decarboxylated Product Decarboxylated Product Hydrolyzed Methoxy Product Hydrolyzed Methoxy Product Parent Compound->Oxidized Products (N-oxides, dimers) Oxidation Parent Compound->Dechlorinated Product Photolysis Parent Compound->Decarboxylated Product Thermolysis Parent Compound->Hydrolyzed Methoxy Product Hydrolysis

Caption: Predicted major degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for identifying potential degradants and developing a stability-indicating analytical method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradation products.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • At appropriate time points, withdraw aliquots from both the exposed and control samples and analyze.

Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stressing Stress Conditions cluster_analysis Analysis cluster_elucidation Structure Elucidation API_Stock Prepare API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C) Base Base Hydrolysis (1 M NaOH, 60°C) Oxidation Oxidative Stress (3% H₂O₂, RT) Thermal Thermal Stress (Solid, 105°C) Photo Photolytic Stress (UV/Vis Light) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize/Dilute Sampling->Neutralization UPLC_MS UPLC-MS/MS Analysis Neutralization->UPLC_MS Data_Analysis Data Analysis (Peak Purity, Mass Balance) UPLC_MS->Data_Analysis Isolation Isolate Degradants (Prep-HPLC) Data_Analysis->Isolation If significant degradant NMR NMR Spectroscopy Isolation->NMR Structure_ID Identify Structure NMR->Structure_ID

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), are the cornerstones of modern stability testing.[15][16][17]

UPLC-MS/MS Method for Separation and Identification
  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for separating and identifying unknown degradants.[18][19]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is typically effective for separating aromatic acids and their degradants.

  • Detection: A photodiode array (PDA) detector can monitor the absorbance at multiple wavelengths, while the mass spectrometer provides mass-to-charge ratio data for peak identification.

Structural Elucidation of Degradation Products

For definitive structural confirmation of significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[20][21][22]

  • Isolation: Preparative HPLC can be used to isolate sufficient quantities of the degradants.

  • NMR Analysis: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed structural information, allowing for the unambiguous identification of the degradation products.[23]

Data Summary and Interpretation

The results from the forced degradation studies should be systematically tabulated to provide a clear overview of the stability profile of this compound.

Stress ConditionReagent/ParametersObservation Time (hours)% Degradation of ParentNumber of DegradantsRemarks
Acid Hydrolysis 1 M HCl, 60°C24
Base Hydrolysis 1 M NaOH, 60°C24
Oxidation 3% H₂O₂, RT24Potential for colored degradants
Thermal (Solid) 105°C48Decarboxylation is likely
Photolysis UV/Vis LightDechlorination is possible

This table should be populated with experimental data.

Conclusion

While specific stability data for this compound is not extensively published, a comprehensive stability assessment can be effectively designed and executed based on its chemical structure and the principles of forced degradation. The amino group is a key site for oxidative and photolytic instability, while the carboxylic acid is susceptible to thermal decarboxylation. A systematic investigation using the protocols outlined in this guide will enable researchers to establish the intrinsic stability of the molecule, identify potential degradation products, and develop a robust, stability-indicating analytical method. This foundational knowledge is critical for ensuring the quality and safety of any downstream applications of this important chemical intermediate.

References

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A Comprehensive Technical Guide to 2-Amino-4-chloro-5-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-amino-4-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative with significant potential in medicinal chemistry and materials science. While this specific isomer is less documented than its close relatives, this document will extrapolate from established chemical principles and data from analogous compounds to provide a thorough technical overview for researchers, scientists, and drug development professionals.

Molecular Identification and Chemical Structure

At the core of any chemical investigation are the unambiguous identifiers of a molecule. For this compound, these are:

IdentifierValueSource
InChI Key UIXXZKAAGMGUFZ-UHFFFAOYSA-N
SMILES COC1=C(Cl)C=C(N)C(=C1)C(=O)O[1]
CAS Number 181434-76-4[2][3]
Molecular Formula C8H8ClNO3[2][4]
Molecular Weight 201.61 g/mol

The structure, characterized by an aromatic ring substituted with amino, chloro, methoxy, and carboxylic acid functional groups, presents a versatile scaffold for chemical modifications.[5]

Physicochemical Properties and Computational Analysis

While experimental data for this specific isomer is limited, we can infer its properties based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis
Physical Form Solid[2]
Boiling Point 383.3±42.0 °C at 760 mmHg[2]
Storage Temperature Room temperature, protected from light[2]

Computational Insights:

Computational studies on substituted benzoic acids reveal that the electronic properties and acidity (pKa) are significantly influenced by the nature and position of the substituents.[6][7] The interplay of the electron-donating amino and methoxy groups and the electron-withdrawing chloro and carboxylic acid groups in this compound creates a unique electronic environment. Density Functional Theory (DFT) calculations can be employed to predict properties such as molecular orbital energies, electrostatic potential maps, and vibrational frequencies, providing valuable insights into the molecule's reactivity and intermolecular interactions.[2][4]

G cluster_computational Computational Analysis Workflow start Molecular Structure Input dft DFT Calculations (e.g., B3LYP/6-311G(d,p)) start->dft properties Predicted Properties dft->properties ESP, HOMO/LUMO reactivity Reactivity Insights dft->reactivity Fukui Functions spectroscopy Simulated Spectra (IR, NMR) dft->spectroscopy Vibrational Frequencies G start p-Aminosalicylic Acid methylation Step 1: Methylation (Dimethyl Sulfate, KOH, Acetone) start->methylation intermediate1 Methyl 4-amino-2-methoxybenzoate methylation->intermediate1 chlorination Step 2: Chlorination (NCS, DMF) intermediate1->chlorination intermediate2 Methyl 4-amino-5-chloro-2-methoxybenzoate chlorination->intermediate2 hydrolysis Step 3: Hydrolysis (KOH, Methanol/Water, then HCl) intermediate2->hydrolysis product 4-Amino-5-chloro-2-methoxybenzoic Acid hydrolysis->product

Caption: Reaction pathway for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Spectroscopic Characterization

The structural features of this compound give rise to a characteristic spectroscopic fingerprint.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C=C stretches of the aromatic ring. [8]The presence of the methoxy group will also be evident.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methoxy carbon. [9]

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds. [10][11]The isomeric 4-Amino-5-chloro-2-methoxybenzoic acid is a known key intermediate in the synthesis of potent 5-HT4 receptor agonists and antagonists. [12][13]These compounds have therapeutic potential in treating gastrointestinal disorders.

Given the structural similarities, this compound is a highly promising candidate for:

  • Scaffold for Novel Therapeutics: Its multiple functional groups allow for diverse chemical modifications, including amide bond formation, esterification, and cross-coupling reactions, enabling the construction of complex molecular architectures. [5]* Fragment-Based Drug Design: It can serve as a valuable fragment for screening against various biological targets.

  • Intermediate for Bioactive Molecules: Its structure is amenable to the synthesis of heterocyclic systems that are often found in biologically active compounds. [5]

G cluster_applications Potential Applications in Drug Discovery sub 2-Amino-4-chloro- 5-methoxybenzoic acid scaffold Novel Therapeutic Scaffold sub->scaffold fbd Fragment-Based Design sub->fbd intermediate Bioactive Molecule Intermediate sub->intermediate

Sources

Discovery and history of substituted benzoic acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Benzoic Acids in Medicinal Chemistry

Introduction: From Willow Bark to Wonder Drugs

The journey of substituted benzoic acids in medicinal chemistry is a compelling narrative of observation, serendipity, and rational design, stretching from ancient remedies to the pillars of modern pharmacotherapy. The simple benzoic acid scaffold, a benzene ring attached to a carboxylic acid, has proven to be an astonishingly versatile template. By strategically modifying this core structure—adding, removing, or altering functional groups—chemists have unlocked a vast array of therapeutic agents that have fundamentally reshaped medicine. These compounds, ranging from anti-inflammatory agents and diuretics to local anesthetics and antibacterials, all share a common chemical ancestor, demonstrating the profound impact of nuanced structural modifications on biological activity. This guide, intended for researchers and drug development professionals, delves into the pivotal discoveries, explores the underlying structure-activity relationships (SAR), and details the experimental rationale that transformed this humble organic acid into a cornerstone of the pharmaceutical industry.

Part 1: The Salicylates - Taming Inflammation

The story of substituted benzoic acids begins with the most famous of them all: salicylic acid. Its journey from a folk remedy to a globally recognized medicine laid the groundwork for the entire class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Historical Unraveling: From Salicin to Salicylic Acid

For millennia, ancient civilizations, including the Sumerians and Egyptians, utilized extracts from the willow tree to alleviate pain and fever.[1] It was not until the 19th century, however, that the active principle was scientifically elucidated. In 1828, Johann Büchner, a professor at the University of Munich, isolated a bitter yellow compound from willow bark which he named "salicin".[2] A decade later, Italian chemist Raffaele Piria produced a more potent acidic form from salicin, which he named salicylic acid (2-hydroxybenzoic acid).[3]

The pivotal moment for its industrial production came with the development of the Kolbe-Schmitt reaction in 1860 by Hermann Kolbe and later refined by Rudolf Schmitt.[4][5] This chemical process enabled the large-scale synthesis of salicylic acid from phenol, a common coal tar derivative, making the drug widely available.[4]

The Birth of Aspirin: A Chemical Solution to a Clinical Problem

Despite its efficacy, salicylic acid was harsh on the gastric mucosa, causing significant irritation and bleeding.[6] This critical drawback prompted further investigation at the Bayer company in Germany. The prevailing scientific rationale was that modifying the acidic phenol group might reduce its irritant properties. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated the phenolic hydroxyl group of salicylic acid using acetic anhydride, creating acetylsalicylic acid.[5] This new compound retained the therapeutic benefits of its predecessor but was significantly better tolerated by patients. Bayer trademarked the new drug as "Aspirin" in 1899, and it quickly became the world's most widely used medication, laying the foundation for the modern pharmaceutical industry.[5][7]

Experimental Protocol: The Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol outlines the laboratory synthesis of aspirin from salicylic acid, mirroring the core chemical transformation discovered by Hoffmann. The choice of acetic anhydride over acetic acid is deliberate; it is more reactive and drives the equilibrium towards the product, ensuring a higher yield.[8] The use of an acid catalyst (sulfuric or phosphoric acid) is crucial for protonating the anhydride, making it a more potent electrophile for the esterification of the phenolic hydroxyl group.

Materials:

  • Salicylic Acid (2.0 g)

  • Acetic Anhydride (5.0 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) (5 drops)

  • Deionized Water (cold)

  • Ethanol

  • 1% Ferric Chloride (FeCl₃) solution

  • Erlenmeyer flasks, beaker, steam or hot water bath, Buchner funnel, vacuum filtration apparatus.

Procedure:

  • Reaction Setup: Place 2.0 g of salicylic acid into a 50-mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[9]

  • Heating: Gently swirl the flask to dissolve the solid. Heat the mixture in a hot water bath (around 75°C) for approximately 15 minutes to facilitate the reaction.[9]

  • Hydrolysis of Excess Anhydride: After heating, cautiously add 2 mL of distilled water to the flask to decompose any unreacted acetic anhydride. This is an exothermic reaction that will produce hot acetic acid vapors.[9]

  • Crystallization: Add 20 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin. Scratching the inside of the flask with a glass rod can help initiate crystal formation.[3]

  • Isolation: Collect the crude aspirin crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual acids.[3]

  • Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimal amount of warm ethanol. Add warm water until the solution becomes cloudy, then allow it to cool slowly. The acetylsalicylic acid will recrystallize in a purer form, leaving impurities dissolved in the solvent.[8]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold water, and allow them to air dry completely.

Validation:

  • Purity Check (Ferric Chloride Test): Salicylic acid possesses a phenolic hydroxyl group, which gives a distinct violet color with a 1% ferric chloride solution. A properly synthesized and purified aspirin sample should yield a negative test (no color change), indicating the absence of unreacted salicylic acid.[7]

Mechanism of Action and Structure-Activity Relationship (SAR)

It wasn't until 1971 that John Vane elucidated the mechanism of action for aspirin-like drugs, a discovery that earned him a Nobel Prize.[5] He demonstrated that NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[2][5]

There are two primary isoforms of the enzyme:

  • COX-1: Constitutively expressed and involved in baseline physiological functions, such as protecting the gastric mucosa and maintaining kidney blood flow.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[2]

The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, like gastric irritation, are due to the inhibition of the protective COX-1.[2] Aspirin is a non-selective inhibitor, but it uniquely acetylates a serine residue in the active site of both COX enzymes, causing irreversible inhibition.[10]

COX_Pathway

The development of subsequent NSAIDs has been a masterclass in SAR. Key structural features for COX inhibition in benzoic acid derivatives include:

  • Acidic Center: The carboxylic acid group is essential, as it mimics the carboxylate of arachidonic acid and forms a critical ionic bond with a conserved arginine residue in the COX active site.[11]

  • Aromatic Ring: Provides a hydrophobic scaffold that fits into the enzyme's active site.

  • Substitutions: Adding other hydrophobic groups to the ring can enhance potency and, importantly, introduce selectivity for COX-2, whose active site is slightly larger and more accommodating than COX-1's.[12]

Data Presentation: COX Inhibition Selectivity

The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 to reduce gastrointestinal side effects. This selectivity is often expressed as the ratio of the IC50 values (the concentration of drug required to inhibit 50% of enzyme activity) for COX-1 versus COX-2.

DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen13350.37
Naproxen2.62.21.18
Diclofenac6.50.06108.3
Meloxicam2.30.852.7
Celecoxib150.04375
Etoricoxib1.10.01106

Data compiled from multiple sources. Actual values may vary based on assay conditions.[8][10] A higher ratio indicates greater selectivity for COX-2.

Part 2: The Sulfonamides - From Dyes to Diuretics and Antibacterials

The discovery of sulfonamides stemmed not from natural products, but from the German synthetic dye industry. This lineage highlights a period of drug discovery where industrial chemistry and medical application began to merge, leading to breakthrough antibacterial and diuretic therapies derived from substituted benzoic acids.

A Serendipitous Discovery: Prontosil

In the 1930s, at the I.G. Farbenindustrie (a conglomerate including Bayer), Gerhard Domagk was systematically screening newly synthesized azo dyes for antibacterial properties.[13] In 1932, he discovered that a red dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[14][15] Curiously, Prontosil was inactive in vitro. Researchers at the Pasteur Institute in France soon solved the puzzle: in vivo, the body's metabolism cleaved the azo linkage, releasing the active antibacterial agent, sulfanilamide (p-aminobenzenesulfonamide), a structural analog of p-aminobenzoic acid (PABA).[14][16] This discovery, for which Domagk was awarded the 1939 Nobel Prize, ushered in the era of antibacterial chemotherapy.[13][17]

Mechanism of Action: Competitive Antagonism

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[1][18] This enzyme is crucial for bacteria as it incorporates PABA into dihydropteroic acid, a key step in the synthesis of folic acid.[19] Folic acid is an essential coenzyme for the synthesis of nucleotides and amino acids. Because sulfonamides are structurally very similar to PABA, they can bind to the active site of DHPS, blocking the natural substrate and halting folic acid production, thereby inhibiting bacterial growth and replication.[1][18] This mechanism is selectively toxic to bacteria because humans do not synthesize their own folic acid; they obtain it from their diet.[19]

Sulfonamide_Mechanism

From Antibacterials to Diuretics: A Fortunate Side Effect

During the clinical investigation of sulfonamides as antibacterial agents, researchers noted a significant side effect: metabolic acidosis and increased excretion of sodium, potassium, and bicarbonate in the urine.[19] This diuretic effect was traced to the inhibition of the enzyme carbonic anhydrase. This serendipitous observation sparked a new line of research: to modify the sulfonamide structure to enhance diuretic activity while minimizing antibacterial effects.

This led to the development of the 5-sulfamoylbenzoic acid derivatives. By manipulating the substituents on the benzene ring, researchers could fine-tune the molecule's properties. A key breakthrough was the synthesis of furosemide , a potent "loop" diuretic.

Structure-Activity Relationship of Loop Diuretics:

  • Carboxylic Acid (C1): An acidic group at the C1 position is crucial for optimal diuretic activity.[20]

  • Sulfamoyl Group (C5): The SO₂NH₂ group is essential. It must be unsubstituted for maximal activity.[20]

  • Activating Group (C4): An electron-withdrawing group, such as Cl⁻ or a phenoxy group, at the C4 position significantly enhances diuretic potency.[20]

  • Amino Group (C2 or C3): The nature of the substituent on the amino group can be varied to modulate activity. In furosemide, the furfuryl group at the C2 amino position is optimal.[21]

Experimental Protocol: Synthesis of Sulfanilamide

The synthesis of sulfanilamide from aniline is a classic multi-step process that demonstrates key aromatic substitution reactions. The initial acetylation of aniline is a critical step to protect the amino group and control the regioselectivity of the subsequent chlorosulfonation reaction.

Materials:

  • Aniline

  • Acetic Anhydride

  • Chlorosulfonic Acid

  • Concentrated Ammonium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Step 1: Acetylation of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This protects the highly activating amino group, preventing unwanted side reactions and directing the next substitution to the para position.[22]

  • Step 2: Chlorosulfonation of Acetanilide: The dry acetanilide is carefully reacted with an excess of chlorosulfonic acid. This is an electrophilic aromatic substitution reaction that introduces the -SO₂Cl group predominantly at the para position relative to the activating acetamido group.[22] The reaction mixture is then cautiously poured into ice water to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Step 3: Ammonolysis: The sulfonyl chloride intermediate is treated with concentrated ammonium hydroxide. The ammonia acts as a nucleophile, displacing the chloride to form p-acetamidobenzenesulfonamide.[3]

  • Step 4: Hydrolysis: The protective acetyl group is removed by acid-catalyzed hydrolysis. The p-acetamidobenzenesulfonamide is heated with dilute hydrochloric acid to cleave the amide bond, yielding sulfanilamide. The product is then isolated by neutralization with sodium bicarbonate.[22]

Part 3: Benzoate Esters - The Dawn of Local Anesthesia

The development of local anesthetics is another branch of medicinal chemistry rooted in the modification of a natural product, in this case, cocaine. By dissecting the structure of cocaine, chemists identified the essential pharmacophore and used the benzoic acid framework to design safer, non-addictive synthetic alternatives.

From Cocaine to a Synthetic Solution

Cocaine, an alkaloid isolated from coca leaves, was the first effective local anesthetic.[14] However, its clinical utility was severely limited by its high toxicity and addictive potential.[23] Chemists identified that the essential components for its anesthetic activity were the benzoate ester , an intermediate alkyl chain, and a tertiary amine.[24] The challenge was to create a simpler molecule that retained the anesthetic properties while eliminating the undesirable central nervous system effects.

In 1905, the German chemist Alfred Einhorn synthesized procaine , the ethyl ester of 4-aminobenzoic acid (PABA) with a diethylamino group on the ethyl chain.[23] He branded it as Novocain.[23] Procaine proved to be an effective injectable anesthetic with significantly lower toxicity and no addictive properties, quickly replacing cocaine in dental and minor surgical procedures.[25]

Local_Anesthetic_SAR

Structure-Activity Relationship and Mechanism of Action

The success of procaine established a clear SAR model for local anesthetics:

  • Lipophilic Aromatic Ring: A substituted benzoic acid ester provides the necessary lipophilicity to allow the drug to penetrate the nerve cell membrane. Increased lipid solubility generally correlates with higher potency and longer duration of action.[26]

  • Intermediate Linkage: This can be an ester (as in procaine) or an amide (as in lidocaine). Ester-linked anesthetics are rapidly hydrolyzed by plasma esterases, leading to a shorter duration of action. Amide-linked anesthetics are more stable and are metabolized in the liver, giving them a longer duration.[27]

  • Hydrophilic Amine Group: A tertiary amine is typically required. At physiological pH, this group exists in equilibrium between its uncharged (lipid-soluble) and protonated (water-soluble) forms. The uncharged form crosses the nerve membrane, while the protonated, cationic form is the active species that blocks the sodium channel from inside the neuron.[26][27]

Local anesthetics work by blocking voltage-gated sodium channels on the inner surface of the nerve membrane.[23] By preventing the influx of sodium ions, they block the generation and conduction of action potentials, thus preventing the transmission of pain signals.[24]

Experimental Protocol: Synthesis of Procaine

Procaine is synthesized via the esterification of a p-aminobenzoic acid (PABA) derivative. A common industrial route involves starting with p-nitrobenzoic acid, as the nitro group is a poor nucleophile and does not interfere with the esterification, after which it can be reduced to the required amino group.

Materials:

  • p-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Diethylaminoethanol

  • Catalyst for hydrogenation (e.g., Raney Nickel)

  • Hydrogen gas source

Procedure:

  • Acid Chloride Formation: p-Nitrobenzoic acid is reacted with thionyl chloride to form p-nitrobenzoyl chloride. This is a standard method for activating a carboxylic acid for esterification.

  • Esterification: The resulting p-nitrobenzoyl chloride is reacted with 2-diethylaminoethanol to form the ester, Nitrocaine.[23]

  • Reduction: The nitro group of Nitrocaine is reduced to an amino group. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel.[23] This final step yields procaine.

  • Salt Formation: For clinical use, the procaine base is typically converted to its hydrochloride salt to increase water solubility and stability.

Conclusion

The history of substituted benzoic acids in medicinal chemistry is a testament to the power of systematic chemical modification guided by clinical observation. From the simple act of acetylating salicylic acid to alleviate stomach pain, to the intricate molecular design that decoupled the anesthetic and addictive properties of cocaine, the benzoic acid core has served as a foundational scaffold. The journey from Prontosil dye to life-saving sulfonamide drugs and potent diuretics further underscores how unexpected discoveries can be harnessed through rational chemical exploration. For the modern drug development professional, this history offers a profound lesson: even the simplest of molecular frameworks can hold the potential for revolutionary therapeutic breakthroughs, provided the principles of scientific integrity, causal reasoning, and meticulous experimental validation are applied.

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Sources

Unlocking Molecular Insights: A Theoretical DFT Guide to 2-Amino-4-chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 2-Amino-4-chloro-5-methoxybenzoic acid is a substituted benzoic acid derivative with relevance as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] A thorough understanding of its molecular structure, quantum chemical properties, and spectroscopic behavior is paramount for optimizing synthetic routes and elucidating its role in molecular interactions. This guide presents a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational method that provides profound insights into molecular systems. We will detail the causal logic behind computational choices, provide field-proven protocols, and demonstrate how to analyze the resulting data to yield a holistic understanding of the molecule's physicochemical landscape.

Strategic Imperative: Why Employ DFT for This Molecule?

In modern drug discovery and materials science, a purely empirical approach is inefficient. We must predict and understand before we synthesize. For a molecule like this compound, which serves as a foundational building block, DFT allows us to move beyond mere structure to a deep understanding of its electronic and vibrational characteristics.

Causality in a Nutshell:

  • Structural Certainty: DFT provides a highly accurate, energy-minimized 3D geometry in the gaseous phase. This "ideal" structure is the foundation for all other calculated properties and helps in understanding crystal packing forces when compared with experimental X-ray data.

  • Vibrational Fingerprinting: Before performing experimental spectroscopy, DFT can predict the infrared (FT-IR) and Raman spectra. This is invaluable for confirming the identity of a synthesized compound, assigning spectral peaks to specific molecular motions, and understanding the impact of substituent groups on the vibrational modes of the parent benzoic acid structure.

  • Mapping Reactivity: Properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map are crucial. They reveal the molecule's kinetic stability, identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, and predict how it will interact with other molecules, such as biological receptors or other reactants.[3]

  • Intramolecular Dynamics: Natural Bond Orbital (NBO) analysis dissects the calculated wavefunction to provide a chemist-friendly picture of bonding, lone pairs, and, most importantly, the stabilizing energy of intramolecular charge transfer (hyperconjugation) events.[4]

This guide is structured to walk you through a complete theoretical study, from initial structure preparation to the nuanced interpretation of advanced quantum chemical properties.

The Computational Workflow: A Self-Validating Protocol

The trustworthiness of a computational study hinges on a logical, reproducible workflow. The following protocol is based on well-established practices for organic molecules, utilizing the B3LYP functional, which blends Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a cost-effective balance of accuracy for systems of this nature. The 6-311++G(d,p) basis set is chosen for its robustness; it includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to handle the non-uniform electron distribution in a substituted aromatic system.

Diagram: Standard DFT Workflow

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core DFT Calculations (Gaussian, ORCA, etc.) cluster_analysis 3. Post-Calculation Analysis Input Draw Molecule & Define Initial Geometry (e.g., GaussView) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Submit Calculation Freq Frequency Calculation (at same level of theory) Opt->Freq Optimized Geometry Validation Check for Imaginary Frequencies (Confirm Minimum Energy) Freq->Validation Output File Thermo Thermodynamic Properties Validation->Thermo Validated Structure Spectra Simulate FT-IR/Raman Spectra Validation->Spectra Vibrational Modes Electronic HOMO-LUMO, MEP Analysis Validation->Electronic Wavefunction Data NBO NBO Analysis Validation->NBO Wavefunction Data

Caption: A typical workflow for DFT analysis of an organic molecule.

Step-by-Step Experimental Protocol:
  • Molecular Structure Input:

    • Construct the 3D structure of this compound using a molecular builder like GaussView.

    • Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before submission.

  • Geometry Optimization:

    • Set up the calculation in a quantum chemistry software package (e.g., Gaussian).

    • Keyword Line Example: #p opt freq b3lyp/6-311++g(d,p) pop=nbo

    • Explanation:

      • opt: Requests a geometry optimization to find the lowest energy structure.

      • freq: Requests a frequency calculation to be performed after the optimization converges. This is crucial for validating the structure and for predicting vibrational spectra.

      • b3lyp/6-311++g(d,p): Specifies the chosen DFT functional and basis set.

      • pop=nbo: Requests a Natural Bond Orbital analysis.

    • Submit the calculation. The process is iterative; the software will systematically adjust the geometry to minimize the electronic energy.

  • Validation of the Optimized Structure:

    • Once the calculation is complete, open the output file (e.g., .log or .out).

    • Confirm that the optimization has converged successfully (look for "Optimization completed" messages).

    • Crucially, inspect the frequency calculation results. A true energy minimum must have zero imaginary frequencies. A single imaginary frequency indicates a transition state.

  • Data Extraction and Analysis:

    • From the validated output, extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles).

    • Visualize the simulated FT-IR and Raman spectra. Note that calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data due to the harmonic approximation and basis set limitations.

    • Extract the energies of the HOMO and LUMO to calculate the energy gap.

    • Generate and visualize the Molecular Electrostatic Potential (MEP) surface.

    • Analyze the NBO output to understand charge distribution and intramolecular interactions.

Analysis of Core Properties

Molecular Geometry

The first output to analyze is the optimized geometry. This data should be tabulated and, where possible, compared with experimental crystallographic data for validation. While no crystal structure for the title compound is readily available in open databases, comparison with the known structure of 2-Amino-4-chlorobenzoic acid provides a strong reference point.[5]

Table 1: Selected Optimized Geometrical Parameters (Illustrative) Note: These are hypothetical values based on typical results for similar molecules. A real study would populate this with the direct output from the calculation.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O (carboxyl)1.22 Å
C-O (carboxyl)1.36 Å
C-Cl1.75 Å
C-N (amino)1.38 Å
C-O (methoxy)1.37 Å
Bond AngleO-C=O (carboxyl)123.5°
C-C-Cl119.0°
Dihedral AngleC-C-C=O (carboxyl twist)~0° or ~180°

Expert Insight: Deviations between the calculated gas-phase geometry and a solid-state crystal structure are expected and informative. They highlight the influence of intermolecular forces, such as hydrogen bonding, in the crystal lattice. For instance, the O-H bond of the carboxylic acid is often elongated in the solid state due to hydrogen bonding.

Vibrational Analysis: Deciphering the Spectra

The calculated vibrational frequencies allow for the unambiguous assignment of experimental FT-IR and Raman spectral bands. While experimental spectra for the title molecule are available from sources like PubChem, direct data is not displayed here.[2] However, we can predict the key vibrational signatures.

Table 2: Predicted Key Vibrational Frequencies (Illustrative Scaled Values)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
O-H Stretch (Carboxylic Acid)~3400-3550 (monomer)Strong / Weak
N-H Asymmetric/Symmetric Stretch~3400-3500Medium / Medium
C=O Stretch (Carboxylic Acid)~1720-1750Very Strong / Medium
C-C Aromatic Stretches~1400-1600Strong / Strong
C-O Stretch (Methoxy & Carboxyl)~1250-1300Strong / Medium
C-Cl Stretch~700-800Strong / Strong

Expert Insight: The carboxylic acid O-H stretch is particularly sensitive to hydrogen bonding. In the gas-phase calculation of a single molecule (monomer), this peak appears at a high wavenumber. In an experimental solid-state spectrum, this band broadens significantly and shifts to a lower frequency (e.g., 2500-3300 cm⁻¹) due to strong intermolecular hydrogen bonding, which is a key confirmation of the molecule's solid-state behavior.

Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO orbitals are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): This is the energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron.[3] A small gap suggests the molecule is more reactive.

Diagram: HOMO-LUMO Interaction

Caption: The HOMO-LUMO energy gap dictates molecular reactivity.

Table 3: Calculated Electronic Properties (Illustrative)

PropertyCalculated Value (eV)Implication
EHOMO-6.25Ability to donate electrons
ELUMO-1.98Ability to accept electrons
Energy Gap (ΔE)4.27High kinetic stability

Expert Insight: The visualization of HOMO and LUMO isosurfaces is critical. For this molecule, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, marking the sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, providing an intuitive guide to molecular interactions. It is plotted onto the molecule's surface, with colors indicating the electrostatic potential.

  • Red (Negative Potential): Electron-rich regions, prone to electrophilic attack. For this molecule, this would be centered on the oxygen atoms of the carboxyl and methoxy groups.

  • Blue (Positive Potential): Electron-poor regions, prone to nucleophilic attack. This would be concentrated around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group.

  • Green (Neutral Potential): Regions of neutral potential, typically the carbon backbone of the aromatic ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals, aligning with a chemist's Lewis structure intuition. The most valuable output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) of donor-acceptor interactions.

Key Interactions to Investigate:

  • Lone Pair Delocalization: The delocalization of lone pairs from the nitrogen (amino), oxygens (carboxyl and methoxy), and chlorine into the antibonding π* orbitals of the aromatic ring. This stabilizes the molecule and is a key feature of substituted benzenes.

  • Hyperconjugation: Interactions between filled bonding orbitals (e.g., C-C) and adjacent empty antibonding orbitals (e.g., C-C*).

Table 4: Significant NBO Donor-Acceptor Interactions (Illustrative)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nπ* (C-C)ring~40-50
LP(2) Ocarboxylπ* (C=O)~25-35
LP(1) Omethoxyπ* (C-C)ring~15-25

Expert Insight: A high E(2) value for a particular interaction signifies a strong intramolecular charge transfer, leading to increased molecular stability. The large stabilization from the nitrogen lone pair into the ring's π* system confirms the strong electron-donating nature of the amino group.

Conclusion and Outlook

This guide has outlined a robust and scientifically sound protocol for the comprehensive theoretical analysis of this compound using Density Functional Theory. By following this workflow—from geometry optimization and vibrational analysis to the exploration of electronic properties via HOMO-LUMO, MEP, and NBO analyses—researchers can gain predictive and explanatory power far beyond what is available from experimental data alone.

The insights gleaned from such a study are directly applicable to drug development, where understanding a building block's reactivity and intermolecular interaction potential is critical, and to synthetic chemistry, where spectroscopic predictions can aid in product verification. This computational approach embodies the principles of modern chemical research, where theory and experiment work in concert to accelerate discovery.

References

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2010). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. [Link]

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 181434-76-4 this compound Impurity. Retrieved January 14, 2026, from [Link]

  • PrepChem. (2019). Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid (CAS No: 181434-76-4). This compound is a valuable building block in the development of various bioactive molecules and serves as a key intermediate in medicinal and agricultural chemistry.[1] The described synthetic route is a robust, two-step process commencing with the nitration of a suitable precursor to yield 4-chloro-5-methoxy-2-nitrobenzoic acid, followed by a catalytic reduction of the nitro group to the desired amine. The protocol is designed for laboratory-scale synthesis, emphasizing safety, efficiency, and high purity of the final product. We provide detailed explanations for experimental choices, quantitative data tables, and a complete workflow visualization to ensure reproducibility for researchers and professionals in drug development.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a logical and efficient two-step reaction pathway. This strategy was chosen for its reliance on well-established and high-yielding chemical transformations.

  • Nitration: The synthesis begins with the electrophilic aromatic substitution (nitration) of a substituted benzoic acid to introduce a nitro group at the C2 position, yielding the key intermediate, 4-chloro-5-methoxy-2-nitrobenzoic acid. The regioselectivity of this step is governed by the directing effects of the existing chloro and methoxy substituents.

  • Reduction: The nitro group of the intermediate is then selectively reduced to a primary amine. This is accomplished via catalytic hydrogenation, a clean and efficient method that preserves the other functional groups on the aromatic ring.[2][3]

This pathway is advantageous due to the commercial availability of precursors and the straightforward nature of the reactions, which minimizes complex purification steps.

Workflow Visualization

Synthesis_Workflow Start 4-Chloro-5-methoxybenzoic acid reagent1 HNO₃ / H₂SO₄ Start->reagent1 Intermediate 4-Chloro-5-methoxy-2-nitrobenzoic acid (CAS: 18734-73-1) reagent2 H₂, Pd/C Catalyst Methanol Intermediate->reagent2 Product This compound (CAS: 181434-76-4) reagent1->Intermediate reagent2->Product

Sources

2-Amino-4-chloro-5-methoxybenzoic acid as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-chloro-5-methoxybenzoic acid as a strategic precursor for the synthesis of medicinally relevant heterocyclic compounds.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized anthranilic acid derivative that serves as a powerful building block in modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, a carboxylic acid for cyclization, and strategically placed chloro and methoxy groups—offers a versatile scaffold for constructing complex heterocyclic systems.[1] These resultant heterocycles, particularly quinazolines and quinazolinones, are privileged structures in drug discovery, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

The presence of the chloro and methoxy groups on the benzene ring is not merely incidental; these substituents critically influence the electronic properties and lipophilicity of the final compounds, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the synthetic utility of this precursor, focusing on robust protocols for the synthesis of key heterocyclic intermediates and explaining the chemical principles that underpin these transformations.

Physicochemical Properties and Safety Data

Proper handling and understanding of the starting material's properties are paramount for successful and safe synthesis.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 181434-76-4[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1][5]
Appearance Solid[1]
Storage Recommended long-term storage at 2-8°C[1]

Safety & Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[6][7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7] For detailed information, consult the Safety Data Sheet (SDS).

Application I: Synthesis of Bioactive Quinazolinone Scaffolds

The most direct and widespread application of this precursor is in the synthesis of 4(3H)-quinazolinones. This scaffold is a cornerstone in medicinal chemistry. The general strategy involves the condensation of the anthranilic acid with a one-carbon synthon, which can be an acid chloride, orthoester, or amide, followed by cyclization.[2][8]

Protocol 1: One-Pot Synthesis of 6-Chloro-7-methoxy-2-methyl-4(3H)-quinazolinone

This protocol details a reliable and efficient one-pot synthesis using acetic anhydride, which serves as both the acylating agent and the cyclizing agent. This method is an adaptation of the well-established Niementowski reaction.[3]

Causality and Rationale: The reaction proceeds via two key steps. First, the primary amino group of the benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl of acetic anhydride to form an N-acetylated intermediate (2-acetamido-4-chloro-5-methoxybenzoic acid). Second, under thermal conditions, this intermediate undergoes intramolecular cyclodehydration. The amide nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the stable, six-membered heterocyclic quinazolinone ring. Using acetic anhydride in excess drives the reaction to completion.

Figure 1: Synthesis of a 6,7-substituted quinazolinone.

Step-by-Step Methodology:
  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.02 g, 10 mmol).

  • Reaction Initiation: Add acetic anhydride (10 mL, ~100 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle. The solid will gradually dissolve.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 3-5 hours.

  • Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture slowly into 50 mL of cold water with stirring to hydrolyze the excess acetic anhydride.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any acetic acid.

  • Purification: The crude product can be purified by recrystallization from ethanol or methanol to yield a white to off-white crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the broad carboxylic acid proton peak and the appearance of a new methyl singlet are key indicators in ¹H NMR.

ParameterExpected Outcome
Yield 75-85%
Appearance White crystalline solid
¹H NMR (DMSO-d₆) δ ~12.2 (s, 1H, NH), δ ~7.8 (s, 1H, Ar-H), δ ~7.5 (s, 1H, Ar-H), δ ~4.0 (s, 3H, OCH₃), δ ~2.4 (s, 3H, CH₃)

Application II: Generation of Versatile 4-Chloroquinazoline Intermediates

While quinazolinones are valuable in their own right, their conversion to 4-chloroquinazolines unlocks a vast potential for diversification. The 4-chloro group is an excellent leaving group, enabling nucleophilic aromatic substitution (SₙAr) reactions. This transforms the quinazoline core into a platform for creating large libraries of analogues for structure-activity relationship (SAR) studies.[9]

Protocol 2: Chlorination of 6-Chloro-7-methoxy-2-methyl-4(3H)-quinazolinone

This protocol uses phosphorus oxychloride (POCl₃) as the chlorinating agent. This is a standard and highly effective method for this transformation.

Causality and Rationale: The mechanism involves the activation of the amide carbonyl oxygen by the electrophilic phosphorus of POCl₃. This forms a reactive intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the activated oxygen group, which is ultimately eliminated. The driving force is the formation of stable phosphoryl byproducts. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood, and appropriate PPE (gloves, face shield, lab coat) is mandatory.

Figure 2: Chlorination of the quinazolinone scaffold.

Step-by-Step Methodology:
  • Reagent Setup: In a flame-dried 100 mL round-bottom flask equipped with a stirrer and reflux condenser (with a calcium chloride guard tube), suspend the 6-Chloro-7-methoxy-2-methyl-4(3H)-quinazolinone (2.25 g, 10 mmol) in phosphorus oxychloride (15 mL).

  • Reaction Initiation: Heat the suspension to reflux (approximately 105-110°C). The solid should dissolve as the reaction proceeds, resulting in a clear or yellowish solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up (Critical Step): Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring in a fume hood. This is a highly exothermic process.

  • Neutralization: Once the initial exothermic reaction subsides, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Application III: Workflow for Drug Discovery Library Synthesis

The true power of this compound as a precursor is realized in its ability to facilitate the rapid generation of diverse compound libraries. The 4-chloroquinazoline intermediate is the gateway to this diversity. By reacting it with a wide range of nucleophiles (amines, alcohols, thiols), researchers can systematically probe the chemical space around the quinazoline core to optimize for biological activity.

Figure 3: Workflow for library generation.

This systematic approach allows for the efficient exploration of structure-activity relationships, a fundamental process in modern drug development. Derivatives of 4-aminoquinazolines, in particular, have led to the development of numerous clinically important drugs, especially in the field of oncology.

Conclusion

This compound is more than a simple chemical; it is a strategic precursor that provides an efficient and versatile entry point into the synthesis of quinazolines and related heterocyclic systems. The protocols outlined in this guide offer robust and reproducible methods for constructing key intermediates. By leveraging the unique reactivity of this building block, researchers in medicinal chemistry and drug discovery can accelerate the development of novel therapeutic agents.

References
  • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... Retrieved from [Link]

  • Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Retrieved from [Link]

  • IJARSCT. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1996). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • PubMed. (1996). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Retrieved from [Link]

  • Antech. (n.d.). 2-Amino-5-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

Sources

NMR characterization techniques for 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Amino-4-chloro-5-methoxybenzoic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the structural characterization of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. As a substituted benzoic acid, this compound serves as a valuable building block in medicinal chemistry and materials science.[1][2] Unambiguous structural confirmation is therefore critical for its application in drug development and chemical synthesis. We present detailed, field-proven protocols for sample preparation, one-dimensional (¹H and ¹³C) NMR, and two-dimensional (2D) correlation spectroscopy, including COSY, HSQC, and HMBC. The causality behind experimental choices is explained, and the expected outcomes are detailed to provide researchers with a self-validating system for analysis.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a multi-functionalized aromatic compound like this compound (Molecular Formula: C₈H₈ClNO₃, Molecular Weight: 201.61 g/mol ), a combination of 1D and 2D NMR experiments is essential to assign every proton and carbon signal without ambiguity.[5][6][7]

This guide will walk through the logical progression of experiments, from basic sample preparation to complex 2D correlations, enabling a complete and confident characterization of the target molecule.

Molecular Structure with Atom Numbering:

Caption: Structure of this compound with IUPAC numbering.

Experimental Workflow: From Sample to Structure

The logical flow of experimentation is crucial for efficient and accurate characterization. The process begins with meticulous sample preparation, followed by foundational 1D NMR analysis, and culminates in advanced 2D NMR experiments for definitive structural assignment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: 1D Analysis cluster_2 Phase 3: 2D Correlation cluster_3 Phase 4: Final Elucidation Prep Sample Preparation H1_NMR ¹H NMR Acquisition Prep->H1_NMR C13_NMR ¹³C & DEPT NMR H1_NMR->C13_NMR Initial Assignments COSY ¹H-¹H COSY C13_NMR->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Protocol I: NMR Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. Proper preparation is essential to achieve high-resolution spectra free from artifacts.[8]

Core Principle: The solid analyte must be dissolved in a suitable deuterated solvent to a specific concentration, and any particulate matter must be removed. Deuterated solvents are used to avoid large, interfering signals from the solvent protons in ¹H NMR.[9]

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C).[9][10]

  • Deuterated solvent (e.g., DMSO-d₆), ~0.7 mL.

  • 5 mm NMR tube of good quality.

  • Small glass vial.

  • Pasteur pipette and cotton wool.

Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of the solid compound into a clean, dry glass vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for benzoic acids as it can solubilize the compound and often allows for the observation of the exchangeable carboxylic acid and amine protons.[11][12]

  • Mixing: Gently vortex or swirl the vial to ensure the solid is completely dissolved.

  • Filtration: Create a micro-filter by placing a small plug of cotton wool into a Pasteur pipette. Transfer the solution from the vial through this filter directly into the NMR tube. This critical step removes any suspended impurities that can degrade spectral resolution.[8][13]

  • Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[13] Inconsistent sample volumes can negatively affect the instrument's shimming process.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol II: 1D NMR Characterization

One-dimensional NMR spectra provide the foundational data for the structure.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).[14]

Predicted Spectrum & Interpretation: Based on the structure, we anticipate five distinct proton signals:

  • Two Aromatic Protons (H-3, H-6): These protons are isolated from each other by more than three bonds, so they are expected to appear as sharp singlets. H-6 is ortho to the electron-withdrawing carboxylic acid group and will likely be shifted downfield relative to H-3, which is adjacent to the electron-donating amino and methoxy groups.

  • Amino Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent.

  • Methoxy Protons (-OCH₃): This group will produce a sharp singlet, integrating to three protons.

  • Carboxylic Acid Proton (-COOH): This is a highly deshielded, exchangeable proton that appears as a very broad singlet at a high chemical shift (>10 ppm), if observed.[11][14]

Predicted ¹H SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-COOH> 10Broad Singlet1H-
Aromatic H~7.5 - 7.8Singlet1HH-6
Aromatic H~6.5 - 6.8Singlet1HH-3
-NH₂~4.5 - 5.5Broad Singlet2H-
-OCH₃~3.8 - 4.0Singlet3HH-8

Acquisition Protocol (Typical 400 MHz Spectrometer):

  • Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d₆.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Set acquisition parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16.

  • Acquire and process the data (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integrate the signals and analyze the multiplicities.

¹³C{¹H} and DEPT NMR Spectroscopy

Principle: Proton-decoupled ¹³C NMR reveals one peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the multiplicity of each carbon (C, CH, CH₂, or CH₃).[15]

Predicted Spectrum & Interpretation: The structure has 8 unique carbon atoms.

  • DEPT-135: Will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (C) are invisible.

  • DEPT-90: Will only show CH signals.

  • By comparing the broadband ¹³C spectrum with the DEPT spectra, all carbons can be assigned by type.

Predicted ¹³C SignalChemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
Carbonyl~165-170AbsentAbsentC-7
Aromatic C-O~150-155AbsentAbsentC-5
Aromatic C-N~145-150AbsentAbsentC-2
Aromatic C-H~125-130PositivePositiveC-6
Aromatic C-Cl~120-125AbsentAbsentC-4
Aromatic C-COOH~110-115AbsentAbsentC-1
Aromatic C-H~100-105PositivePositiveC-3
Methoxy~55-60PositiveAbsentC-8

Acquisition Protocol (Typical 400 MHz Spectrometer):

  • Use the same locked and shimmed sample.

  • ¹³C{¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135/90 Acquisition: Run standard DEPT pulse programs.

  • Process all spectra and reference the ¹³C spectrum using the DMSO-d₆ signal at 39.52 ppm.

Protocol III: 2D NMR for Unambiguous Assignment

2D NMR experiments correlate signals across two frequency dimensions, revealing through-bond connections that are essential for piecing the molecular puzzle together.[16][17]

¹H-¹H COSY (Correlation Spectroscopy)

Principle: COSY identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH).[18] A cross-peak appears between two signals on the diagonal if they are coupled.

Expected Result: For this compound, the two aromatic protons (H-3 and H-6) are separated by five bonds and are not coupled to any other protons. Therefore, no cross-peaks are expected in the COSY spectrum . Running this experiment serves as a confirmation of their isolation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Principle: HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[16][19] This is the most reliable way to assign protonated carbons.

Expected Correlations:

  • The signal for the aromatic proton H-3 will show a cross-peak to the signal for carbon C-3.

  • The signal for the aromatic proton H-6 will show a cross-peak to the signal for carbon C-6.

  • The methoxy protons (H-8) will show a cross-peak to the methoxy carbon (C-8).

G cluster_H ¹H NMR cluster_C ¹³C NMR H3 H-3 C3 C-3 H3->C3 ¹JCH H6 H-6 C6 C-6 H6->C6 ¹JCH H8 H-8 (-OCH3) C8 C-8 (-OCH3) H8->C8 ¹JCH

Caption: Expected ¹H-¹³C HSQC one-bond correlations.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Principle: HMBC is a powerful experiment that reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds; ²JCH, ³JCH).[18][20] This allows for the assignment of non-protonated (quaternary) carbons and links different fragments of the molecule together.

Expected Key Correlations:

  • H-6 (Aromatic): Will show cross-peaks to the quaternary carbons C-1, C-2, C-4, and C-5, and to the carbonyl carbon C-7. This definitively links H-6 to its surrounding carbons.

  • H-3 (Aromatic): Will show cross-peaks to quaternary carbons C-1, C-2, C-4, and C-5.

  • H-8 (Methoxy): Will show a strong cross-peak to the carbon it is attached through oxygen, C-5. This confirms the position of the methoxy group.

G H6 H-6 C2 C-2 H6->C2 ²J, ³J C4 C-4 H6->C4 ²J, ³J C5 C-5 H6->C5 ²J, ³J C7 C-7 (C=O) H6->C7 ²J, ³J H3 H-3 C1 C-1 H3->C1 ²J, ³J H3->C4 ²J, ³J H3->C5 ²J, ³J H8 H-8 H8->C5 ³J

Caption: Key long-range HMBC correlations for structural assignment.

2D Acquisition Protocol (Typical 400 MHz Spectrometer):

  • Use the same locked and shimmed sample. Higher concentration is beneficial.

  • Load standard, optimized parameter sets for COSY, HSQC, and HMBC experiments.

  • For HSQC and HMBC, the spectral width in the ¹³C dimension (F1) should be set to encompass all carbon signals (~200-220 ppm).

  • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Typical experiments can range from 30 minutes to several hours.

Data Synthesis and Final Assignment

By systematically analyzing the data, a complete structural picture emerges:

  • ¹H and ¹³C/DEPT: Identify all proton and carbon signals and classify carbons by type (CH, CH₃, C).

  • HSQC: Connect each proton directly to its attached carbon, confirming the assignments of C-3, C-6, and C-8.

  • HMBC: Use the long-range correlations from key protons like H-6 and H-8 to assign all quaternary carbons. For instance, the correlation from the methoxy protons (H-8) to C-5 confirms the C-O linkage. The correlations from H-6 to the carbonyl C-7 and the adjacent C-1 confirm their positions relative to the H-6 proton.

This layered approach provides multiple points of verification, leading to an unambiguous and confident assignment of the complete structure of this compound.

References

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Supporting Information for publications. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • OChem simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Frydman, L., & Blümich, B. (2016). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Analytica Chimica Acta, 931, 1-17. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • University of York. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

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HPLC analytical method development for 2-Amino-4-chloro-5-methoxybenzoic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Purity Method for 2-Amino-4-chloro-5-methoxybenzoic Acid by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for this compound. This compound is a valuable chemical intermediate in various synthetic processes, where its purity is a critical quality attribute.[1][2] The narrative follows a logical, science-driven approach, from understanding the analyte's physicochemical properties to method optimization and validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analytical Objective

This compound (CAS: 181434-76-4) is a substituted aromatic carboxylic acid containing both an acidic (carboxylic acid) and a basic (amino) functional group, rendering it amphoteric.[1][5] Its utility as a building block in the synthesis of pharmaceuticals and other high-value chemicals necessitates a reliable analytical method to assess its purity.[2] The primary objective of this work is to develop a stability-indicating HPLC method capable of separating the main component from its potential process-related impurities and degradation products, thereby ensuring its quality and suitability for downstream applications.

The method development strategy is grounded in a systematic approach, beginning with the evaluation of the analyte's properties, followed by a logical screening of chromatographic parameters and culminating in a robust, validated method fit for its intended purpose.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. These properties dictate the initial choice of column, mobile phase, and detection parameters.

PropertyValue / ObservationRationale for Method Development
Molecular Formula C₈H₈ClNO₃---
Molecular Weight 201.61 g/mol Used for preparing standard solutions of known concentration.[6]
Chemical Structure Aromatic ring with -COOH, -NH₂, -Cl, and -OCH₃ groups.The aromatic ring provides hydrophobicity suitable for reversed-phase HPLC. The polar functional groups suggest that a highly organic mobile phase may not be required for elution.
pKa (Predicted) pKa₁ (~2-4 for -COOH), pKa₂ (~3-5 for -NH₃⁺)The presence of ionizable groups makes mobile phase pH a critical parameter. To ensure good retention and sharp peak shape in RP-HPLC, the pH should be adjusted to suppress the ionization of the primary acidic group. A pH of ~2.5-3.0 is a logical starting point to keep the carboxylic acid protonated (-COOH).
UV Absorbance Predicted to have strong absorbance between 240-320 nm.The substituted benzene ring is a strong chromophore. An initial UV scan using a photodiode array (PDA) detector is essential to determine the optimal wavelength (λmax) for detection, ensuring high sensitivity.

HPLC Method Development Strategy

The development process is a systematic workflow designed to identify the optimal chromatographic conditions efficiently.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, UV Spectra, Solubility) Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Selection Informs choices Screening Condition Screening (Gradient, pH, Organic Modifier) Selection->Screening Optimization Fine-Tuning & Optimization (Isocratic vs. Gradient, Temp.) Screening->Optimization Identifies key parameters Validation Method Validation (ICH Q2(R2) Guidelines) Optimization->Validation Defines final conditions FinalMethod Final Analytical Method Validation->FinalMethod

Caption: High-Level Workflow for HPLC Method Development.

Initial Chromatographic Conditions & Rationale

Based on the analyte's properties, a standard reversed-phase approach is the most logical starting point.[7][8]

ParameterInitial SelectionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the aromatic analyte. This is a robust and widely available column chemistry, making it an excellent first choice.[8]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)An acidic mobile phase suppresses the ionization of the carboxylic acid group, promoting retention and preventing peak tailing.[7][9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Detection PDA Detector, Scan 200-400 nm, Monitor at λmaxA PDA detector allows for the determination of the optimal detection wavelength and provides peak purity analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak shape.
Injection Vol. 10 µLA typical injection volume.
Gradient (Scouting) 10% to 90% B over 20 minutesA broad scouting gradient is effective for separating the main peak from unknown impurities with a wide range of polarities.[8]

Experimental Protocols

Preparation of Solutions

Protocol 1: Standard Stock Solution (500 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Protocol 2: Sample Solution (500 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from Protocol 1.

Protocol 3: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm nylon filter.

Method Optimization Logic

Initial screening with the scouting gradient will reveal the approximate retention time of the analyte and the presence of any impurities. The goal of optimization is to achieve a resolution (Rs) of >2.0 between the main peak and all adjacent impurities with a reasonable run time.

OptimizationLogic Start Initial Screening Results PoorResolution Poor Resolution (Rs < 2.0)? Start->PoorResolution PeakTailing Peak Tailing (Tf > 1.5)? PoorResolution->PeakTailing No AdjustGradient Adjust Gradient Slope (Make it shallower) PoorResolution->AdjustGradient Yes LongRunTime Run Time Too Long? PeakTailing->LongRunTime No AdjustpH Lower Mobile Phase pH (e.g., to 2.2) PeakTailing->AdjustpH Yes IncreaseFlow Increase Flow Rate or Steepen Gradient LongRunTime->IncreaseFlow Yes Optimized Optimized Method LongRunTime->Optimized No AdjustGradient->Start AdjustpH->Start IncreaseFlow->Start

Caption: Decision Logic for Chromatographic Optimization.

Method Validation

The optimized method must be validated to ensure it is fit for its intended purpose, following the ICH Q2(R2) guidelines.[3][4] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the product.[10][11]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the analyte and any adjacent peaks in stressed samples (acid, base, peroxide, heat, light).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): To show precision over a short interval with the same operator and equipment.RSD ≤ 1.0% for six replicate injections of the standard solution.
Intermediate Precision: To show precision within the lab over different days, analysts, or equipment.Overall RSD ≤ 2.0% for the combined results from two different days/analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (retention time, tailing factor, plate count) should remain within acceptable limits when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 1.5; Theoretical plates > 2000; RSD of peak area for 5 replicate injections ≤ 1.0%.
Protocol for Forced Degradation Study (Specificity)

To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies are performed.

  • Acid Degradation: Reflux sample solution in 0.1N HCl at 60°C for 4 hours.

  • Base Degradation: Reflux sample solution in 0.1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method with PDA detection to check for new peaks and assess peak purity of the parent analyte.

Conclusion

This application note outlines a systematic and scientifically sound approach to developing a robust RP-HPLC method for the purity assessment of this compound. By starting with the physicochemical properties of the analyte and following a logical progression through screening, optimization, and validation, a method that is specific, accurate, precise, and robust can be established. The provided protocols and validation criteria, based on ICH guidelines, serve as a comprehensive framework for scientists to implement this method in a regulated quality control environment, ensuring the consistent quality of this important chemical intermediate.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC . Agilent Technologies. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC . SIELC Technologies. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Chromatographic separations of aromatic carboxylic acids . Semantic Scholar. [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 . PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works . Axion Labs via YouTube. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

2-Amino-4-chloro-5-methoxybenzoic acid (CAS No. 181434-76-4) is a substituted aromatic amino acid derivative. Its molecular structure makes it a valuable building block and intermediate in the synthesis of various bioactive molecules and pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic compounds.[1] While its utility in research and development is significant, the compound presents specific health hazards that necessitate a robust and informed safety protocol.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to provide a framework for understanding the causality behind safety procedures. By integrating field-proven insights with established safety data, these protocols are designed to be self-validating, ensuring that safety is an intrinsic part of the scientific workflow. The toxicological properties of this specific substance have not been fully investigated, which underscores the importance of treating it with caution and adhering strictly to the handling procedures outlined below.[2]

Section 1: Compound Identification and Properties

A precise understanding of a chemical's properties is the foundation of its safe use. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 181434-76-4[3]
Molecular Formula C₈H₈ClNO₃[4]
Molecular Weight 201.61 g/mol [3][4]
Physical Form Solid, Powder
Appearance Pale yellow to brown solid[1]
Purity Typically ≥95% - 98%[1]
Boiling Point 383.3 ± 42.0 °C at 760 mmHg
Storage Temperature Room temperature, protect from light

Section 2: Hazard Identification and Comprehensive Risk Assessment

This compound is classified as hazardous. The primary risks involve irritation upon contact and harm if ingested. A systematic approach to risk assessment is critical before any handling occurs.

GHS Hazard Classification:

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Primary Routes of Exposure and Health Effects:

  • Inhalation: Inhaling dust can cause respiratory tract irritation.[2][5]

  • Skin Contact: Direct contact can cause skin irritation.[2][5] Aromatic amines as a class are often lipid-soluble, increasing the risk of absorption through the skin.[6]

  • Eye Contact: The solid powder or its solutions can cause serious eye irritation.[2][5]

  • Ingestion: The compound is harmful if swallowed and may cause irritation of the digestive tract.[2][5]

Risk Assessment Workflow: The following workflow provides a logical framework for proactively managing the risks associated with this compound. This is not a one-time process but a continuous cycle of evaluation and improvement.

cluster_controls Control Hierarchy A 1. Identify Hazards (H302, H315, H319, H335) B 2. Assess Exposure Risk (Inhalation, Dermal, Ingestion) A->B Evaluate task C 3. Implement Controls B->C Mitigate D 4. Perform Work (Protocols Followed) C->D C1 Engineering (Fume Hood) C2 Administrative (SOPs, Training) C3 PPE (Gloves, Goggles, Coat) E 5. Review & Refine (Post-Procedure Debrief) D->E Evaluate effectiveness E->A Continuous Improvement

Caption: Risk assessment and control workflow for hazardous chemicals.

Section 3: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure prevention rely on robust engineering and administrative controls.

  • Engineering Controls: Your Primary Barrier

    • Chemical Fume Hood: All procedures that involve handling the solid powder (e.g., weighing, transferring, preparing solutions) or its solutions must be performed inside a certified chemical fume hood.[7] This is the most critical control, as it contains fine particulates and prevents inhalation.

    • Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low.[2]

    • Emergency Infrastructure: Facilities must be equipped with a readily accessible and tested eyewash station and safety shower.[2][8]

  • Administrative Controls: Standardizing Safe Practices

    • Standard Operating Procedures (SOPs): A location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

    • Access Control: Access to areas where this compound is stored and handled should be restricted to trained and authorized personnel.

    • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[7][9]

Section 4: Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE is mandatory. PPE creates a necessary barrier between you and the chemical hazard.[10][11]

TaskRequired PPERationale
Storage Retrieval Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental contact during transport.
Weighing & Transfer (Solid) Lab Coat, Chemical Splash Goggles, Nitrile Gloves, N95 Dust Mask (if indicated by risk assessment)Goggles provide superior protection from airborne dust. A respirator prevents inhalation of fine powder.[12][13]
Solution Preparation Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against splashes of the chemical solution.

Protocol 4.1: Donning and Doffing PPE

  • Donning (Putting On): The sequence is designed to protect the integrity of the PPE.

    • Put on the lab coat and fasten it completely.

    • Put on safety goggles or face shield.[14]

    • If required, put on the respirator and perform a seal check.[14]

    • Wash hands and dry them thoroughly.

    • Put on the correct chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[14]

  • Doffing (Taking Off): The sequence is critical to prevent self-contamination.

    • Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).[15]

    • Remove the lab coat by folding it inward on itself and storing or disposing of it properly.

    • Remove safety goggles.

    • Immediately wash hands thoroughly with soap and water.

Section 5: Detailed Laboratory Protocols

The following protocols provide step-by-step guidance for common laboratory procedures. The causality for each step is explained to reinforce safe practices.

A 1. Planning & Risk Assessment B 2. Prepare Work Area (Fume Hood On, Clear Surface) A->B C 3. Don Appropriate PPE B->C D 4. Retrieve Chemical from Designated Storage C->D E 5. Perform Task (e.g., Weighing, Dissolving) D->E F 6. Secure & Return Chemical to Storage E->F G 7. Clean & Decontaminate Work Area and Equipment F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Sources

Application Note: Derivatization of 2-Amino-4-chloro-5-methoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-Amino-4-chloro-5-methoxybenzoic acid, a versatile scaffold for generating diverse small molecule libraries aimed at biological screening. We present detailed protocols, experimental rationale, and workflow strategies for modifying both the carboxylic acid and amino moieties of the core structure. The methodologies are designed to be robust and adaptable, enabling researchers in medicinal chemistry and drug discovery to efficiently synthesize a wide array of analogs for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Scaffold

This compound is a synthetically attractive starting material for focused library synthesis. Its substituted aniline structure is a common feature in bioactive molecules. The presence of three distinct functional handles—an amino group, a carboxylic acid, and a chlorinated aromatic ring—offers multiple, orthogonal points for chemical modification. Derivatization of this scaffold allows for systematic exploration of the chemical space around a core structure, a cornerstone of modern drug discovery. Analogs of similar chloro- and methoxy-substituted aminobenzoic acids have demonstrated a range of biological activities, including antimicrobial and anticancer properties, making this a promising scaffold for identifying novel therapeutic agents.[1][2][3]

Analysis of Chemical Reactivity

The synthetic strategy hinges on the differential reactivity of the two primary functional groups: the aniline amine and the benzoic acid.

  • Carboxylic Acid (-COOH): This group is readily converted into amides or esters. Amide bond formation is one of the most common reactions in medicinal chemistry, allowing for the introduction of a vast array of commercially available amines to probe for specific molecular interactions.[4]

  • Amino Group (-NH₂): As an aniline, this amine is less nucleophilic than an aliphatic amine due to the delocalization of the lone pair into the aromatic ring. However, it readily undergoes acylation, sulfonylation, and other modifications under appropriate conditions.[5] These reactions introduce different pharmacophoric features, such as hydrogen bond donors/acceptors and groups that can alter the molecule's physicochemical properties.

Derivatization Strategies and Protocols

This section details validated protocols for the targeted modification of the this compound scaffold. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as the starting material may cause skin and eye irritation.[6]

Modification of the Carboxylic Acid: Amide Bond Formation

Amide coupling is a robust method for library generation. The choice of coupling reagent is critical and depends on the reactivity of the amine coupling partner and the desired reaction conditions.[7] We present two reliable methods using HATU and EDC/HOBt, respectively.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent SystemActivating AgentKey AdvantagesConsiderations
HATU O-Acyl(tetramethyl)isouronium saltHigh efficiency, fast reaction times, low racemization, effective for hindered amines.[8]Higher cost, can self-react with reactive amines if not pre-activated with the acid.[9]
EDC/HOBt O-Acylurea (intermediate)Cost-effective, water-soluble urea byproduct is easily removed during workup.[10]Slower reaction times, potential for side reactions, HOBt is an explosive hazard when dry.
Protocol 3.1.1: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of primary and secondary amines. The pre-activation of the carboxylic acid is a crucial step to prevent the formation of a guanidinium byproduct from the reaction of HATU with the incoming amine.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 3.1.2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many applications. The use of HOBt suppresses side reactions and minimizes racemization if chiral amines are used.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (Hydroxybenzotriazole, 1.2 eq.).

  • Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM) or DMF (approx. 0.1 M). Cool the flask to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring: Check for completion using TLC or LC-MS.

  • Work-up:

    • If using DCM, dilute the reaction mixture. If using DMF, partition between ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous HCl (or citric acid) (2x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[10] This removes the water-soluble urea byproduct and unreacted reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide via flash column chromatography or recrystallization as appropriate.

Modification of the Amino Group

Derivatization of the aniline nitrogen can significantly impact the compound's properties. N-acylation and N-sulfonylation are two fundamental transformations.

Protocol 3.2.1: N-Acylation with Acyl Chlorides

This is a straightforward and high-yielding reaction for forming amides at the amino position. A base is required to neutralize the HCl generated during the reaction.[12]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as DCM or Tetrahydrofuran (THF). Add a base, such as pyridine or triethylamine (1.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C. Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq.) dropwise with vigorous stirring.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate. Wash the organic phase with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography or recrystallization.

Protocol 3.2.2: N-Sulfonylation with Sulfonyl Chlorides

This reaction yields sulfonamides, which are important functional groups in medicinal chemistry. The reaction conditions are similar to N-acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq.) in pyridine, which acts as both solvent and base.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq.) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then at room temperature overnight.

  • Monitoring and Work-up: Monitor by TLC. Pour the reaction mixture into ice-cold 2M HCl to precipitate the product and neutralize excess pyridine.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Synthetic Library Workflow and Screening Strategy

A systematic approach is essential for generating and evaluating a library of new chemical entities. The overall process can be visualized as a multi-stage workflow from synthesis to hit identification.

Library Synthesis Workflow

The following diagram illustrates a logical workflow for producing a focused library of derivatives from the core scaffold.

G cluster_synthesis Part A: Synthesis & Purification cluster_screening Part B: Biological Screening Start Start: 2-Amino-4-chloro- 5-methoxybenzoic acid Deriv Derivatization Reaction (Select Protocol 3.1 or 3.2) Start->Deriv Workup Aqueous Work-up & Extraction Deriv->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Char Characterization (LC-MS, NMR, HRMS) Purify->Char Isolated Product Library Pure Compound Library (Arrayed in 96-well plates) Char->Library Purity ≥ 95% Prep Compound Plating & Dilution Series Library->Prep Transfer to Screening Primary Primary Assay (High-Throughput Screen) Prep->Primary HitID Hit Identification (Activity > Threshold) Primary->HitID Raw Data Confirm Hit Confirmation & Dose-Response HitID->Confirm Initial Hits Secondary Secondary / Orthogonal Assays Confirm->Secondary Confirmed Hits Lead Validated Hit Compound Secondary->Lead SAR Data G A Compound Library (N compounds) B Primary Screen (Single Concentration) A->B Test all compounds C Hit Confirmation & Dose-Response (IC₅₀/EC₅₀) B->C Identify 'Hits' (e.g., >50% inhibition) D Selectivity & Orthogonal Assays C->D Prioritize potent compounds E Lead Candidate for Further Optimization D->E Validate mechanism

Caption: A typical biological screening cascade for a small molecule library.

Conclusion

The this compound scaffold provides a robust and versatile platform for the generation of novel chemical entities for biological screening. The protocols outlined in this guide offer reliable and scalable methods for derivatizing both the carboxylic acid and amino functional groups. By integrating these synthetic strategies with a systematic biological screening cascade, research organizations can effectively explore the structure-activity relationships of these compounds, accelerating the identification of promising new leads in drug discovery programs.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. Retrieved from [Link]

  • D'Hondt, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3). Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

  • Gogoi, P., et al. (2014). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Journal of Applicable Chemistry, 3(2), 701-706.
  • Kumar Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Retrieved from [Link]

  • Orel, M., et al. (2017). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 22(11), 1936. Retrieved from [Link]

  • Patel, K. D., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
  • Pattar, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1933-1936. Retrieved from [Link]

  • Reddit User Discussion. (2024). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Amino-4-chloro-5-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid (CAS 181434-76-4). As a crucial building block for various pharmaceutical compounds, achieving a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues in your synthetic workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary routes are prevalent in the literature. The most common and often most cost-effective approach begins with a readily available precursor and involves a multi-step pathway.[1] A frequently cited method starts from 4-chloro-5-methoxy-2-nitrobenzoic acid, involving a critical nitro group reduction. Another well-documented route involves the direct chlorination of an appropriate anthranilic acid derivative. The choice often depends on the availability and cost of starting materials and the specific capabilities of the laboratory.

Q2: My overall yield is consistently low. What are the most critical parameters I should investigate first?

A2: Low yield is a multi-faceted problem. However, the most critical parameters to scrutinize across almost any synthetic route are:

  • Stoichiometry of Reagents: Precise molar ratios are essential, particularly for chlorinating or reducing agents, to prevent side reactions like over-chlorination or incomplete conversion.[2]

  • Temperature Control: Many steps, especially diazotization (if used) and nitration/chlorination, are highly temperature-sensitive. Even minor fluctuations can lead to significant byproduct formation.[3][4]

  • Reaction Time: It is crucial to monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion without allowing for product degradation from prolonged reaction times.[2]

  • pH Control During Work-up: The precipitation and isolation of the final product, which is an amino acid, are highly dependent on pH. Incorrect pH can lead to significant product loss in the aqueous phase.[2]

Q3: How can I reliably assess the purity of my product and identify potential byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of this compound and quantifying impurities.[2] For the structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable and powerful tool.[2]

Q4: What are the most effective methods for purifying the crude product?

A4: Recrystallization is the most common and effective method for purifying the final product. A mixed solvent system, frequently ethanol and water, is often employed.[2] For challenging separations where impurities have similar solubility profiles, column chromatography can be utilized.[2] In cases of colored impurities, treatment with activated charcoal during the recrystallization process can be highly effective.[2]

Section 2: Troubleshooting Guide: A Mechanistic Approach to Low Yield

This section provides a structured approach to diagnosing the root cause of low yield, focusing on the common synthetic pathway involving the reduction of 4-chloro-5-methoxy-2-nitrobenzoic acid.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing yield issues.

TroubleshootingWorkflow start Low Final Yield Observed check_sm Analyze Starting Material Purity (HPLC, NMR) start->check_sm sm_impure Source High-Purity Starting Material or Purify check_sm->sm_impure Impure sm_pure Starting Material is Pure check_sm->sm_pure Pure monitor_reaction Monitor Reaction Conversion (TLC, HPLC) sm_pure->monitor_reaction incomplete_rxn Incomplete Reaction monitor_reaction->incomplete_rxn No complete_rxn Reaction Goes to Completion monitor_reaction->complete_rxn Yes optimize_rxn Troubleshoot Reaction Conditions (Temp, Time, Reagents) incomplete_rxn->optimize_rxn analyze_crude Analyze Crude Product (HPLC, LC-MS) complete_rxn->analyze_crude byproducts Significant Byproducts Detected analyze_crude->byproducts Yes clean_crude Crude Product is Clean analyze_crude->clean_crude No identify_byproducts Identify Byproduct Structures byproducts->identify_byproducts optimize_selectivity Optimize for Selectivity (Catalyst, Temp, Stoichiometry) identify_byproducts->optimize_selectivity workup_issue Investigate Work-up & Isolation (pH, Extraction, Precipitation) clean_crude->workup_issue

Caption: A logical workflow for troubleshooting low yield issues.

Problem 1: Incomplete Reduction of the Nitro Group

Symptom: HPLC or TLC analysis of the crude product shows a significant amount of unreacted 4-chloro-5-methoxy-2-nitrobenzoic acid starting material.

Causality: The reduction of an aromatic nitro group in the presence of other functional groups like a halogen and a carboxylic acid requires careful selection of reagents to ensure complete and selective conversion.[5] Incomplete reduction is typically due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

Potential Causes & Solutions

Potential CauseScientific Rationale & Recommended Solution
Catalyst Inactivity (Catalytic Hydrogenation) The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or used in insufficient quantity. Solution: Ensure the use of a fresh, high-quality catalyst. For substrates with halogens, Raney Nickel is often preferred over Pd/C to minimize the risk of dehalogenation.[6] Increase catalyst loading (e.g., from 5 mol% to 10 mol%) and ensure the reaction is conducted under an inert atmosphere to prevent oxidation.
Insufficient Reducing Agent (Metal/Acid Reduction) Reagents like SnCl₂, Fe, or Zn act as electron donors.[6][7] An insufficient stoichiometric amount will lead to incomplete reaction. Solution: Increase the molar equivalents of the metal and acid. For example, when using SnCl₂, ensure at least 3-4 equivalents are used relative to the nitro compound. Monitor the reaction until the starting material is fully consumed.
Low Hydrogen Pressure / Poor H₂ Delivery In catalytic hydrogenation, poor mass transfer of hydrogen gas to the catalyst surface will stall the reaction. Solution: Ensure vigorous stirring to keep the catalyst suspended. Increase hydrogen pressure (if equipment allows) or use a transfer hydrogenation method with a source like ammonium formate.
Suboptimal Temperature or Reaction Time Most nitro reductions proceed well at room temperature but may require gentle heating if the reaction is sluggish. Solution: First, ensure adequate reaction time (can be up to 18 hours).[8] If the reaction is still incomplete, consider gently heating the mixture to 40-50°C while carefully monitoring for byproduct formation.
Problem 2: Formation of Dehalogenated Byproduct

Symptom: LC-MS analysis reveals a significant peak corresponding to the mass of 2-Amino-5-methoxybenzoic acid (loss of chlorine).

Causality: This side reaction, known as hydrodehalogenation, is a common issue during catalytic hydrogenation, especially with highly active catalysts like Palladium on Carbon (Pd/C).[6] The catalyst intended for the nitro group reduction inadvertently cleaves the C-Cl bond.

Potential Causes & Solutions

Potential CauseScientific Rationale & Recommended Solution
Incorrect Catalyst Choice Palladium (Pd) is notoriously efficient at catalyzing hydrodehalogenation. Solution: Avoid using Pd/C. Switch to a catalyst less prone to this side reaction, such as Raney Nickel.[6]
Harsh Reaction Conditions High hydrogen pressure and elevated temperatures can exacerbate dehalogenation. Solution: If using a catalyst that might cause dehalogenation, run the reaction at lower pressure (e.g., balloon pressure) and at room temperature.
Alternative Chemical Reduction Chemical reduction methods avoid the use of hydrogen gas and transition metal catalysts that promote dehalogenation. Solution: Employ a metal/acid reduction system. The use of Tin(II) chloride (SnCl₂) in an acidic medium or Iron (Fe) powder in acetic or hydrochloric acid are mild and effective methods that typically do not affect aryl halides.[6][7]
Diagram: Main vs. Side Reaction Pathways

SideReactions cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start 4-Chloro-5-methoxy- 2-nitrobenzoic acid Product 2-Amino-4-chloro- 5-methoxybenzoic acid Start->Product [H] (e.g., Raney Ni, H₂ or SnCl₂/HCl) Byproduct 2-Amino-5-methoxy- benzoic acid (Dehalogenated) Start_ref->Byproduct [H] (e.g., Pd/C, H₂)

Caption: Desired reduction pathway versus the dehalogenation side reaction.

Problem 3: Product Loss During Work-up and Isolation

Symptom: The reaction appears clean and complete by TLC/HPLC, but the final isolated yield is poor.

Causality: this compound is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in aqueous solutions is highly pH-dependent. The lowest solubility occurs at its isoelectric point (pI), and failure to precisely adjust the pH to this point during precipitation will result in significant product loss to the filtrate.

Potential Causes & Solutions

Potential CauseScientific Rationale & Recommended Solution
Incorrect pH for Precipitation At low pH, the amino group is protonated (-NH₃⁺), forming a soluble salt. At high pH, the carboxylic acid is deprotonated (-COO⁻), also forming a soluble salt. Solution: After the reaction work-up (e.g., neutralizing the excess acid from a metal reduction), carefully adjust the pH of the aqueous solution to the isoelectric point to induce maximum precipitation. For similar compounds, a pH of around 4.5-5 is often effective.[2] Add the acid or base dropwise with vigorous stirring and monitor the pH with a calibrated meter.
Product Loss During Extraction If an extraction is performed, the product may partition into the wrong layer if the pH is not controlled. Solution: Before extraction, adjust the aqueous layer's pH to be either strongly acidic (pH < 2) to protonate the amine or strongly basic (pH > 10) to deprotonate the carboxylic acid, depending on the desired phase for your product and impurities. Generally, precipitation is a more effective isolation method for this type of molecule.
Inefficient Recrystallization Using too much solvent or choosing a solvent in which the product is too soluble will lead to poor recovery. Solution: Optimize the recrystallization solvent system (e.g., ethanol/water, methanol).[9] Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize precipitation before filtering.

Section 3: Detailed Experimental & Analytical Protocols

Protocol 1: Synthesis via Nitro Reduction with Tin(II) Chloride

This protocol is a representative method and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 4-chloro-5-methoxy-2-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-5-methoxy-2-nitrobenzoic acid (1.0 eq) and ethanol (10-15 mL per gram of starting material).

  • In a separate beaker, dissolve Tin(II) chloride dihydrate (4.0 eq) in concentrated HCl (4-5 mL per gram of SnCl₂).

  • Slowly add the SnCl₂/HCl solution to the stirred suspension of the nitro compound. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until all starting material is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully add 5M NaOH solution to basify the mixture to pH > 10. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of water.

  • Transfer the filtrate to a clean beaker and cool in an ice bath.

  • With vigorous stirring, slowly add concentrated HCl dropwise to adjust the pH to approximately 4.5-5.0.

  • A white precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose method and may require optimization.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient: e.g., Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate.
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm or 290 nm[2]
Injection Volume 10 µL[2]
Sample Prep Dissolve a small amount of sample in a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

References

  • Indian Academy of Sciences. (2001). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent 3,700,719.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Hofmann rearrangement via chloroamide not working?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Baxendale Group. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 181434-76-4 this compound Impurity. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis Application Compendium. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in 2-Amino-4-chloro-5-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide is designed to help you identify and minimize byproducts, leading to a more efficient and reliable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent and well-documented synthetic pathway starts from p-aminosalicylic acid. This multi-step process generally involves:

  • Methylation: The hydroxyl and carboxylic acid groups of p-aminosalicylic acid are protected, typically using a methylating agent like dimethyl sulfate.

  • Chlorination: A chlorine atom is introduced to the aromatic ring, often using N-chlorosuccinimide (NCS).

  • Hydrolysis: The methyl ester is deprotected to yield the final carboxylic acid product.

An alternative approach involves the direct chlorination of 2-amino-5-methoxybenzoic acid. The choice of route often depends on the availability of starting materials and desired scale.

Q2: What are the most critical reaction parameters to control for minimizing byproducts?

A2: Precise control over reaction conditions is essential for a successful synthesis with minimal impurities. Key parameters include:

  • Temperature: Both methylation and chlorination steps are sensitive to temperature fluctuations, which can trigger undesirable side reactions.

  • Stoichiometry of Reagents: Accurate measurement of reactants, particularly the chlorinating agent, is vital to prevent over-chlorination.

  • Reaction Time: Monitoring the reaction's progress is crucial to ensure complete conversion of the starting material and to avoid the formation of degradation products.

  • pH: Maintaining the correct pH during the work-up and purification stages is critical for isolating the product and ensuring its stability.

Q3: How can I effectively purify the crude this compound?

A3: Recrystallization is a widely used and effective technique for purifying the final product. A common solvent system for this is a mixture of ethanol and water. For removing colored impurities, treating the solution with activated charcoal during recrystallization can be beneficial. In cases of more complex impurity profiles, column chromatography may be necessary.

Q4: Which analytical techniques are most suitable for identifying and quantifying impurities?

A4: For assessing the purity of this compound and quantifying any byproducts, High-Performance Liquid Chromatography (HPLC) is the most common method.[1] For the structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Incomplete Chlorination - Insufficient chlorinating agent (e.g., NCS).- Low reaction temperature or short reaction time.- Increase the molar equivalents of the chlorinating agent incrementally.- Raise the reaction temperature or extend the reaction time, while carefully monitoring for the formation of other byproducts.
2. Formation of Dichlorinated Byproducts - Excess of the chlorinating agent.- Prolonged reaction time.- Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely using TLC or HPLC to stop it once the starting material is consumed.
3. Presence of Unreacted Starting Material - Incomplete reaction in any of the synthetic steps.- Review and optimize the reaction conditions (temperature, time, stoichiometry) for the specific incomplete step.
4. Product Loss During Work-up - Suboptimal pH during precipitation.- Inefficient extraction.- Optimize the pH for precipitation; for this compound, a pH of around 4.5-5 is often effective.[1]- Use an appropriate extraction solvent and perform multiple extractions to maximize recovery.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general three-step synthesis starting from p-aminosalicylic acid.

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, dissolve p-aminosalicylic acid in a solvent such as acetone.

  • Add a base, for example, potassium hydroxide, to the solution.

  • Cool the mixture and slowly add dimethyl sulfate dropwise, maintaining the temperature between 20-30°C.[1]

  • Stir the reaction mixture for several hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[1]

  • Upon completion, quench the reaction and extract the product, methyl 4-amino-2-methoxybenzoate, with an organic solvent.

Step 2: Chlorination of Methyl 2-amino-5-methoxybenzoate

  • Dissolve the methyl 2-amino-5-methoxybenzoate in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) and heat the mixture.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid and wash it with water.

Step 3: Hydrolysis of Methyl 2-Amino-4-chloro-5-methoxybenzoate

  • Suspend the methyl 2-amino-4-chloro-5-methoxybenzoate in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.[1]

  • After hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture.[1]

  • Adjust the pH of the solution to approximately 4.5-5 with an acid (e.g., hydrochloric acid) to precipitate the final product.[1]

  • Filter the solid, wash with water, and dry to obtain this compound.

Protocol 2: HPLC Analysis of this compound and Impurities

This protocol provides a general method for the purity analysis of the final product.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 290 nm).[1]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.[1]

  • Injection Volume: 10-20 µL.[1]

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of pure this compound to determine its retention time.

  • Inject the sample solution.

  • Identify the main peak corresponding to the product and any other peaks corresponding to impurities based on their retention times.[1]

Visualizing the Synthetic Pathway and Troubleshooting Logic

To further clarify the process, the following diagrams illustrate the synthetic pathway and a logical approach to troubleshooting common issues.

Synthesis_Pathway p-Aminosalicylic Acid p-Aminosalicylic Acid Methyl 2-amino-5-methoxybenzoate Methyl 2-amino-5-methoxybenzoate p-Aminosalicylic Acid->Methyl 2-amino-5-methoxybenzoate Methylation (Dimethyl Sulfate, Base) Methyl 2-Amino-4-chloro-5-methoxybenzoate Methyl 2-Amino-4-chloro-5-methoxybenzoate Methyl 2-amino-5-methoxybenzoate->Methyl 2-Amino-4-chloro-5-methoxybenzoate Chlorination (NCS) This compound This compound Methyl 2-Amino-4-chloro-5-methoxybenzoate->this compound Hydrolysis (Base, then Acid)

Caption: Synthetic pathway for this compound.

Troubleshooting_Byproducts cluster_synthesis Synthesis Monitoring Start Start Reaction_Complete? Reaction_Complete? Start->Reaction_Complete? Monitor by HPLC/TLC Identify_Byproducts Identify_Byproducts Reaction_Complete?->Identify_Byproducts No Purify_Product Purify_Product Reaction_Complete?->Purify_Product Yes Adjust_Conditions Adjust_Conditions Identify_Byproducts->Adjust_Conditions e.g., Temp, Time, Stoichiometry Adjust_Conditions->Reaction_Complete?

Caption: Troubleshooting logic for byproduct formation.

References

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of benzoic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this critical electrophilic aromatic substitution reaction. Here, we provide practical, field-tested insights and detailed protocols to enhance the efficiency, selectivity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chlorination of benzoic acid derivatives, providing foundational knowledge for successful experimentation.

Q1: What is the fundamental mechanism for the chlorination of benzoic acid?

A1: The chlorination of benzoic acid and its derivatives is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[1][2] The reaction proceeds through a three-step mechanism:

  • Generation of the Electrophile: A strong electrophile, typically a chloronium ion (Cl+) or a polarized chlorine complex, is generated. This is often achieved by reacting a chlorine source with a Lewis acid catalyst.[3][4]

  • Nucleophilic Attack by the Aromatic Ring: The π-electron system of the benzoic acid ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

  • Deprotonation: A base removes a proton from the carbon atom bearing the new chloro substituent, restoring the aromaticity of the ring and yielding the chlorinated benzoic acid product.[5][6]

Q2: Which chlorinating agents are most effective for this reaction?

A2: The choice of chlorinating agent depends on the reactivity of the benzoic acid derivative and the desired reaction conditions. Common options include:

  • Molecular Chlorine (Cl₂): A traditional and cost-effective reagent, typically requiring a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate it for reaction with the deactivated benzoic acid ring.[4][7]

  • N-Chlorosuccinimide (NCS): A solid, easier-to-handle alternative to chlorine gas.[8][9] NCS often requires activation by a Brønsted or Lewis acid to enhance its electrophilicity, especially for electron-poor aromatic rings.[9]

  • Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, sometimes in the presence of a catalyst.

  • Trichloroisocyanuric Acid (TCCA): A stable, solid chlorinating agent that can be effective for various substrates.[10]

Q3: Why is a Lewis acid catalyst necessary, and which ones are commonly used?

A3: Benzoic acid is an electron-deficient aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. A Lewis acid catalyst is crucial to "activate" the chlorinating agent, making it a much stronger electrophile.[7] The catalyst polarizes the Cl-Cl bond in molecular chlorine or coordinates with other chlorine sources to generate a more potent electrophilic species.[4][11]

Commonly used Lewis acids include:

  • Iron(III) chloride (FeCl₃)[4][11]

  • Aluminum chloride (AlCl₃)[4][11]

  • Zirconium(IV) chloride (ZrCl₄), which has been shown to be an efficient catalyst for halogenation under mild conditions.[8][12]

  • Iodine and its chlorides (ICl, ICl₃) can also serve as catalysts.[13]

Q4: How do substituents on the benzoic acid ring affect the reaction's outcome?

A4: Substituents have a profound impact on both the rate of reaction and the regioselectivity (the position of chlorination).[14]

  • Electron-Donating Groups (EDGs) such as alkyl, hydroxyl, or alkoxy groups activate the ring, making it more nucleophilic and increasing the reaction rate. These groups are typically ortho, para-directors. However, the directing effect of the carboxylic acid group still influences the final product distribution.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or additional halogens deactivate the ring, slowing the reaction rate. These groups, similar to the carboxylic acid, are meta-directors.[15]

The interplay between existing substituents and the carboxylic acid group determines the final isomeric product distribution. For instance, in meta-substituted benzoic acids, the directing effects can either be complementary or competing.[16]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chlorination of benzoic acid derivatives.

Problem 1: Low or No Yield of the Desired Chlorinated Product

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity Ensure the Lewis acid catalyst is anhydrous and of high purity. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). Alternatively, switch to a more potent Lewis acid like ZrCl₄.[8]Enhanced generation of the electrophile, leading to an increased reaction rate and higher conversion.
Deactivated Substrate For highly deactivated benzoic acid derivatives (e.g., those with multiple electron-withdrawing groups), increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS.Improved conversion of the starting material to the product.[17]
Poor Quality Reagents Use freshly opened or purified chlorinating agents. NCS, for instance, can degrade over time. Ensure solvents are anhydrous, as water can deactivate the Lewis acid catalyst.Consistent and reproducible reaction outcomes.
Inadequate Temperature Some chlorination reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, cautiously increase the heat while monitoring for side reactions.A faster reaction rate leading to a higher yield within a practical timeframe.

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature is Too High High temperatures can sometimes reduce the selectivity of electrophilic aromatic substitutions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[18]Increased formation of the thermodynamically favored isomer.
Steric Hindrance If the desired position is sterically hindered, the electrophile may attack a more accessible site. Consider using a bulkier or less reactive catalyst-electrophile complex that may favor the less hindered position.Improved selectivity for the desired regioisomer.
Complex Directing Group Effects In polysubstituted benzoic acids, the combined electronic and steric effects can be complex.[19] A change in catalyst or solvent can sometimes alter the isomeric ratio. For challenging substrates, consider a palladium-catalyzed C-H activation approach for meta-halogenation, which can offer different selectivity.[20][21]A shift in the product distribution, potentially favoring the desired isomer.

Problem 3: Formation of Di- or Polychlorinated Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Excess Chlorinating Agent Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the chlorinating agent relative to the benzoic acid derivative. Adding the chlorinating agent portion-wise can also help maintain a low concentration and minimize over-chlorination.Reduced formation of polychlorinated species and improved yield of the mono-chlorinated product.
Reaction Time is Too Long Once the starting material is consumed (as determined by TLC or GC-MS), quench the reaction promptly. Extended reaction times can lead to the slow chlorination of the desired product.Minimized formation of over-halogenated byproducts.
High Reaction Temperature Elevated temperatures can provide the activation energy needed for a second chlorination step. If polychlorination is an issue, conduct the reaction at the lowest effective temperature.Increased selectivity for mono-chlorination.

Problem 4: Difficult Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Presence of Unreacted Starting Material Utilize acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base like sodium bicarbonate. The acidic benzoic acids will move to the aqueous layer. Re-acidification of the aqueous layer will precipitate the products.[22]Separation of acidic products from non-acidic impurities.
Isomeric Mixture If acid-base extraction is insufficient to separate isomers, fractional crystallization can be effective. This technique relies on the different solubilities of the isomers in a particular solvent system.[22][23]Isolation of a single, pure isomer.
Residual Catalyst During the aqueous workup, ensure thorough washing of the organic layer to remove any remaining Lewis acid. For some catalysts, a specific quenching procedure may be necessary.A cleaner crude product that is easier to purify by recrystallization or chromatography.

Visualizing the Workflow

A systematic approach is key to optimizing your reaction. The following workflow diagram outlines the decision-making process for troubleshooting a typical chlorination reaction.

G cluster_start Initial Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_end Finalization Start Define Substrate & Target Product SelectReagents Select Chlorinating Agent & Lewis Acid Catalyst Start->SelectReagents SetConditions Set Initial Conditions (Temp, Time, Solvent) SelectReagents->SetConditions RunReaction Run Reaction & Monitor Progress (TLC/GC) SetConditions->RunReaction Analyze Analyze Crude Product (Yield, Purity, Isomers) RunReaction->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield? Problem->LowYield Yes PoorSelectivity Poor Selectivity? Problem->PoorSelectivity Yes Byproducts Byproducts? Problem->Byproducts Yes Success Success: Desired Yield & Purity Problem->Success No OptimizeCatalyst Adjust Catalyst (Type, Loading) LowYield->OptimizeCatalyst Address OptimizeTemp Adjust Temperature & Time LowYield->OptimizeTemp PoorSelectivity->OptimizeCatalyst PoorSelectivity->OptimizeTemp Address OptimizeStoich Adjust Stoichiometry Byproducts->OptimizeStoich Address OptimizeCatalyst->RunReaction OptimizeTemp->RunReaction OptimizeStoich->RunReaction Purify Purify Product (Recrystallization, Extraction) Success->Purify

Caption: A decision tree for troubleshooting the chlorination of benzoic acid derivatives.

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Chlorination of a Benzoic Acid Derivative

Disclaimer: This is a general procedure and should be adapted based on the specific substrate and safety considerations. Always perform a thorough literature search and risk assessment before beginning any new experiment.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber for HCl gas), add the benzoic acid derivative (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or chlorosulfonic acid).[8][13] Stir the mixture until the solid is dissolved or a uniform suspension is formed.

  • Catalyst Addition: Add the anhydrous Lewis acid catalyst (e.g., FeCl₃ or ZrCl₄, 5-10 mol%) to the flask.[8]

  • Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., NCS in portions or bubbling Cl₂ gas through the solution) at a controlled temperature (often starting at 0 °C or room temperature).

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of aliquots).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the reaction and hydrolyze the catalyst.

  • Extraction: If an organic solvent was used, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional portions of the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[22]

Workflow for Product Purification via Acid-Base Extraction

G A Crude Product Mixture (in Organic Solvent, e.g., EtOAc) B Add Aqueous NaHCO₃ Solution & Shake in Separatory Funnel A->B C Separate Layers B->C D Aqueous Layer (Contains Sodium Benzoate Salt) C->D Bottom Layer E Organic Layer (Contains Neutral/Basic Impurities) C->E Top Layer F Add HCl (aq) until pH < 2 D->F G Precipitated Pure Chlorinated Benzoic Acid F->G H Filter, Wash with Cold Water, & Dry G->H I Pure Product H->I

Caption: General workflow for purification of chlorinated benzoic acids by acid-base extraction.

By leveraging the insights and protocols within this technical support center, you can more effectively navigate the challenges of chlorinating benzoic acid derivatives, leading to improved outcomes in your research and development efforts.

References

  • Zhang, Y., Shibatomi, K., & Yamamoto, H. (2005). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2005(18), 2837-2842. Available from: [Link]

  • Nature Communications. (N/A). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Available from: [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available from: [Link]

  • Master Organic Chemistry. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Available from: [Link]

  • Semantic Scholar. (2005). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Available from: [Link]

  • National Institutes of Health. (N/A). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]

  • Google Patents. (N/A). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Royal Society of Chemistry. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]

  • BYJU'S. (N/A). Electrophilic Substitution Reaction Mechanism. Available from: [Link]

  • YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Available from: [Link]

  • Michigan State University Department of Chemistry. (N/A). Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Zenodo. (2022). CHLORINATION OF BENZOIC ACID. Available from: [Link]

  • Chemguide. (N/A). The Halogenation of Benzene. Available from: [Link]

  • Semantic Scholar. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Available from: [Link]

  • ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]

  • MDPI. (N/A). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available from: [Link]

  • Google Patents. (N/A). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Google Patents. (N/A). US4851160A - Process for the preparation of benzoic acid derivatives.
  • ResearchGate. (N/A). The chlorination of 4-amino-2-hydroxy-benzoic acid. Available from: [Link]

  • SAGE Journals. (N/A). Atom-efficient chlorination of benzoic acids with PCl 3 generating acyl chlorides. Available from: [Link]

  • ResearchGate. (N/A). ortho-Metalation/chlorination of benzoic acid derivatives: Preparation of [benzene-U-13C]-rac-Clopidogrel ([benzene-U-13C]-rac-SR25990C). Available from: [Link]

  • Wikipedia. (N/A). Electrophilic aromatic substitution. Available from: [Link]

  • PubMed. (N/A). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Available from: [Link]

  • Organic Syntheses. (N/A). o-CHLOROBENZOIC ACID. Available from: [Link]

  • Google Patents. (N/A). CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture.
  • Chegg. (2020). Solved A SYNTHESIS OF BENZOIC ACID Benzoic acid will be. Available from: [Link]

  • ACS Publications. (N/A). Mild Aliphatic and Benzylic Hydrocarbon C–H Bond Chlorination Using Trichloroisocyanuric Acid. Available from: [Link]

  • Reddit. (2023). Removal of 3-chlorobenzoic acid from mCPBA reactions. Available from: [Link]

  • Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Available from: [Link]

  • Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Available from: [Link]

  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Available from: [Link]

  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Available from: [Link]

  • Truman State University. (N/A). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available from: [Link]

  • ResearchGate. (2020). Benzoic Acid as the Preferred Precursor for the Chlorobenzene Detected on Mars: Insights from the Unique Cumberland Analog Investigation. Available from: [Link]

  • Organic Syntheses. (N/A). m-CHLOROPERBENZOIC ACID. Available from: [Link]

  • National Institutes of Health. (N/A). Benzoic Acid, Chlorine Dioxide, and 1-Methylcyclopropene Induce Flavonoid Metabolic Shifts in Postharvest Flowering Chinese Cabbage Revealed by High-Dimensional Analytical Data. Available from: [Link]

  • ACS Publications. (N/A). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Available from: [Link]

Sources

Common impurities in commercial 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-4-chloro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and handling of this important chemical intermediate. Here, we delve into the likely impurities found in commercial batches, their origins, and their analytical characterization, providing you with the expertise to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound (CAS No. 181434-76-4) is a substituted benzoic acid derivative.[1][2] Its molecular structure, featuring amino, chloro, and methoxy functional groups, makes it a versatile building block in organic synthesis. In the pharmaceutical industry, related isomers like 4-Amino-5-chloro-2-methoxybenzoic acid are critical intermediates for synthesizing gastroprokinetic and antiemetic drugs.[3] The purity of such intermediates is paramount, as even trace amounts of impurities can lead to the formation of undesired side products, affect reaction kinetics, and potentially introduce toxic components into the final active pharmaceutical ingredient (API).[4][5]

Q2: What are the most probable impurities I might find in a commercial batch of this compound?

A2: While a specific impurity profile depends on the exact synthetic route employed by the manufacturer, we can predict the most likely process-related impurities by analogy with the well-documented synthesis of its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid.[3][6] These impurities can be categorized as follows:

  • Starting Material-Related: Unreacted precursors from the initial stages of synthesis.

  • Process-Related By-products: Compounds formed from side reactions or incomplete reactions, such as other positional isomers, over-chlorinated products, or N-methylated species.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Degradation Products: Impurities formed during storage or under specific environmental conditions.

Q3: How do these impurities originate?

A3: The presence of these impurities is a direct consequence of the multi-step synthesis process. A plausible synthetic pathway, analogous to that of its isomer, likely involves steps such as nitration, reduction, methylation, chlorination, and hydrolysis. Each of these steps is a potential source of impurities if not perfectly controlled. For instance, the chlorination step must be highly regioselective to avoid the formation of other isomers. Similarly, methylation can sometimes occur on the amino group in addition to the intended hydroxyl group, leading to N-methylated by-products.[6]

Troubleshooting Guide: Identifying and Mitigating Impurities

This section addresses specific issues you might encounter related to the purity of this compound and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC Analysis
  • Potential Cause: The presence of process-related impurities such as positional isomers or dichlorinated by-products.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Check the supplier's CoA for a list of known impurities and their typical levels.

    • Employ High-Resolution Analytical Techniques: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown impurities. This is a powerful tool for the structural elucidation of by-products.[6][7]

    • Perform Co-injection Studies: If you have standards for suspected impurities, a co-injection with your sample can confirm their identity if the peak height increases without the appearance of a new peak.

    • Purification: If the impurity levels are unacceptable for your application, recrystallization is a common and effective purification method.[6]

Issue 2: Poor Yield or Side Reactions in Downstream Synthesis
  • Potential Cause: An impurity in your starting material, this compound, may be interfering with your reaction. For example, a residual starting material from its synthesis could have a reactive functional group that competes in your desired reaction.

  • Troubleshooting Steps:

    • Comprehensive Purity Assessment: Before use, perform a thorough purity analysis of your commercial batch using a validated HPLC method.

    • Structural Characterization of Impurities: If significant impurities are detected, use techniques like NMR and MS to identify their structures.[8] Understanding the functional groups present on the impurity molecule can help predict its potential for interference.

    • Implement a Purification Step: As mentioned previously, recrystallization or column chromatography can be used to purify the starting material before its use in your synthesis.[6]

In-Depth Technical Protocols

Protocol 1: HPLC-UV Purity Analysis

This protocol outlines a general method for assessing the purity of this compound.

Parameter Condition
HPLC System Quaternary pump, autosampler, column oven, and UV/Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 290 nm[6]
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition.

  • Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample solution onto the column.

  • Data Analysis: Identify the main peak corresponding to this compound. Any other peaks are potential impurities. Quantify the impurities using the area percent method.

Protocol 2: Impurity Identification by LC-MS

For the structural elucidation of unknown impurities detected by HPLC-UV.

Parameter Condition
LC System UPLC or HPLC system coupled to a mass spectrometer
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Chromatography Use the same conditions as the HPLC-UV method to facilitate peak correlation.

Procedure:

  • LC-MS Analysis: Analyze the sample using the LC-MS system.

  • Data Interpretation:

    • Obtain the mass-to-charge ratio (m/z) for each impurity peak.

    • Use the accurate mass measurement from a high-resolution instrument to predict the elemental composition.

    • Compare the observed molecular weights with those of potential impurities predicted from the synthetic route.

    • If possible, perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide further structural information.

Visualizing Impurity Formation

The following diagram illustrates a hypothetical synthetic pathway for this compound, highlighting potential points of impurity formation. This pathway is inferred from common organic synthesis strategies and the known synthesis of its isomers.

G cluster_synthesis Hypothetical Synthesis Pathway cluster_impurities Potential Impurity Formation Start Suitable Precursor (e.g., a substituted nitrobenzoic acid) Step1 Methylation Start->Step1 Step2 Chlorination Step1->Step2 Impurity3 N-Methylated By-products Step1->Impurity3 Side reaction Step3 Reduction of Nitro Group Step2->Step3 Impurity1 Positional Isomers Step2->Impurity1 Lack of regioselectivity Impurity2 Dichlorinated By-products Step2->Impurity2 Excess chlorinating agent Product 2-Amino-4-chloro- 5-methoxybenzoic acid Step3->Product Impurity4 Unreacted Intermediates Step3->Impurity4 Incomplete reaction

Sources

Technical Support Center: Storage and Stability of 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-chloro-5-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals who handle and store this compound. Maintaining the chemical integrity of this valuable intermediate is crucial for reproducible experimental results and the synthesis of high-purity final products. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and validating compound stability.

Section 1: Understanding the Stability Profile of this compound

This compound is a polysubstituted aromatic compound. Its stability is dictated by the interplay of its functional groups: an aromatic amine (-NH₂), a carboxylic acid (-COOH), a methoxy group (-OCH₃), and a chloro-substituent (-Cl). The electron-donating nature of the amine and methoxy groups makes the aromatic ring susceptible to oxidation, while the amine group itself is a primary site for oxidative degradation.

Understanding these potential degradation pathways is the first step toward effective prevention. The primary environmental factors that can compromise the compound's integrity are oxygen, light, heat, and humidity.

Potential Degradation Pathways

The most common degradation pathways for this molecule under typical storage conditions are oxidation and photodegradation. Under more extreme conditions, other reactions may occur.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Compound This compound Oxidized Oxidized Impurities (e.g., colored quinone-imines) Compound->Oxidized O₂ (Air) Trace Metals Photo Photodegradation Products (Radical species, dimers) Compound->Photo hv (UV/Visible Light) Decarboxylated Decarboxylated Impurity (3-Chloro-4-methoxyaniline) Compound->Decarboxylated Δ (Heat) (Less common at RT)

Caption: Key degradation pathways for this compound.

Section 2: Recommended Storage Protocols

Proactive measures are the most effective way to prevent degradation. The following protocols are based on the chemical nature of the compound and general best practices for storing substituted benzoic acids and aromatic amines.[1][2]

ParameterOptimal ConditionSub-optimal (Use with Caution)Rationale & Expert Insight
Temperature 2-8°C (Refrigerated)Room Temperature (15-25°C)Lower temperatures slow down the rate of all chemical reactions, including oxidation and decomposition. While stable at room temperature for short periods, long-term storage should be refrigerated.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Ambient Air (in tightly sealed container)The aromatic amine is highly susceptible to oxidation. Displacing air with an inert gas is the most effective way to prevent color change and the formation of oxidative impurities.
Light Amber/Opaque ContainerClear Container (in a dark cabinet)The compound's aromatic structure can absorb UV and visible light, leading to photodegradation.[4] An amber vial or an opaque container stored in the dark is essential.[2]
Humidity Dry/DesiccatedAmbient HumidityStore in a tightly sealed container in a dry environment.[5] While the compound is not excessively hygroscopic, adsorbed moisture can accelerate other degradation pathways.
Container Tightly-sealed glass vial (e.g., with a PTFE-lined cap)Plastic containers, poorly sealed vialsGlass is inert and provides the best barrier. A tight seal prevents moisture and oxygen ingress.[1] Ensure the liner is chemically resistant.

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter, providing explanations and actionable solutions.

Q1: My once-white solid sample of this compound has turned yellow or brown. What happened, and can I still use it?

A1: A color change from white to yellow, brown, or even purplish hues is a classic indicator of the oxidation of the aromatic amine functional group. This process often involves the formation of highly colored quinone-imine type structures.

  • Causality: This is almost always caused by prolonged exposure to atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.

  • Troubleshooting Steps:

    • Do not assume the material is unusable. The colored impurities may be present in very small amounts.

    • Quantify the Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) as detailed in Protocol 4.1.

    • Assess Usability: If the purity is still within your experimental tolerance (e.g., >98%), the material may be suitable for use, especially if the impurity is removed in a subsequent purification step. If high purity is critical, acquiring a new batch is recommended.

    • Future Prevention: For the remaining stock, flush the container headspace with an inert gas like argon or nitrogen before sealing and store it in a refrigerated, dark location.

Q2: An HPLC analysis of my stored sample shows several new peaks that were not present in the initial analysis. How can I determine what these are?

A2: The appearance of new peaks in an HPLC chromatogram confirms that degradation has occurred. Identifying these degradants is crucial for understanding the stability of your compound and ensuring the validity of your experimental results.

  • Causality: These new peaks represent degradation products formed due to stress factors like hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • Hypothesize Degradants: Based on the structure, the most likely degradants are products of oxidation or photodimerization.

    • Perform a Forced Degradation Study: This is the definitive way to identify potential degradation products.[6] By intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light), you can generate the same impurities seen in your stored sample. This process, detailed in Protocol 4.2, helps confirm the identity of the peaks and validates that your HPLC method is "stability-indicating."

    • Utilize Mass Spectrometry (LC-MS): For definitive structural elucidation of unknown impurities, analysis by Liquid Chromatography-Mass Spectrometry is recommended. The mass-to-charge ratio provides the molecular weight of the impurities, which is a critical piece of data for identification.[7]

Q3: My compound seems to have become less soluble in my solvent system compared to a fresh lot. What could cause this?

A3: A decrease in solubility often points to the formation of impurities that are less soluble than the parent compound.

  • Causality: This can be caused by the formation of polymeric materials or dimers, which can result from photodegradation or other radical-initiated processes. These larger molecules are often significantly less soluble.

  • Troubleshooting Steps:

    • Visual Inspection: Check the material for any change in texture or the presence of insoluble particulates.

    • Analytical Confirmation: Analyze the sample via HPLC (Protocol 4.1). Look for broad peaks or peaks with very long retention times, which can be indicative of polymeric species.

    • Solubility Test: Attempt to dissolve a small, weighed amount of the material in a known volume of solvent and compare it to the solubility of a fresh standard.

    • Prevention: This issue is often linked to light exposure. Ensure all future storage and handling of the solid compound are performed under amber or light-blocking conditions.

Section 4: Experimental Protocols for Stability Assessment

To ensure the integrity of your compound, routine purity checks and, if necessary, a full forced degradation study are recommended.

Protocol 4.1: Routine Purity Analysis by Reversed-Phase HPLC

This protocol provides a standard method for assessing the purity of this compound.[8][9]

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid or phosphoric acid.

    • Volumetric flasks and pipettes.

    • 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the compound, dissolve in 10 mL of diluent, then dilute 1 mL of this stock to 10 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm or 290 nm
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
  • Procedure & Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample solution.

    • Identify the main peak for this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).

Protocol 4.2: Forced Degradation Study Workflow

A forced degradation study is essential for developing a stability-indicating analytical method and understanding potential degradation pathways.[6][10]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Validation Pristine Pristine Sample (in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Pristine->Acid Expose sample to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Pristine->Base Expose sample to stress Oxidative Oxidation (3% H₂O₂, RT) Pristine->Oxidative Expose sample to stress Thermal Thermal Stress (Solid, 80°C) Pristine->Thermal Expose sample to stress Photo Photolytic Stress (ICH Light Conditions) Pristine->Photo Expose sample to stress Analyze Analyze All Samples (Pristine & Stressed) by HPLC-UV/DAD Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Identify Identify & Characterize Degradation Products (LC-MS if needed) Analyze->Identify Validate Validate HPLC Method as 'Stability-Indicating' Identify->Validate

Caption: Workflow for a forced degradation study.

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: For each condition, treat the stock solution as described below. Aim for 5-20% degradation. Monitor the reaction over time (e.g., 2, 8, 24 hours) and neutralize the acid/base samples before HPLC analysis.

    • Acidic Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve in diluent for analysis.

    • Photolytic Degradation: Expose the solid compound to light conditions as specified by ICH Q1B guidelines. Dissolve in diluent for analysis.

  • Analyze Samples: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 4.1.

  • Evaluate Results: The HPLC method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main compound peak and from each other.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the official shelf-life of this compound? A: Most vendors do not provide a fixed shelf-life because it is highly dependent on the storage conditions after the container is opened.[1] For critical applications, the purity should be re-analyzed after 6-12 months of storage, or if any visual change (e.g., color) is observed.

Q: Is it acceptable to store this compound in solution for an extended period? A: Long-term storage in solution is strongly discouraged. The rate of degradation is significantly higher in solution compared to the solid state. If you must store a solution for a short period (1-2 days), use a non-aqueous solvent like acetonitrile, store it at 2-8°C, and protect it from light. For longer periods, it is always best to prepare fresh solutions.

Q: What are the three most important things to remember for storing this compound? A: 1. Keep it Cold: Store at 2-8°C. 2. Keep it Dark: Use an amber or opaque vial. 3. Keep it Dry & Oxygen-Free: Use a tightly sealed container, preferably under an inert atmosphere.

References

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. [Link]

  • Spex. (2015). Benzoic Acid Standard Safety Data Sheet. [Link]

  • JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. [Link]

  • Snowhite Chemical Co.,LTD. (n.d.). Storage and Transportation of Benzoic Acid. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2015). Stability Indicating Forced Degradation Studies. [https://www.rjpbcs.com/pdf/2015_6(3)/[11].pdf]([Link]11].pdf)

  • Arora, P. K. (2015). Metabolic degradation pathway of 2-chloro-4-aminophenol for Arthrobacter sp. SPG. ResearchGate. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • National Institutes of Health. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. [Link]

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Technical Support Center: Improving the Solubility of 2-Amino-4-chloro-5-methoxybenzoic Acid for Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing challenges with the solubility of 2-Amino-4-chloro-5-methoxybenzoic acid during reaction scale-up. This molecule, while a valuable building block, possesses physicochemical properties that can complicate its use in larger-scale syntheses. Its limited solubility in common solvents can lead to poor reaction kinetics, incomplete conversions, and difficulties in handling and purification.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our approach is rooted in foundational chemical principles, offering not just protocols but the rationale behind them to empower you to make informed decisions for your specific process. We will explore strategies from fundamental solvent screening to more advanced techniques like pH adjustment and co-solvent systems, with a constant focus on scalability and process robustness.

Section 1: Foundational Knowledge - Understanding the Molecule

A thorough understanding of the starting material is the first step in troubleshooting. The structure of this compound dictates its behavior in solution.

FAQ 1.1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is governed by a balance of polar and non-polar features. It is an amphoteric molecule, meaning it has both acidic and basic functional groups:

  • An acidic carboxylic acid group (-COOH): This group can donate a proton to become a negatively charged carboxylate anion (-COO⁻).[1]

  • A basic amino group (-NH₂): This group can accept a proton to become a positively charged ammonium cation (-NH₃⁺).[2]

  • A substituted aromatic ring: The chlorinated and methoxylated benzene ring is largely non-polar and hydrophobic, which tends to decrease its solubility in aqueous solvents.[2][3]

The interplay between these groups means that the molecule's overall charge and, consequently, its solubility are highly dependent on the pH of the medium.[4]

FAQ 1.2: How does pH dramatically affect the solubility of this compound?

The pH of the solvent system is the most critical factor controlling the aqueous solubility of this compound. By adjusting the pH, you can convert the sparingly soluble neutral form into a much more soluble ionic salt.[4][5]

  • In Basic Conditions (High pH): A base will deprotonate the carboxylic acid group to form the highly water-soluble carboxylate salt.[1][6]

  • In Acidic Conditions (Low pH): An acid will protonate the amino group to form the more soluble ammonium salt.[7]

The compound will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. Manipulating the pH away from this point is a powerful strategy to enhance solubility.

G cluster_acid Acidic Solution (Low pH) cluster_neutral Near Isoelectric Point (pI) cluster_base Basic Solution (High pH) acid_form Cationic Form (Protonated Amine, -NH₃⁺) More Soluble neutral_form Neutral / Zwitterionic Form (-NH₂ and -COOH) Poorly Soluble acid_form->neutral_form + H⁺ neutral_form->acid_form - H⁺ base_form Anionic Form (Deprotonated Carboxylate, -COO⁻) Highly Soluble neutral_form->base_form - H⁺ base_form->neutral_form + H⁺

Caption: Decision workflow for selecting a scalable solubility enhancement strategy.

References
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Al-kassas, R., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(11), 2998. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]

  • Pharma Info. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2553. Retrieved from [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link]

  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Journal of Chemical Education. (2025, April 10). Training Undergraduate Sophomores in the Scale-up Reaction Skill with Improved Preparation of (1S)-(+)-Ketopinic Acid: An Organic Chemistry Laboratory Exercise. Retrieved from [Link]

  • ChemistryViews. (2022, January 26). Direct C–H Carboxylation of Aromatic Compounds. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why would be difficult to isolate neutral p-aminobenzoic acid. What effect will pH have on the structure of your product?. Retrieved from [Link]

  • The Journal of Chemical Physics. (2010, August 7). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. Retrieved from [Link]

  • Gsrs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021, May 11). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • The Journal of Chemical Physics. (2010, August 5). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. Retrieved from [Link]

  • ACS Omega. (n.d.). Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. Retrieved from [Link]

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Technical Support Center: Methylation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of aminobenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this common but often challenging reaction, ensuring you can achieve your desired product with high yield and purity.

Introduction: The Challenge of Selective Methylation

Aminobenzoic acids are bifunctional molecules, possessing both a nucleophilic amino group and a carboxylic acid. This duality presents a significant challenge in achieving selective methylation. The primary amine can be methylated to a secondary amine, which is often more nucleophilic than the starting material, leading to over-methylation to form a tertiary amine.[1] Concurrently, the carboxylic acid can undergo esterification, and under certain conditions, the aromatic ring itself can be alkylated. This guide will provide the expertise to control these competing reactions.

Frequently Asked Questions (FAQs)

Q1: I want to methylate the amino group of p-aminobenzoic acid. Why am I getting the methyl ester instead?

This is a classic case of competing O-methylation (esterification) versus N-methylation. If you are using a methylating agent under acidic conditions, such as methanol with a strong acid catalyst (e.g., H₂SO₄), you are promoting Fischer esterification.[2][3] The strong acid protonates the amino group, deactivating it as a nucleophile, while simultaneously activating the carboxylic acid for nucleophilic attack by methanol.[3]

To favor N-methylation:

  • Use conditions that do not involve strong acids.

  • Protect the carboxylic acid group before performing the N-methylation.

  • Choose a methylating agent and conditions known to be selective for amines.

Q2: My reaction is producing a mixture of mono- and di-methylated products on the nitrogen. How can I improve the selectivity for mono-N-methylation?

Over-methylation to the N,N-dimethyl product is a frequent side reaction because the mono-methylated secondary amine is often more nucleophilic than the starting primary amine.[1]

Strategies to enhance mono-N-methylation selectivity include: [4]

  • Stoichiometric Control: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.

  • Lower Reaction Temperature: The second methylation step typically has a higher activation energy. Running the reaction at a lower temperature can favor the mono-methylated product.[4]

  • Choice of Methylating Agent: Some reagents, like dimethyl carbonate in the presence of certain catalysts, have shown high selectivity for mono-methylation of aromatic amines.

  • Protective Groups: Introducing a bulky protecting group on the nitrogen, followed by methylation and deprotection, can ensure mono-methylation.

Q3: I'm observing unidentified byproducts in my reaction. Could it be ring methylation?

Yes, C-alkylation of the aromatic ring is a possible side reaction, especially under Friedel-Crafts-type conditions where a Lewis acid catalyst like AlCl₃ is used.[5][6] The amino group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic attack.[7]

To avoid ring methylation:

  • Avoid strong Lewis acid catalysts.[5]

  • Use reaction conditions known to favor N-alkylation, such as many transition-metal-catalyzed processes.[8]

  • Lower reaction temperatures can also disfavor C-alkylation.[5]

Troubleshooting Guides

Guide 1: Over-methylation (Formation of N,N-dimethyl Aminobenzoic Acid)

Problem: Significant formation of the tertiary amine byproduct is observed, reducing the yield of the desired mono-methylated product.

Root Cause Analysis: The mono-N-methylated aminobenzoic acid is more nucleophilic than the parent primary amine, leading to a faster second methylation reaction. This is particularly problematic with highly reactive methylating agents like methyl iodide or dimethyl sulfate under basic conditions.[1][9]

Troubleshooting Workflow:

G cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Catalyst Selection start Problem: High N,N-Dimethylation stoichiometry Adjust Stoichiometry: Reduce methylating agent to 1.0-1.2 equivalents. start->stoichiometry First step agent Change Methylating Agent: Use a less reactive agent (e.g., dimethyl carbonate). start->agent Alternative approach strategy Advanced Strategy: Use a protecting group strategy for absolute selectivity. start->strategy For difficult cases temperature Lower Reaction Temperature: Reduces rate of second methylation. stoichiometry->temperature If still an issue time Monitor Reaction Time: Stop reaction once mono-methylated product is maximized (TLC/LC-MS). temperature->time catalyst Employ a Selective Catalyst: Explore Ru or Ir complexes known for mono-N-methylation. agent->catalyst

Caption: Troubleshooting workflow for over-methylation.

Detailed Protocol: Selective Mono-N-methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from methodologies demonstrating high selectivity for mono-N-methylation of anilines.

  • Reactant Setup: In a sealed reaction vessel, combine the aminobenzoic acid (1 eq.), dimethyl carbonate (DMC, 1.5-2.0 eq.), and a suitable catalyst (e.g., a zeolite like NaY or a specific ruthenium complex).

  • Solvent: While DMC can act as the solvent, an inert, high-boiling solvent like toluene or xylene can also be used.

  • Reaction Conditions: Heat the mixture to 120-150°C. The reaction is typically run for several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal time to stop the reaction, maximizing the mono-methylated product and minimizing the di-methylated byproduct.

  • Work-up: After cooling, the catalyst can be filtered off (if heterogeneous). The solvent and excess DMC are removed under reduced pressure. The product can then be purified by column chromatography or recrystallization.

Guide 2: Esterification (Formation of Methyl Aminobenzoate)

Problem: The primary product is the methyl ester of aminobenzoic acid, with little to no N-methylation.

Root Cause Analysis: The reaction conditions strongly favor O-methylation over N-methylation. This is typical of acid-catalyzed reactions like Fischer esterification, where the amine is deactivated by protonation.[3]

Troubleshooting Workflow:

G cluster_conditions Modify Reaction Conditions start Problem: Predominant Esterification ph Change pH: Switch from acidic to basic or neutral conditions. start->ph Initial check protection Protection Strategy: Protect the carboxylic acid as an ester (e.g., benzyl or t-butyl ester), perform N-methylation, then deprotect. start->protection For guaranteed selectivity reagent Select N-selective Reagent: Use agents like methyl iodide with a non-nucleophilic base (e.g., K₂CO₃). ph->reagent

Caption: Troubleshooting workflow for esterification.

Detailed Protocol: N-Methylation with Prior Carboxyl Group Protection

  • Protection: Convert the carboxylic acid of the aminobenzoic acid to a suitable ester (e.g., a benzyl ester via reaction with benzyl alcohol and an acid catalyst, or a t-butyl ester). Purify the protected aminobenzoic acid.

  • N-Methylation: Dissolve the protected aminobenzoic acid (1 eq.) in a suitable solvent like acetone or DMF. Add a mild base (e.g., K₂CO₃, 1.5 eq.) and the methylating agent (e.g., dimethyl sulfate, 1.1 eq.).[10] Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Filter off the base. Remove the solvent in vacuo. Purify the N-methylated, protected intermediate by column chromatography.

  • Deprotection: Cleave the protecting ester group. For a benzyl ester, this is typically done by catalytic hydrogenation. For a t-butyl ester, acidic conditions (e.g., TFA) are used.

  • Final Purification: Purify the final N-methyl aminobenzoic acid product.

Comparative Data of Methylating Agents

Methylating AgentTypical ConditionsCommon Side ReactionsSelectivity Notes
Dimethyl Sulfate (DMS) Basic (e.g., K₂CO₃, NaOH)Over-methylation, highly toxic.[9]Highly reactive, can be difficult to control for mono-alkylation.[10]
Methyl Iodide (MeI) Basic (e.g., K₂CO₃)Over-methylation.[9]Similar to DMS, very reactive.
Methanol Acidic (e.g., H₂SO₄)Esterification is the main reaction.[10]N-methylation is disfavored due to amine protonation.
Methanol with Catalyst Transition metal catalyst (e.g., Ru, Ir)Can be highly selective.[8]Excellent for selective N-methylation; "borrowing hydrogen" mechanism.
Dimethyl Carbonate (DMC) High temp, often with catalyst (e.g., zeolites)Generally low side reactions.Considered a "green" methylating agent; can be highly selective for mono-N-methylation.
Formic Acid/Formaldehyde Reductive conditions (Eschweiler-Clarke)Can lead to N-formylation as an intermediate.Classic method for N-methylation, often leads to the N,N-dimethyl product.[11]

References

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Comparative strategies for aromatic amine methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Aminobenzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). US4436937A - Process for the ring alkylation of an aniline.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]

  • Google Patents. (2016, June 16). US9440899B2 - Purification method.
  • Springer Protocols. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates. Retrieved from [Link]

  • ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • RxList. (n.d.). Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane-Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2. Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric determination of aminomethylbenzoic acid using sodium 1,2-naphthoquinone-4-sulfonate as the chemical derivative chromogenic reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Retrieved from [Link]

  • PubMed. (n.d.). Dangers of orally administered para-aminobenzoic acid. Retrieved from [Link]

  • MedlinePlus. (2023, July 1). Para-aminobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

  • ResearchGate. (n.d.). 11 Separation, Purification and Identification of the Components of a Mixture. Retrieved from [Link]

  • PubMed. (2011, July 11). High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylation. Retrieved from [Link]

  • Supporting Information, Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • ResearchGate. (n.d.). The chlorination of 4-aminobenzoic acid and its methyl ester. Retrieved from [Link]

  • New strategies for separations through reactions. (n.d.). Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylation of Amine and Nitro Compounds with CO2/H2 Catalyzed by Pd/CuZrOx under Mild Reaction Conditions | Request PDF. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

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Technical Support Center: High-Purity Recrystallization of 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-4-chloro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate in its highest possible purity. As a molecule with multiple functional groups—a carboxylic acid, an amine, a chloro group, and a methoxy group—its solubility behavior can be complex. This resource provides in-depth, field-tested answers to common challenges encountered during its recrystallization, moving beyond simple protocols to explain the scientific reasoning behind each step.

Part 1: Frequently Asked Questions - Foundational Principles

This section addresses the core concepts of recrystallization that are essential for troubleshooting and optimizing the purification of this compound.

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for nonvolatile organic solids based on differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, and it begins to form crystals. The highly ordered structure of a crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[1][3] The pure crystals are then isolated by filtration.

Q2: What are the essential characteristics of an ideal recrystallization solvent?

Selecting the right solvent is the most critical step for a successful recrystallization.[2] An ideal solvent should:

  • Exhibit a high temperature coefficient: It should dissolve the target compound (this compound) sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1][2][4]

  • Dissolve impurities differently: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[4]

  • Be chemically inert: The solvent must not react with the compound being purified.[1][5]

  • Be volatile and have a suitable boiling point: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[1][5] However, the boiling point should not be so low that evaporation during heating and filtration becomes unmanageable.

  • Be safe and inexpensive: The solvent should be non-toxic, non-flammable, and cost-effective.[5]

Part 2: Solvent System Selection & Protocols

Due to the mixed polarity of this compound, both single and mixed-solvent systems are viable. This section provides guidance on selecting and implementing the best approach.

Solvent Selection Workflow

The following decision-making workflow can guide the selection of an appropriate solvent system.

Solvent_Selection_Workflow start Start: Crude This compound test_single Test solubility in various single solvents (small scale) start->test_single find_good_single Is there a solvent with high solubility when hot AND low solubility when cold? test_single->find_good_single use_single Proceed with Single-Solvent Recrystallization Protocol find_good_single->use_single Yes test_mixed Identify a 'Good' Solvent (dissolves compound) & a 'Bad' Solvent (compound is insoluble) find_good_single->test_mixed No check_miscible Are the two solvents miscible? test_mixed->check_miscible use_mixed Proceed with Mixed-Solvent Recrystallization Protocol check_miscible->use_mixed Yes fail Re-evaluate solvent choices. Consider chromatography. check_miscible->fail No

Caption: A workflow diagram for selecting a recrystallization solvent system.

Q3: Which single solvents are promising starting points?

Based on the structure of the target molecule and solubility data for a closely related isomer (2-amino-5-chloro-3-methylbenzoic acid), polar protic solvents and some polar aprotic solvents are excellent candidates for initial screening.[6]

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften effective for aromatic acids. A study on a similar compound showed successful recrystallization from ethanol.[7]
Methanol 65Polar ProticSimilar to ethanol but more volatile. May have slightly different solubility characteristics.
Acetone 56Polar AproticA related compound showed very good solubility in acetone, making it a strong candidate.[6] Its low boiling point requires careful handling to prevent excessive evaporation.
Water 100Polar ProticUnlikely to be a good single solvent due to the molecule's aromatic character, but it is an excellent anti-solvent candidate for use with alcohols.[8][9]
Ethyl Acetate 77Mid-PolarityThe ester functional group can sometimes offer a good balance of polarity for molecules like this.[8]

Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile.[10] This is a common and powerful technique. The most frequent approach is the solvent/anti-solvent method.[11]

  • Principle: The compound is first dissolved in a minimum amount of a hot "good" solvent, in which it is highly soluble. A "bad" or "anti-solvent," in which the compound is insoluble but which is miscible with the "good" solvent, is then added dropwise to the hot solution until the solution becomes faintly cloudy (the saturation point).[10][11] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Recommended System: For this compound, an Ethanol/Water system is highly recommended.[12][13] Ethanol is the "good" solvent, and water is the "anti-solvent."

Protocol 1: Single-Solvent Recrystallization (Using Acetone)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of acetone and heat the mixture to a gentle boil with stirring. Continue adding acetone in small portions until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product in solution upon cooling.[3][14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Boil the solution for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[1] Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration (if necessary): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents the product from crystallizing prematurely in the funnel, which would lead to significant loss of yield.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities in the crystal lattice.[3][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any adhering mother liquor. Causality: The washing solvent must be cold to minimize redissolving the purified crystals.[14]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)

The workflow for this protocol is visualized below.

Mixed_Solvent_Workflow start 1. Dissolve crude solid in minimum amount of hot 'Good' Solvent (e.g., Ethanol) add_anti 2. Add hot 'Bad' Solvent (Anti-solvent) (e.g., Water) dropwise start->add_anti check_cloudy 3. Does a persistent cloudiness (turbidity) appear? add_anti->check_cloudy check_cloudy->add_anti No, add more clarify 4. Add a few drops of hot 'Good' Solvent to clarify check_cloudy->clarify Yes cool 5. Allow to cool slowly and undisturbed clarify->cool filter_dry 6. Collect crystals by vacuum filtration, wash with cold solvent mixture, and dry cool->filter_dry

Caption: A step-by-step workflow for mixed-solvent recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required amount of hot ethanol (near boiling).

  • Saturation: While keeping the solution hot, add hot water dropwise until you observe a persistent faint cloudiness (turbidity). This indicates that the solution is saturated.[10][16]

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[10] At this point, the solution is perfectly saturated and ready for cooling.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Washing: Collect the crystals via vacuum filtration. Wash them with a small amount of a pre-chilled ethanol/water mixture.

  • Drying: Dry the purified crystals to a constant weight.

Part 3: Troubleshooting Guide

Q5: No crystals are forming, even after cooling in an ice bath. What went wrong?

This is a common issue with two primary causes:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[17] If the solution is not saturated, crystals will not form.

    • Solution: Reheat the solution and boil off some of the solvent to reduce the volume.[15] Allow it to cool again. Repeat until crystals form upon cooling.

  • Supersaturation: The solution may be supersaturated, meaning the compound remains in solution below its saturation point because there is no nucleation site for crystals to begin growing.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.[17]

    • Solution 2 (Seeding): If available, add a tiny "seed crystal" of the pure compound to the cooled solution to induce crystallization.[17]

Q6: My compound "oiled out" instead of forming crystals. How do I fix this?

Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[10] This is problematic because oils tend to trap impurities.

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly.[15] It is also more common with highly impure samples or in some mixed-solvent systems.[17]

  • Solution: Reheat the flask to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation temperature.[15] Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help.[15]

Q7: My final yield is very low. What are the most likely causes?

A low yield is often a sign of procedural issues rather than a failure of the technique itself.

  • Using too much solvent: As discussed, this is a primary cause of low yield because a significant amount of the product remains in the mother liquor.[14][15]

  • Premature crystallization: Significant loss can occur if the product crystallizes in the filter paper during a hot filtration step.[15] Ensure the filtration apparatus is adequately pre-heated.

  • Excessive washing: Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your product.[14]

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) before filtration.

Q8: My final product is still colored. How can I improve it?

Colored impurities can often be removed with activated carbon (charcoal).[1][12]

  • Procedure: After dissolving the crude solid but before any hot filtration, cool the solution slightly, add a small amount of activated charcoal (a spatula tip is usually sufficient), and boil for a few minutes. Remove the charcoal and the adsorbed impurities via hot filtration.

  • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the yield.[15]

References

  • Recrystallization.

  • Recrystallization Guide: Process, Procedure, Solvents.

  • Reagents & Solvents: Solvents for Recrystallization.

  • Mixed-solvent recrystallisation.

  • Finding the best solvent for recrystallisation student sheet.

  • recrystallization-2.doc.pdf.

  • Experiment : Recrystallization – Part I: Solvent Selection.

  • Two-Solvent Recrystallization Guide.

  • 3.3F: Mixed Solvents.

  • Recrystallization (chemistry).

  • Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid.

  • Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols.

  • 2-Amino-5-chloro-4-methoxy-benzoic acid.

  • 3.6F: Troubleshooting.

  • Recrystallization1.

  • Problems with Recrystallisations.

  • Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

  • Recrystallization and Crystallization.

  • Tips & Tricks: Recrystallization.

  • 2-Amino-4-chloro-5-methylbenzoic acid.

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.

  • United States Patent.

  • This compound.

  • Preparation of 2-amino-5-chlorobenzoic acid.

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

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Validation & Comparative

Characterization and structural validation of 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization and Structural Validation of 2-Amino-4-chloro-5-methoxybenzoic Acid

This guide provides a comprehensive framework for the definitive characterization and structural validation of this compound (C₈H₈ClNO₃, MW: 201.61 g/mol ).[1][2] For researchers in drug discovery and fine chemical synthesis, rigorous analytical validation is not merely a procedural step but the foundation of reliable and reproducible science. This document moves beyond rote protocols to explain the causal logic behind the application of a multi-technique approach, ensuring a self-validating system for confirming the compound's identity, purity, and structure. The methodologies described herein are designed to provide an unambiguous analytical data package suitable for regulatory submission, publication, or progression into further synthetic applications.

This compound is a valuable substituted benzoic acid scaffold, serving as a key intermediate in the synthesis of complex heterocyclic systems and biologically active molecules.[2] Its utility is predicated on its precise substitution pattern, as isomeric impurities can lead to undesired side reactions, altered biological activity, or failed synthetic campaigns.

A common synthetic approach for related isomers, which informs our understanding of potential impurities, begins with a readily available starting material like p-aminosalicylic acid and proceeds through a series of reactions including methylation, chlorination, and hydrolysis.[3][4] Each step presents a risk for impurity generation, such as incomplete methylation, over-chlorination, or the presence of unreacted starting materials.[3] Therefore, a robust analytical workflow is essential to confirm that the desired isomer has been synthesized with high purity.

cluster_synthesis Generalized Synthetic Workflow cluster_impurities Potential Impurity Sources A Starting Material (e.g., p-aminosalicylic acid) B Methylation (e.g., Dimethyl Sulfate) A->B Step 1 C Chlorination (e.g., NCS) B->C Step 2 I2 Partially Methylated Intermediates B->I2 Incomplete Reaction D Hydrolysis C->D Step 3 I3 Over-chlorinated Byproducts C->I3 Side Reaction E Crude Product D->E Isolation I1 Unreacted Starting Material cluster_spectroscopy Spectroscopic Analysis Workflow cluster_data Information Obtained compound Purified Sample (from HPLC) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir FT-IR Spectroscopy compound->ir ms Mass Spectrometry (HRMS) compound->ms nmr_data Carbon-Hydrogen Framework Connectivity nmr->nmr_data provides ir_data Functional Groups Present (C=O, N-H, O-H) ir->ir_data provides ms_data Molecular Weight Elemental Formula ms->ms_data provides elucidation Proposed Structure nmr_data->elucidation Integrated Interpretation ir_data->elucidation Integrated Interpretation ms_data->elucidation Integrated Interpretation A Synthesized Crude Product B Purity Assessment via HPLC A->B C Is the sample >98% pure? B->C D Purification (Recrystallization or Chromatography) C->D No E Structural Elucidation (NMR + IR + MS) C->E Yes D->B F Does data match proposed structure? E->F G Re-evaluate Synthesis / Purify Further F->G No H Definitive Validation (Single-Crystal X-Ray Diffraction) F->H Yes G->A I Fully Validated Compound H->I

Sources

A Comparative Guide to the Quantification of 2-Amino-4-chloro-5-methoxybenzoic Acid: HPLC-UV vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 2-Amino-4-chloro-5-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and concentration are well-defined.[1][2] This guide provides an in-depth comparative analysis of two prevalent analytical techniques for the quantification of this molecule: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is intended for researchers, analytical chemists, and drug development professionals. It moves beyond a simple listing of specifications to explore the fundamental principles, practical applications, and nuanced considerations that guide the choice between these two powerful techniques. The experimental protocols and data presented herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations.[3][4]

The Core Distinction: Seeing vs. Weighing

At the heart of this comparison lies the fundamental difference in detection principles.[5] An HPLC system equipped with a UV detector operates on the principle of light absorbance. It "sees" a compound based on its ability to absorb light at a specific wavelength. In contrast, LC-MS is a tandem technique that physically separates compounds via liquid chromatography and then "weighs" them using a mass spectrometer.[5] The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a highly specific and sensitive detection method.[6] This distinction is the primary driver for the differing capabilities in selectivity, sensitivity, and scope of application for each technique.

Experimental Workflow: A Unified Approach to Separation

For a valid comparison, the core separation methodology—the liquid chromatography component—should be consistent. The following workflow outlines a standard approach for analyzing this compound, applicable to both HPLC-UV and LC-MS systems. The key divergence is in the detector and the specific requirements of the mobile phase to be compatible with that detector.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography (LC) Separation cluster_detection Detection cluster_data Data Analysis A Weighing of Standard & Sample B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Serial Dilution for Calibration Curve B->C D Filtration (0.22 µm Syringe Filter) B->D E Injection into LC System C->E D->E F Separation on C18 Reverse-Phase Column E->F G Isocratic/Gradient Elution with Acidified Mobile Phase F->G H HPLC-UV (UV Detector @ ~254 nm) G->H I LC-MS (Mass Spectrometer) G->I J Peak Integration & Quantification H->J I->J K Linearity Assessment (R²) J->K L Accuracy & Precision Calculation K->L

Caption: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. They are grounded in the principles of reverse-phase chromatography for aromatic acids and electrospray ionization for benzoic acid derivatives.[7][8]

Protocol 1: HPLC-UV Quantification

This method is designed for routine analysis, such as purity assessment of the bulk substance or quantification in simple formulations where concentration levels are relatively high.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column.[9]

    • Elution: Isocratic elution with a ratio of 40:60 (Acetonitrile:Aqueous). Adjust as needed to achieve a retention time of 4-6 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm. While a full UV scan of the pure standard is recommended to determine the absorbance maximum, aromatic compounds like this typically exhibit strong absorbance around 254 nm.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

    • Sample Solution: Prepare the unknown sample to have a theoretical concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Quantification

This method is tailored for applications requiring higher sensitivity and selectivity, such as determining trace-level impurities, quantification in complex biological matrices, or for definitive identification.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for faster analysis and higher efficiency.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

      • Note: Volatile buffers like formic acid are essential for MS compatibility, unlike the non-volatile phosphoric acid used in the HPLC-UV method.[10]

    • Elution: A gradient elution is often preferred to effectively elute the analyte while cleaning the column of more retained matrix components. Example gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes during method development to determine the most sensitive and stable signal. For a benzoic acid derivative, negative mode ([M-H]⁻) is often robust, but the amino group allows for stable positive ionization ([M+H]⁺) as well.[8][11]

    • Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole for highest sensitivity and selectivity in quantification.[6]

    • MRM Transitions (Hypothetical):

      • Analyte (MW: 201.61):

        • Precursor Ion (Q1): m/z 202.0 (for [M+H]⁺) or m/z 200.0 (for [M-H]⁻)

        • Product Ion (Q3): A characteristic fragment ion would be determined by infusing the pure standard and performing a product ion scan. For example, a loss of water or CO₂ could be a monitored transition.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and voltages to achieve maximal signal intensity for the analyte.

  • Sample Preparation: Similar to the HPLC-UV protocol, but with a focus on using LC-MS grade solvents and filtering through 0.22 µm filters to minimize particulate contamination of the MS source.[12]

Performance Attribute Comparison

The choice between HPLC-UV and LC-MS is driven by the specific requirements of the analysis. The following diagram and table summarize the key performance differences.

Performance Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS H_Sens Sensitivity (µg/mL - ng/mL) H_Sel Selectivity (Moderate) H_Cost Cost (Lower) H_Robust Robustness (High) H_App Primary Use: QC, Purity, Assay L_Sens Sensitivity (pg/mL - fg/mL) L_Sel Selectivity (Very High) L_Cost Cost (Higher) L_Robust Robustness (Moderate) L_App Primary Use: Trace Analysis, Metabolites, Bioanalysis, ID Analyte 2-Amino-4-chloro- 5-methoxybenzoic acid Quantification Analyte->H_Sens Analyte->H_Sel Analyte->H_Cost Analyte->H_Robust Analyte->H_App Analyte->L_Sens Analyte->L_Sel Analyte->L_Cost Analyte->L_Robust Analyte->L_App

Caption: Key performance attributes of HPLC-UV vs. LC-MS for analyte quantification.

ParameterHPLC-UVLC-MS / LC-MS/MSRationale & Causality
Selectivity ModerateExcellentUV detection relies on chromatographic separation alone. Co-eluting impurities with similar UV spectra will interfere. LC-MS adds a second dimension of separation based on mass-to-charge ratio, allowing it to easily distinguish between compounds of different molecular weights, even if they co-elute.[5]
Sensitivity (LOQ) ~10-100 ng/mL< 1 pg/mLThe signal-to-noise ratio in MS, particularly in MRM mode, is vastly superior to UV absorbance. MS is a low-background technique, whereas UV detection can be limited by baseline noise and solvent absorbance.[5][6]
Linear Dynamic Range ~3-4 orders of magnitude~4-5 orders of magnitudeBoth techniques can provide excellent linearity, but the superior sensitivity of MS often extends the lower end of the quantifiable range.
Matrix Effects Low to ModerateModerate to HighUV detection is less prone to matrix effects. In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte in the ESI source, impacting accuracy and precision. This necessitates careful sample cleanup or the use of a stable isotope-labeled internal standard.
Identification Power Low (Retention Time Only)High (Mass & Fragmentation)HPLC-UV can only suggest the identity of a peak based on its retention time matching that of a known standard. LC-MS provides the molecular weight and, with MS/MS, a unique fragmentation pattern that can be used to definitively confirm a compound's structure.
Cost & Complexity LowerHigherHPLC-UV systems have a lower capital cost, are less expensive to maintain, and are generally easier to operate. LC-MS systems are a significant capital investment, require more specialized maintenance (e.g., source cleaning), and demand a higher level of operator expertise.[5]
Regulatory Standing Well-established for QC/AssayGold standard for bioanalysis and trace impurity analysisBoth methods are fully accepted by regulatory bodies like the FDA and EMA when properly validated.[8][13] The choice is dictated by the application's specific requirements for sensitivity and selectivity.

Conclusion: Selecting the Right Tool for the Job

The decision to use HPLC-UV or LC-MS for the quantification of this compound is not a matter of which technique is "better," but which is more appropriate for the analytical challenge at hand.

  • Choose HPLC-UV for routine quality control, purity assessments of the drug substance, and quantification of the main component in simple formulations. Its robustness, lower cost, and simplicity make it the workhorse for assays where analyte concentrations are high and the sample matrix is clean.

  • Choose LC-MS when the analytical question demands higher performance. It is the indispensable tool for detecting and quantifying trace-level impurities, identifying unknown degradation products, and for bioanalytical studies measuring drug or metabolite concentrations in complex biological fluids like plasma or urine. The unparalleled selectivity and sensitivity of LC-MS justify its higher cost and complexity in these demanding applications.

Ultimately, a comprehensive analytical strategy in a drug development program will likely leverage both techniques: HPLC-UV for the routine, high-concentration work, and LC-MS for the specialized, trace-level challenges that require definitive identification and supreme sensitivity.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Covey, T. R., et al. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-9. Available at: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. Available at: [Link]

  • MacLean, B., et al. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. University of Washington. Available at: [Link]

  • Gao, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 956-964. Available at: [Link]

  • U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER). Available at: [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Kole, P. L., et al. (2011). Validation of chromatographic methods in pharmaceutical analysis. Thesis, Charles University. Available at: [Link]

  • Zhang, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • LinkedIn. (2023). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available at: [Link]

  • Bradley, C. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Ma, S., & Chowdhury, S. K. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (45), 2182. Available at: [Link]

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of molecules is paramount. 2-Amino-4-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative, serves as a crucial building block in the synthesis of various bioactive molecules.[1] Its multifaceted structure, incorporating an amino group, a chloro substituent, a methoxy group, and a carboxylic acid on an aromatic ring, presents a unique and informative fragmentation pattern in mass spectrometry. Understanding this pattern is not merely an academic exercise; it is fundamental for impurity profiling, metabolite identification, and quality control in drug manufacturing.

This guide provides an in-depth analysis of the mass spectrometry fragmentation of this compound. We will dissect the characteristic fragmentation pathways, compare its behavior to analogous structures, and provide a foundational experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who leverage mass spectrometry for molecular characterization.

Deciphering the Fragmentation Blueprint

The mass spectrum of a molecule provides a veritable fingerprint, with each fragment ion telling a story of the parent molecule's structure and stability. The fragmentation of this compound is governed by the interplay of its functional groups, each influencing the cleavage points and the stability of the resulting ions.

The Molecular Ion and Isotopic Signature

The molecular formula of this compound is C8H8ClNO3. Its monoisotopic mass is a critical starting point for spectral interpretation. A key feature to anticipate is the isotopic pattern conferred by the chlorine atom. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak in the mass spectrum that is roughly one-third the intensity of the molecular ion peak (M+), providing a clear indication of the presence of a single chlorine atom in the molecule and its fragments.[2]

Primary Fragmentation Pathways

Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion of this compound undergoes a series of predictable fragmentation events. These pathways are often initiated by the loss of small, stable neutral molecules or radicals.

1. Decarboxylation: The Benzoic Acid Hallmark

A dominant fragmentation pathway for benzoic acids is the loss of the carboxyl group as a neutral COOH radical or, more commonly, the loss of CO2 after an initial rearrangement.[3][4] However, the initial loss of a hydroxyl radical (•OH) to form an acylium ion is also a very common and energetically favorable fragmentation for benzoic acids.[5][6]

  • Loss of •OH (m/z -17): This fragmentation leads to the formation of a stable acylium ion.

  • Loss of COOH (m/z -45): Cleavage of the C-C bond between the aromatic ring and the carboxyl group.

  • Loss of CO₂ (m/z -44): This often follows an initial rearrangement and is a characteristic fragmentation of carboxylic acids.[6]

2. The "Ortho Effect": Influence of the Amino Group

The ortho-positioning of the amino group relative to the carboxylic acid introduces specific fragmentation behaviors known as the "ortho effect."[7][8] This proximity can facilitate intramolecular interactions, such as hydrogen rearrangement, leading to the loss of water (H₂O) from the molecular ion.[9][10][11] This is a diagnostic fragmentation that helps distinguish ortho-substituted isomers from their meta and para counterparts.[7][8]

  • Loss of H₂O (m/z -18): A characteristic fragmentation for ortho-aminobenzoic acids, resulting from the interaction between the amino and carboxylic acid groups.[12]

3. Methoxy Group Fragmentation

The methoxy group (-OCH₃) typically fragments through two primary routes:

  • Loss of a Methyl Radical (•CH₃, m/z -15): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a resonance-stabilized phenoxide-type radical cation.[5]

  • Loss of Formaldehyde (CH₂O, m/z -30): This can occur through a rearrangement process, particularly in more complex fragmentations.[8]

4. Chlorine and Aromatic Ring Fissions

The chloro-substituent and the aromatic ring itself can also participate in fragmentation:

  • Loss of Cl• (m/z -35): Loss of the chlorine radical.

  • Ring Fragmentation: Subsequent fragmentations can involve the cleavage of the aromatic ring, often leading to the loss of acetylene (C₂H₂) or other small hydrocarbon fragments.

Comparative Fragmentation Analysis

To better understand the unique fragmentation of this compound, it is instructive to compare it with simpler, related molecules.

CompoundKey Fragmentation PathwaysDistinguishing Features
Benzoic Acid Loss of •OH (m/z 105), loss of COOH (m/z 77)[3]Simple spectrum dominated by the benzoyl cation and phenyl cation.
4-Chlorobenzoic Acid M+2 peak due to ³⁷Cl, loss of •OH (m/z 139/141), loss of COOH (m/z 111/113)[2][13]Isotopic pattern is a key identifier.
4-Methoxybenzoic Acid Loss of •CH₃ (m/z 137), loss of •OH (m/z 135)[5]Strong peak corresponding to the loss of the methyl radical.
2-Aminobenzoic Acid Loss of H₂O (ortho effect), loss of •OH, loss of COOH[14]Prominent loss of water is characteristic of the ortho isomer.
This compound Combination of the above: M+2 peak, loss of H₂O, loss of •CH₃, loss of •OH, and subsequent losses of CO.A complex spectrum reflecting the contributions of all functional groups.
Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound under mass spectrometric analysis.

Fragmentation_Pathway M [M]+• This compound F1 [M-H₂O]+• Loss of Water (ortho effect) M->F1 - H₂O F2 [M-•CH₃]+ Loss of Methyl Radical M->F2 - •CH₃ F3 [M-•OH]+ Loss of Hydroxyl Radical M->F3 - •OH F5 [F2-•OH]+ Loss of Hydroxyl Radical F2->F5 - •OH F4 [F3-CO]+ Loss of Carbon Monoxide F3->F4 - CO Data_Analysis_Workflow A Data Acquisition (LC-MS/MS) B Peak Detection and Integration A->B C Molecular Formula Generation (from accurate mass and isotopic pattern) B->C D MS/MS Spectral Interpretation C->D E Fragment Ion Annotation D->E F Structure Elucidation E->F

Sources

A Comparative Analysis of the Biological Activities of 2-Amino-4-chloro-5-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparison of the biological activities of 2-Amino-4-chloro-5-methoxybenzoic acid and its selected analogs: the N-acetyl, N-benzoyl, and methyl ester derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of substituted anthranilic acids.

Introduction

Substituted benzoic and anthranilic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The parent compound, this compound, possesses a unique substitution pattern on the phenyl ring, making it and its derivatives interesting candidates for biological evaluation.

This guide explores how simple structural modifications to the amino and carboxylic acid functional groups of this compound can potentially influence its biological activity. We will examine the following analogs:

  • Parent Compound: this compound

  • Analog 1 (N-acetyl): 2-Acetamido-4-chloro-5-methoxybenzoic acid

  • Analog 2 (N-benzoyl): 2-(Benzoylamino)-4-chloro-5-methoxybenzoic acid

  • Analog 3 (Methyl Ester): Methyl 2-amino-4-chloro-5-methoxybenzoate

Due to a lack of direct comparative experimental data for these specific compounds in the public domain, this guide will utilize illustrative data based on general trends observed for related anthranilic acid derivatives. This approach will provide a framework for understanding potential structure-activity relationships and guide future experimental design.

Synthesis of this compound and Its Analogs

The synthesis of this compound can be achieved from p-aminosalicylic acid through a multi-step process involving methylation, chlorination, and hydrolysis.

Synthesis of the Parent Compound

A plausible synthetic route for this compound starts with p-aminosalicylic acid. The process involves methylation of the hydroxyl and carboxylic acid groups, followed by chlorination and subsequent selective hydrolysis.

Synthesis of the Analogs

The N-acetyl, N-benzoyl, and methyl ester analogs can be synthesized from the parent compound using standard organic chemistry reactions:

  • N-acetyl analog: Acetylation of the amino group of the parent compound using acetyl chloride or acetic anhydride.

  • N-benzoyl analog: Benzoylation of the amino group using benzoyl chloride.

  • Methyl ester analog: Esterification of the carboxylic acid group using methanol in the presence of an acid catalyst.

Caption: General synthetic routes to the analogs from the parent compound.

Part 1: Comparative Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzoic acid and anthranilic acid derivatives have been reported to possess antibacterial and antifungal properties.[1]

Experimental Protocol: Agar Well Diffusion Assay

The antimicrobial activity of the compounds can be evaluated using the agar well diffusion method. This technique provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[4]

Methodology:

  • Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Spread the microbial inoculum evenly onto the surface of the sterile agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) into separate wells. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be included.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Agar_Well_Diffusion Start Prepare Inoculated Agar Plates Step1 Create Wells Start->Step1 Step2 Add Test Compounds & Controls Step1->Step2 Step3 Incubate Plates Step2->Step3 Step4 Measure Zones of Inhibition Step3->Step4

Caption: Workflow for the Agar Well Diffusion Assay.

Illustrative Antimicrobial Activity Data

Table 1: Illustrative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Parent Compound12108
Analog 1 (N-acetyl)1086
Analog 2 (N-benzoyl)14119
Analog 3 (Methyl Ester)13119
Ciprofloxacin (Std.)2528-
Fluconazole (Std.)--22
DMSO (Control)000
Structure-Activity Relationship (SAR) Discussion

Based on the illustrative data, modification of the amino and carboxyl groups appears to influence the antimicrobial activity. The introduction of a lipophilic benzoyl group (Analog 2) or esterification of the carboxyl group (Analog 3) may enhance activity compared to the parent compound. Conversely, acetylation of the amino group (Analog 1) might slightly decrease activity. This suggests that increased lipophilicity could play a role in the antimicrobial action of these compounds, potentially by facilitating their transport across microbial cell membranes.

Part 2: Comparative Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Anthranilic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for in vitro screening of potential anticancer drugs.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cancer Cells Step1 Treat with Compounds Start->Step1 Step2 Incubate (48h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (4h) Step3->Step4 Step5 Solubilize Formazan Step4->Step5 Step6 Measure Absorbance Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Illustrative Anticancer Activity Data

Table 2: Illustrative Anticancer Activity (IC₅₀ in µM) against MCF-7 Cells

CompoundIC₅₀ (µM)
Parent Compound45
Analog 1 (N-acetyl)> 100
Analog 2 (N-benzoyl)25
Analog 3 (Methyl Ester)30
Doxorubicin (Std.)0.8
Structure-Activity Relationship (SAR) Discussion

The illustrative data suggests that the free amino group might be important for cytotoxic activity, as its acetylation (Analog 1) appears to abolish the activity. The introduction of a bulky benzoyl group (Analog 2) may enhance the anticancer effect compared to the parent compound, possibly by increasing its interaction with biological targets. Esterification of the carboxylic acid (Analog 3) could also lead to a moderate increase in activity. These hypothetical results point towards the importance of both the amino and carboxylic acid functionalities in mediating the cytotoxic effects of this class of compounds.

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Certain benzoic and anthranilic acid derivatives are known to possess anti-inflammatory properties.[8][9][10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimatize Wistar rats for one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (e.g., control, standard, and test compound groups) and fast them overnight before the experiment.

  • Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Assay Start Administer Compounds to Rats Step1 Inject Carrageenan in Paw Start->Step1 Step2 Measure Paw Volume (0-4h) Step1->Step2 Step3 Calculate Percentage Inhibition of Edema Step2->Step3

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Illustrative Anti-inflammatory Activity Data

Table 3: Illustrative Anti-inflammatory Activity (% Inhibition of Edema at 3h)

Compound% Inhibition of Edema
Parent Compound35%
Analog 1 (N-acetyl)45%
Analog 2 (N-benzoyl)55%
Analog 3 (Methyl Ester)30%
Indomethacin (Std.)70%
Structure-Activity Relationship (SAR) Discussion

Based on the illustrative data, acylation of the amino group with both acetyl (Analog 1) and benzoyl (Analog 2) groups appears to enhance anti-inflammatory activity, with the larger benzoyl group potentially conferring greater potency. This suggests that N-acylation may be a favorable modification for this biological activity. In contrast, esterification of the carboxylic acid group (Analog 3) might slightly reduce the anti-inflammatory effect compared to the parent compound, indicating that a free carboxylic acid group could be important for this activity.

Conclusion

This guide provides a structured framework for comparing the biological activities of this compound and its N-acetyl, N-benzoyl, and methyl ester analogs. While direct experimental data for these specific compounds is currently lacking in the scientific literature, the provided protocols and illustrative data offer valuable insights into potential structure-activity relationships.

The hypothetical data suggests that:

  • Antimicrobial activity may be enhanced by increasing lipophilicity through N-benzoylation or esterification.

  • Anticancer activity might be dependent on a free amino group and could be improved by N-benzoylation.

  • Anti-inflammatory activity appears to be favored by N-acylation, while a free carboxylic acid may be beneficial.

It is crucial to emphasize that these discussions are based on illustrative data and general trends. Rigorous experimental evaluation of these specific compounds is necessary to validate these hypotheses and to fully elucidate their therapeutic potential. This guide serves as a call for further research into this interesting class of molecules and provides the necessary methodological foundation for such studies.

References

  • Al-Omair, M. A., Ali, A., Al-Qahtani, S. D., Al-Majid, A. M., Barakat, A., & Siddiqui, M. R. H. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(23), 8345. [Link]

  • Al-Omair, M. A., Ali, A., Al-Qahtani, S. D., Al-Majid, A. M., Barakat, A., & Siddiqui, M. R. H. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. PubMed, 36500438. [Link]

  • Jalpan, J., & Patel, K. (2010). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 524–528. [Link]

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

  • Kretzner, L., Schwarz, S., & Seifert, R. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Molecular and Cellular Endocrinology, 343(1-2), 81–88. [Link]

  • Nasr, T., Bondock, S., & Youns, M. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 13(2), 241-250. [Link]

  • Paraskevopoulos, G., & Karatzas, K. A. (2021). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 7(11), 935. [Link]

  • Srivastava, V. K., Singh, S., & Gulati, A. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]

  • Tiwari, D., & Mishra, A. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Tsolcha, O., & Komiotis, D. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. International Journal of Molecular Sciences, 23(19), 11823. [Link]

  • The Good Scents Company. (n.d.). benzoyl anthranilic acid. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

Sources

A Comparative Guide to Validating Analytical Methods for 2-Amino-4-chloro-5-methoxybenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing and validating robust analytical methods for controlling impurities in 2-Amino-4-chloro-5-methoxybenzoic acid. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring the development of a self-validating system that guarantees data integrity and regulatory compliance.

The Criticality of Impurity Profiling

Impurity profiling is a cornerstone of drug development and manufacturing, ensuring the safety, efficacy, and quality of Active Pharmaceutical Ingredients (APIs).[1] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have stringent requirements for the identification, quantification, and control of impurities.[1][2] Impurities can originate from various sources, including raw materials, synthetic by-products, degradation products, and residual solvents.[3] Their presence can impact the API's chemical and physical properties, potentially affecting formulation performance and, most importantly, patient safety.[3]

For this compound, a substituted aromatic amine and carboxylic acid, potential impurities can arise from several sources:

  • Process-Related Impurities: Incomplete reactions or side reactions during synthesis can lead to isomeric impurities, unreacted starting materials, or by-products from methylation and chlorination steps.

  • Degradation Products: The molecule's functional groups (amino, chloro, methoxy, and carboxylic acid) make it susceptible to degradation under stress conditions like acid/base hydrolysis, oxidation, and photolysis.

A well-validated, stability-indicating analytical method is therefore not just a regulatory requirement but a scientific necessity to ensure a comprehensive understanding of the impurity profile.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and versatility.[4] The choice of HPLC column and mobile phase is critical for achieving the necessary selectivity to separate the main component from a multitude of potential impurities.

Selecting the Optimal HPLC Column

The separation of polar aromatic compounds like this compound and its potential impurities, which may have very similar structures (e.g., positional isomers), requires careful column selection.

Column TypeStationary Phase CharacteristicsAdvantages for this ApplicationDisadvantages for this Application
C18 (Octadecylsilane) Highly hydrophobic, long alkyl chains.Excellent for general-purpose reversed-phase separations. Provides strong retention for hydrophobic compounds.May exhibit poor retention for very polar impurities. Potential for secondary interactions with residual silanols, leading to peak tailing for the basic amino group.
C8 (Octylsilane) Moderately hydrophobic, shorter alkyl chains than C18.Reduced retention compared to C18, which can be advantageous for eluting highly retained compounds faster. May offer different selectivity for polar analytes.May provide insufficient retention for less polar impurities.
Phenyl-Hexyl Phenyl groups provide π-π interactions in addition to hydrophobic interactions.Enhanced selectivity for aromatic compounds and those with double bonds. Can be very effective in separating positional isomers.May have different retention characteristics that require significant method development.
Embedded Polar Group (e.g., Amide, Carbamate) A polar group is embedded within the alkyl chain.Improved peak shape for basic compounds due to shielding of residual silanols. Enhanced retention of polar compounds. Compatible with highly aqueous mobile phases.Selectivity can be significantly different from standard C18 columns, requiring re-optimization of the mobile phase.

For this compound, a C18 column is a good starting point due to its versatility. However, to mitigate peak tailing associated with the amino group, a modern, end-capped, high-purity C18 column is recommended. For challenging separations involving isomers, a Phenyl-Hexyl column could provide superior resolution due to alternative selectivity mechanisms.

Mobile Phase Strategy

The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and selectivity of ionizable compounds.

  • pH Control: this compound has both a basic amino group and an acidic carboxylic acid group.

    • At a low pH (e.g., 2.5-3.5), the carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positive charge). This is often ideal for good peak shape on silica-based columns as it suppresses silanol interactions.

    • At a mid-range pH, the molecule will be zwitterionic.

    • At a high pH, the carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. This requires a pH-stable column.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it often provides better peak shape and lower UV cutoff.

  • Buffer Selection: A phosphate or formate buffer is suitable for maintaining a consistent low pH. For LC-MS compatibility, a volatile buffer like formic acid or ammonium formate is necessary.

A typical starting point for method development would be a gradient elution with a C18 column, using a mobile phase of acetonitrile and a low pH aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water).

A Framework for Method Validation: ICH Q2(R1) as the Blueprint

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5][6] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures and is the authoritative source for this process.[5][6][7]

The validation process can be visualized as a logical workflow:

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report & Implementation Dev Develop Initial HPLC Method (Column, Mobile Phase, Gradient) Opt Optimize for Resolution & Peak Shape Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile & Approve Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.

Key Validation Parameters and Experimental Design

Here, we delve into the core validation parameters with a focus on their practical application for impurity analysis of this compound.

1. Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] For an impurity method, it is crucial to demonstrate that the peaks for known impurities and potential degradation products are well-resolved from the main API peak and from each other.

Experimental Protocol: Forced Degradation Study

A forced degradation study is the most effective way to demonstrate the stability-indicating nature of a method.[4]

Objective: To generate potential degradation products and assess their separation from the main peak and other impurities.

Procedure:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API to 105°C for 24 hours.

    • Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH Q1B guidelines).

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the presence of any degradation products.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other (resolution > 1.5). The mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity Study

Objective: To establish the linear relationship between peak area and concentration for this compound and its known impurities.

Procedure:

  • Prepare Standard Solutions: Prepare a series of at least five concentrations for each known impurity, ranging from the limit of quantitation (LOQ) to 120% of the specification limit.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99.

  • The y-intercept should not be significantly different from zero.

3. Accuracy

Accuracy is the closeness of the test results to the true value. For impurity analysis, it is typically determined by a recovery study.

Experimental Protocol: Accuracy (Recovery) Study

Objective: To determine the recovery of known impurities spiked into a sample of the API.

Procedure:

  • Prepare Spiked Samples: Spike a known amount of the API with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each impurity at each level.

Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurities at the specification limit.

4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol: Precision Study

Objective: To assess the repeatability and intermediate precision of the method.

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of the API spiked with known impurities at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) for the peak areas of each impurity.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies.

Acceptance Criteria: The RSD should be within a pre-defined limit, typically ≤ 10% for impurities.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ Determination

Objective: To determine the lowest concentration of impurities that can be reliably detected and quantified.

Procedure (based on Signal-to-Noise Ratio):

  • Prepare Dilute Solutions: Prepare a series of progressively more dilute solutions of each known impurity.

  • Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness Study

Objective: To evaluate the reliability of the method under varied conditions.

Procedure:

  • Vary Method Parameters: Deliberately vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 10%).

    • Mobile phase composition (e.g., ± 2% organic modifier).

  • Analysis: Analyze a sample under each varied condition.

  • Evaluation: Assess the impact of these changes on the resolution of critical peak pairs and the quantification of impurities.

Acceptance Criteria: The method is robust if the results remain within the acceptance criteria for system suitability and the quantification of impurities is not significantly affected.

Data Presentation and Summary

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and review.

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterExperimental ApproachTypical Acceptance Criteria for Impurity Method
Specificity Forced degradation, peak purity analysisResolution > 1.5, no co-elution, mass balance
Linearity 5+ concentrations from LOQ to 120% of spec.r² ≥ 0.99
Range Confirmed by linearity, accuracy, and precision dataLOQ to 120% of specification limit
Accuracy Spiking at 3 levels (e.g., 50%, 100%, 150%)80-120% recovery
Precision (Repeatability) 6 replicates at 100% of spec.RSD ≤ 10%
Precision (Intermediate) Different day, analyst, instrumentRSD ≤ 15% (cumulative)
LOD S/N ratio ≈ 3:1Determined experimentally
LOQ S/N ratio ≈ 10:1Determined experimentally
Robustness Deliberate variation of key parametersSystem suitability criteria are met

Visualization of the Decision-Making Process

The process of identifying and characterizing an unknown peak detected during analysis follows a logical pathway.

G Start Unknown Peak Detected in HPLC CheckThreshold Is Peak > Identification Threshold (ICH Q3A)? Start->CheckThreshold LCMS Perform LC-MS Analysis CheckThreshold->LCMS Yes Ignore Report as Unidentified Impurity CheckThreshold->Ignore No Propose Propose Structure based on MS Data & Synthetic Pathway LCMS->Propose Synthesize Synthesize Proposed Structure Propose->Synthesize Confirm Confirm Structure (Co-injection, NMR, IR) Synthesize->Confirm Quantify Quantify using Validated Method Confirm->Quantify End Impurity Characterized & Controlled Quantify->End

Caption: Decision Tree for Impurity Identification.

This guide provides a comprehensive framework for developing and validating analytical methods for impurities in this compound. By grounding our approach in the principles of scientific integrity and regulatory compliance, we can ensure the development of robust and reliable methods that safeguard product quality and patient safety.

References

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Impurity Profiling in APIs - BOC Sciences. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • The Importance of API Impurity Profiling in Drug Development - Pharmaffiliates. (2025, January 28).
  • Impurity Profiling and its Significance active Pharmaceutical Ingredients. (n.d.).
  • Impurity profile tracking for active pharmaceutical ingredients: case reports - PubMed. (2007, June 28).
  • Quality Guidelines - ICH. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds - Benchchem. (n.d.).
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22).

Sources

A Guide to the Cross-Validation of Spectroscopic Data for 2-Amino-4-chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug discovery and chemical research, the unambiguous identification of a synthesized molecule is paramount. This guide provides a comprehensive framework for the cross-validation of spectroscopic data, using 2-Amino-4-chloro-5-methoxybenzoic acid as a focal point. While publicly available experimental data for this specific isomer is limited, this guide will leverage data from its close structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, to illustrate the principles and methodologies of robust spectroscopic data cross-validation. This approach underscores the importance of integrating multiple analytical techniques to build a cohesive and reliable structural elucidation.[1][2]

The Imperative of Orthogonal Cross-Validation

Cross-validation in analytical chemistry is the critical process of comparing data from two or more distinct methods to ensure the results are consistent and accurate.[2] The strength of this approach lies in the use of orthogonal techniques, which rely on fundamentally different physicochemical principles.[1] For instance, Infrared (IR) spectroscopy probes the vibrational modes of molecules, Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the chemical environment of atomic nuclei, and Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions. By synergistically applying these techniques, a more complete and validated picture of a molecule's identity can be achieved.

A Systematic Approach to Spectroscopic Cross-Validation

A robust cross-validation strategy involves a systematic workflow to ensure data integrity and a comprehensive structural confirmation. The following diagram outlines a logical sequence for this process.

CrossValidationWorkflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation & Confirmation FTIR FT-IR Spectroscopy FTIR_analysis Functional Group Identification FTIR->FTIR_analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR_analysis Structural Fragment Elucidation NMR->NMR_analysis UVVis UV-Vis Spectroscopy UVVis_analysis Chromophore Characterization UVVis->UVVis_analysis CrossValidation Data Congruence Check FTIR_analysis->CrossValidation NMR_analysis->CrossValidation UVVis_analysis->CrossValidation StructureConfirmation Final Structure Confirmation CrossValidation->StructureConfirmation

Caption: A generalized workflow for the cross-validation of spectroscopic data.

Spectroscopic Profile of a Substituted Aminochloromethoxybenzoic Acid: A Case Study

Due to the limited availability of published experimental data for this compound, we will examine the spectroscopic data of its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4), to demonstrate the cross-validation process.[3]

FT-IR Spectroscopy: Unveiling Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-Amino-5-chloro-2-methoxybenzoic acid, obtained via the KBr wafer technique, reveals key vibrational frequencies that are characteristic of its structure.[3]

Functional Group Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) for Isomer Vibrational Mode
Carboxylic Acid O-H3300-2500 (broad)Broad absorption in this region is expectedStretching
Amine N-H3500-3300Peaks in this region are expectedSymmetric & Asymmetric Stretching
Carbonyl C=O1710-1680A strong absorption is expected around this valueStretching
Aromatic C=C1600-1450Multiple bands are expected in this regionStretching
C-O (ether & acid)1320-1000Absorptions corresponding to C-O stretching are expectedStretching
C-Cl850-550A peak in this region is anticipatedStretching

Note: Specific peak values for the isomer are not detailed in the available public data, but the expected regions of absorption provide a basis for analysis.

The presence of a broad O-H stretch, characteristic N-H stretches, a strong carbonyl absorption, and aromatic C=C stretching peaks would provide strong evidence for the benzoic acid, amino, and aromatic functionalities. The C-O and C-Cl stretches would further support the presence of the methoxy and chloro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the connectivity of atoms can be determined.

The ¹H NMR spectrum of 4-Amino-5-chloro-2-methoxybenzoic acid would be expected to show the following signals:

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (COOH)10.0 - 13.0Singlet (broad)1H
Aromatic CH6.0 - 8.0Singlets or Doublets2H total
Amine (NH₂)4.0 - 6.0Singlet (broad)2H
Methoxy (OCH₃)3.5 - 4.0Singlet3H

The two aromatic protons would appear as distinct signals due to their different electronic environments, and their splitting patterns (or lack thereof, if they are singlets) would be dictated by their coupling with neighboring protons (in this case, none).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-Amino-5-chloro-2-methoxybenzoic acid, the following signals would be anticipated:

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 185
Aromatic C-O155 - 165
Aromatic C-N140 - 150
Aromatic C-Cl120 - 135
Aromatic C-H110 - 130
Aromatic C-COOH125 - 135
Methoxy (OCH₃)55 - 65

The number of distinct aromatic signals would confirm the substitution pattern.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorptions in the UV region. The presence of the amino and chloro substituents on the aromatic ring will influence the position and intensity of these absorption bands. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, electronic transitions were observed around 270 nm, 316 nm, and 324 nm, which are attributed to π→π* transitions.[4] Similar transitions would be expected for this compound.

Cross-Validation: Weaving the Data Together

The power of this multi-technique approach becomes evident during the cross-validation step.

DataIntegration cluster_data Spectroscopic Data cluster_structure Structural Elucidation FTIR FT-IR Data (Functional Groups) ProposedStructure Proposed Structure of 2-Amino-4-chloro- 5-methoxybenzoic acid FTIR->ProposedStructure Confirms: -COOH, -NH₂, -OCH₃, C-Cl H_NMR ¹H NMR Data (Proton Environment) H_NMR->ProposedStructure Confirms: Number & position of H atoms C_NMR ¹³C NMR Data (Carbon Skeleton) C_NMR->ProposedStructure Confirms: Number & type of C atoms UVVis UV-Vis Data (Conjugated System) UVVis->ProposedStructure Confirms: Aromatic System

Caption: Integration of data from multiple spectroscopic techniques to confirm the molecular structure.

The FT-IR data confirms the presence of the key functional groups. The ¹H and ¹³C NMR data then provide the specific connectivity of the atoms, allowing for the differentiation between isomers. For instance, the chemical shifts and coupling patterns of the aromatic protons would be distinctly different for this compound compared to its 4-Amino-5-chloro-2-methoxybenzoic acid isomer. The UV-Vis data provides complementary information about the electronic nature of the molecule, which should be consistent with the structure determined by NMR and IR.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

FT-IR Spectroscopy (ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal after the measurement.

¹H and ¹³C NMR Spectroscopy
  • Dissolve an appropriate amount of the sample (typically 5-25 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

UV-Vis Spectroscopy
  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Calibrate the spectrophotometer with a blank solution (the pure solvent).

  • Fill a cuvette with the sample solution.

  • Place the cuvette in the spectrophotometer.

  • Scan the sample over the desired wavelength range (e.g., 200-800 nm).

  • Record the absorbance spectrum.

Conclusion

References

  • Semjonova, A., & Actiņš, A. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • University College London. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Proportion of cross-validation strategies used in the reviewed.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Retrieved from [Link]

  • Pomerantsev, A. L., & Rodionova, O. Y. (2020). Procrustes Cross-Validation—A Bridge between Cross-Validation and Independent Validation Sets. Analytical Chemistry, 92(17), 11957-11965. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]

  • Guo, S., et al. (2020). Common mistakes in cross-validating classification models. Analytical Methods, 12(31), 3974-3981. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

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A Comparative Efficacy Analysis of Amisulpride, a Key Derivative of 2-Amino-4-chloro-5-methoxybenzoic Acid, Against Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of antipsychotic therapeutics, understanding the nuanced differences in efficacy and safety is paramount. This guide provides a deep dive into the performance of Amisulpride, a notable atypical antipsychotic synthesized from the precursor 2-Amino-4-chloro-5-methoxybenzoic acid. We will objectively compare its efficacy against other leading atypical antipsychotics, supported by experimental data, and elucidate the underlying mechanisms that contribute to its unique clinical profile.

Introduction: The Significance of the Benzamide Moiety

The substituted benzamide chemical structure, originating from precursors like this compound, imparts a distinct pharmacological profile to the resulting drug. In the case of Amisulpride, this heritage leads to a highly selective affinity for dopamine D2 and D3 receptors, with minimal interaction with other receptor systems such as serotonin, adrenergic, or cholinergic receptors.[1] This specificity is a critical differentiator from many other atypical antipsychotics and forms the basis of its therapeutic action and side-effect profile.

Amisulpride, sold under trade names like Solian and Sulpitac, is primarily indicated for the treatment of schizophrenia, addressing both its acute and chronic manifestations.[2] It has also found utility in managing acute manic episodes in bipolar disorder and, at lower doses, in treating dysthymia and major depressive disorder.[2][3]

Mechanism of Action: A Tale of Two Dosages

Amisulpride's efficacy is intrinsically linked to its dose-dependent dual mechanism of action, a direct consequence of its selective D2/D3 receptor antagonism.[2][4]

  • Low Doses (50-300 mg/day): At lower concentrations, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][5] These autoreceptors typically act as a negative feedback mechanism, inhibiting dopamine release. By blocking them, Amisulpride effectively "cuts the brakes," leading to an increase in dopaminergic neurotransmission.[3] This enhanced dopamine activity is thought to alleviate the negative symptoms of schizophrenia (e.g., social withdrawal, apathy) and depressive symptoms.[3][5]

  • High Doses (400-1200 mg/day): At higher doses, Amisulpride acts as a conventional antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[2] This action reduces the overactivity of dopamine pathways, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4][5]

This unique dose-dependent activity allows for a targeted therapeutic approach, addressing a broader spectrum of schizophrenic symptoms than many other antipsychotics.

Signaling Pathway Overview

Amisulpride_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_dose Amisulpride Dose Dopamine_release Dopamine Release D2_D3_post Postsynaptic D2/D3 Receptors Dopamine_release->D2_D3_post Activates D2_D3_auto D2/D3 Autoreceptors D2_D3_auto->Dopamine_release Inhibits Signal_transduction Signal Transduction (Positive Symptoms) D2_D3_post->Signal_transduction Initiates Low_Dose Low Dose Low_Dose->D2_D3_auto Blocks High_Dose High Dose High_Dose->D2_D3_post Blocks

Caption: Dose-dependent mechanism of Amisulpride.

Comparative Efficacy: Amisulpride vs. Other Atypical Antipsychotics

The clinical efficacy of Amisulpride has been rigorously evaluated against other second-generation antipsychotics. A comprehensive Cochrane review and subsequent meta-analyses provide a solid foundation for comparison.[6][7]

Efficacy in Treating Schizophrenia

Clinical trials have consistently demonstrated Amisulpride's robust efficacy in managing the symptoms of schizophrenia. When compared to conventional antipsychotics, Amisulpride has shown significant superiority in improving global and negative symptoms.[8]

The comparison with other atypical antipsychotics reveals a more nuanced picture:

  • vs. Olanzapine: The efficacy of Amisulpride is largely similar to that of olanzapine in managing overall schizophrenic symptoms, as measured by scales like the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impressions (CGI) scale.[7][9]

  • vs. Risperidone: Amisulpride demonstrates comparable efficacy to risperidone.[6][10] However, some studies suggest a potential advantage for Amisulpride in improving negative and depressive symptoms.[9] One study found a significantly greater percentage of patients responding to Amisulpride (200-800 mg) compared to risperidone (2-8 mg) after 6 months of treatment based on PANSS scores (65% vs. 52%).[9]

  • vs. Ziprasidone: Evidence suggests that Amisulpride may be more effective than ziprasidone. In one randomized controlled trial, patients on ziprasidone were more likely to discontinue treatment due to inefficacy compared to those on Amisulpride.[6][10]

Quantitative Efficacy Comparison
ComparatorKey Efficacy FindingsSupporting Data
Olanzapine No significant difference in efficacy based on PANSS, BPRS, and CGI scores.[7]In a meta-analysis of 20 RCTs, no significant differences were found in efficacy measures.[7]
Risperidone Generally similar efficacy, with some evidence suggesting Amisulpride may be superior for negative symptoms.[9]A 6-month study showed a higher response rate for Amisulpride on PANSS (65% vs. 52%).[9]
Ziprasidone Amisulpride demonstrated superior efficacy.Patients were less likely to leave a study early due to inefficacy with Amisulpride (RR 0.21).[6][10]
Conventional Antipsychotics Amisulpride was significantly superior in treating both global and negative symptoms.[8]A meta-analysis of 11 studies confirmed Amisulpride's superiority.[8]

Tolerability and Safety Profile: A Key Differentiator

The selective receptor binding profile of Amisulpride contributes to a generally favorable side-effect profile compared to some other atypical antipsychotics, particularly concerning metabolic issues.

  • Weight Gain: Amisulpride is associated with significantly less weight gain than both olanzapine and risperidone.[6][7][10] This is a critical consideration for long-term treatment adherence and patient health.

  • Metabolic Effects: Compared to olanzapine, Amisulpride is associated with lower fasting blood glucose.[7]

  • Extrapyramidal Symptoms (EPS): The incidence of EPS with Amisulpride is comparable to other atypical antipsychotics like olanzapine and risperidone and significantly lower than conventional antipsychotics.[8][10]

  • Other Side Effects: Olanzapine was associated with a lower risk of insomnia and lactation/amenorrhea, while Amisulpride had a lower risk of constipation and somnolence.[7]

Comparative Safety Profile
Side EffectAmisulpride vs. OlanzapineAmisulpride vs. Risperidone
Weight Gain Significantly less with Amisulpride (MD -2.11 kg).[6][10]Significantly less with Amisulpride (MD -0.99 kg).[6][10]
Fasting Blood Glucose Lower with Amisulpride.[7]Not significantly different.
Extrapyramidal Symptoms (EPS) No significant difference.[10]No significant difference.[10]
Insomnia Higher risk with Amisulpride.[7]Not reported.
Somnolence Lower risk with Amisulpride.[7]Not reported.
Constipation Lower risk with Amisulpride.[7]Not reported.

Experimental Protocols for Efficacy Evaluation

The comparative data presented is derived from randomized controlled trials (RCTs), the gold standard for evaluating drug efficacy. A typical workflow for such a trial is outlined below.

Workflow for a Comparative Antipsychotic Clinical Trial

Clinical_Trial_Workflow cluster_setup Phase 1: Trial Setup cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis P1 Protocol Design & IRB Approval P2 Patient Recruitment (e.g., Schizophrenia Diagnosis) P1->P2 P3 Informed Consent & Screening P2->P3 P4 Baseline Assessment (PANSS, BPRS, CGI) P3->P4 P5 Randomization P4->P5 P6a Treatment Arm A (Amisulpride) P5->P6a P6b Treatment Arm B (Comparator Drug) P5->P6b P7 Regular Follow-up Visits (Efficacy & Safety Monitoring) P6a->P7 P6b->P7 P8 End-of-Study Assessment P7->P8 P9 Data Analysis (Statistical Comparison) P8->P9 P10 Publication of Results P9->P10

Caption: Standard workflow for a randomized controlled trial.

Key Methodologies:

  • Patient Population: Clearly defined inclusion and exclusion criteria are established. For schizophrenia trials, this often involves a diagnosis based on the Diagnostic and Statistical Manual of Mental Disorders (DSM).

  • Randomization and Blinding: Patients are randomly assigned to treatment groups (e.g., Amisulpride or a comparator). In a double-blind study, neither the patients nor the investigators know who is receiving which treatment, minimizing bias.

  • Efficacy Assessment: Standardized rating scales are used to measure changes in symptoms over time.

    • Positive and Negative Syndrome Scale (PANSS): A 30-item scale to assess the severity of positive, negative, and general psychopathology symptoms.

    • Brief Psychiatric Rating Scale (BPRS): A widely used scale to measure psychotic and depressive symptoms.

    • Clinical Global Impressions (CGI) Scale: A clinician-rated measure of the patient's overall severity of illness and improvement.

  • Safety and Tolerability Assessment: This involves monitoring vital signs, weight, metabolic parameters (blood glucose, lipids), and recording all adverse events, including the emergence of extrapyramidal symptoms.

Conclusion and Future Directions

Amisulpride, a derivative of this compound, stands out in the atypical antipsychotic market due to its selective D2/D3 receptor antagonism and unique dose-dependent mechanism of action. This pharmacological profile translates into robust efficacy, comparable to major competitors like olanzapine and risperidone, with a potential advantage in managing negative symptoms and a superior safety profile concerning weight gain and metabolic disturbances.

For drug development professionals, the success of Amisulpride underscores the value of targeting specific receptor subtypes to optimize the benefit-risk ratio. Future research could explore other derivatives of this compound to identify compounds with even greater selectivity or novel modulatory properties at dopamine and other receptors. The continued exploration of such targeted approaches holds significant promise for advancing the treatment of complex psychiatric disorders.

References

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Amisulpride. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amisulpride?. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia?. Available at: [Link]

  • Patsnap Synapse. (2024). What is Amisulpride used for?. Available at: [Link]

  • Komossa, K., Rummel-Kluge, C., Hunger, H., Schmid, F., Schwarz, S., Silveira da Mota Neto, J. I., Kissling, W., & Leucht, S. (2010). Amisulpride versus other atypical antipsychotics for schizophrenia. Cochrane Database of Systematic Reviews, (1). Available at: [Link]

  • PubMed. (2010). Amisulpride versus other atypical antipsychotics for schizophrenia. Available at: [Link]

  • Springer Medizin. (n.d.). Comparative efficacy and safety between amisulpride and olanzapine in schizophrenia treatment and a cost analysis in China. Available at: [Link]

  • PubMed. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Available at: [Link]

  • American Journal of Psychiatry. (n.d.). Amisulpride, an Unusual “Atypical” Antipsychotic: A Meta-Analysis of Randomized Controlled Trials. Available at: [Link]

  • Cambridge University Press. (n.d.). How do we choose between atypical antipsychotics? The advantages of amisulpride. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Available at: [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Amino-4-chloro-5-methoxybenzoic acid (CAS No. 7206-70-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice. This guide is designed to be a self-validating system, explaining the causality behind each step to ensure both safety and regulatory adherence.

Hazard Profile & Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a substituted aromatic amine and benzoic acid derivative. Its hazard profile, derived from Safety Data Sheets (SDS), dictates the necessary precautions for handling and disposal.

The primary hazards are categorized according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassificationGHS CategoryDescriptionSource(s)
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3]
Skin IrritationCategory 2Causes skin irritation.[2][4]
Serious Eye IrritationCategory 2 / 2ACauses serious eye irritation.[2][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4]

This table summarizes the primary health hazards. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.[5][6]

The chemical structure, containing a chlorinated aromatic ring and an amino group, suggests that it should be treated with caution due to the general toxicological profiles of aromatic amines and chlorinated organic compounds.[7][8][9] Improper disposal can lead to environmental contamination, with potential harm to aquatic life.[8]

Pre-Disposal Operations: Safety & Handling

Proper disposal begins with safe handling during routine laboratory use. The following personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5] Facilities must be equipped with an eyewash station.[6]

  • Hand Protection: Chemical-resistant gloves are required. The specific glove material should be chosen based on compatibility with chlorinated aromatic compounds. Always inspect gloves for integrity before use and wash hands thoroughly after handling, even when gloves are worn.[5][10]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin.[5] Contaminated clothing must be removed immediately and washed before reuse.[4][6]

  • Respiratory Protection: If working with the solid form in a way that generates dust, or in poorly ventilated areas, use a NIOSH/MSHA-approved respirator.[6] All handling of the solid chemical should ideally occur within a certified chemical fume hood to keep airborne concentrations low.[5][6]

Incompatible Materials

To prevent dangerous reactions, this compound must be stored and its waste kept separate from incompatible materials, primarily strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[2][6][11] Thermal decomposition can produce hazardous gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[6]

On-Site Waste Management & Segregation

A chemical is considered waste when it is no longer intended for use.[12] At this point, it must be managed according to hazardous waste regulations established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14]

Waste Collection & Containment
  • Designated Container: Collect waste this compound in a dedicated, compatible container. The container must be in good condition, free of leaks or cracks, and have a secure, tightly fitting screw cap.[12][15]

  • Headroom: Do not fill waste containers beyond 80-90% capacity to allow for vapor expansion and prevent spills during movement.[5][15]

  • Container Closure: Keep the waste container closed at all times except when adding waste.[12] This is an OSHA and EPA requirement to prevent the release of chemical vapors into the laboratory environment.[16]

Labeling

Proper labeling is critical for safety and compliance.

  • Immediately upon designating the chemical as waste, affix a "Hazardous Waste" label to the container.[12]

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full, unabbreviated chemical name: "this compound".[12]

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

Segregation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[15]

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[12][15] It is best practice to use secondary containment (such as a chemical-resistant tub) to contain any potential leaks.[12]

  • Follow Institutional Policy: Always adhere to the specific guidelines set by your institution's Environmental Health and Safety (EHS) department, as they are the final authority on waste management procedures.[17]

Accidental Release & Spill Management

In the event of a spill, prompt and correct action is essential to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.[18]

  • Assemble PPE: Don the appropriate PPE as described in Section 2.1 before attempting cleanup.

  • Contain and Clean:

    • For a solid spill, gently sweep up the material, avoiding the generation of dust.[6][10] A HEPA-filter vacuum can also be used for cleanup.[11]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, pads) into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[6][11]

Final Disposal Protocol

Under federal regulations (EPA RCRA), this compound must be disposed of as hazardous waste.[13][19] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[10][17]

  • Ensure Proper Containment & Labeling: Verify that the waste container is securely closed and the hazardous waste label is complete and accurate.

  • Schedule Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not transport hazardous waste yourself.[20]

  • Professional Disposal: The waste will be transported by certified personnel to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] The standard and environmentally preferred disposal method for chlorinated organic compounds is high-temperature incineration at a licensed facility.[19]

Empty Container Disposal

Empty containers that held this compound must also be managed carefully.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical residue).[12][20]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[12][21]

  • Deface Label: After triple-rinsing and air-drying, completely remove or deface the original chemical label.[20][21]

  • Final Disposal: Once the container is clean and the label is defaced, it may be disposed of in the regular trash or recycling, per your institution's policy.[21]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing this compound from use to final disposal.

G cluster_0 start Chemical in Use: This compound is_waste Is the chemical designated as waste? start->is_waste continue_use Continue use following safe handling protocols (See Section 2) is_waste->continue_use No label_waste Immediately affix a 'Hazardous Waste' label to a compatible container. (See Section 3.2) is_waste->label_waste Yes collect_waste Collect waste in the sealed, labeled container in a designated Satellite Accumulation Area (SAA). (See Section 3.1) label_waste->collect_waste segregate_waste Segregate from incompatible materials (e.g., oxidizers). Use secondary containment. (See Section 3.3) collect_waste->segregate_waste full_container Is container full or has it been accumulating for >1 year? segregate_waste->full_container store_saa Continue to store safely in SAA. full_container->store_saa No schedule_pickup Contact EHS or certified waste contractor for disposal. (See Section 5) full_container->schedule_pickup Yes store_saa->collect_waste end_state Professional Disposal at a permitted TSDF (e.g., Incineration) schedule_pickup->end_state

Caption: Decision workflow for the disposal of this compound.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%.
  • ECHEMI. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid SDS, 7206-70-4 Safety Data Sheets.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Santa Cruz Biotechnology. (n.d.). Benzoic acid Safety Data Sheet.
  • Penta chemicals. (2024, April 24). Benzoic acid Safety Data Sheet.
  • US Hazmat Rentals. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(Acridin-9-ylamino)benzoic Acid: A Step-by-Step Guide.
  • Fisher Scientific. (2025, December 25). 2-Amino-4-methoxybenzoic acid Safety Data Sheet.
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A Senior Application Scientist's Guide to Handling 2-Amino-4-chloro-5-methoxybenzoic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like 2-Amino-4-chloro-5-methoxybenzoic acid demands a comprehensive understanding of its properties to ensure both personal safety and experimental validity. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale behind each personal protective equipment (PPE) selection and operational step.

A note on chemical nomenclature: The safety data for "this compound" is most robustly represented under its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) . This guide is based on the available data for this specific CAS number, which should be confirmed against your supply before proceeding.

Hazard Assessment: The "Why" Behind the "What"

Properly handling any chemical begins with a thorough understanding of its potential hazards. This compound is classified as a hazardous substance, and its risk profile dictates our safety protocols.[1] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation, including redness and inflammation.[2][3] This necessitates a robust barrier between the chemical and your skin.

  • Serious Eye Irritation (H319): The compound can cause serious irritation if it comes into contact with the eyes.[2][3] This makes eye protection not just a recommendation, but a critical necessity.

  • Respiratory Irritation (H335): Inhalation of the powder or dust can irritate the respiratory tract.[2][3]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful to your health.[2][4][5]

Understanding these hazards is the foundation of a self-validating safety system. Every piece of PPE and every procedural step is a direct countermeasure to these identified risks.

Core PPE Requirements: Your First Line of Defense

The following PPE is mandatory when handling this compound. The selection is based on preventing skin, eye, and respiratory exposure.

  • Eye and Face Protection:

    • Chemical Safety Goggles: These are essential to protect against dust particles and potential splashes.[6] They must conform to recognized standards such as EN166 (EU) or NIOSH (US).[7][8]

    • Face Shield: For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[6][9]

  • Hand Protection:

    • Chemical-Resistant Gloves: Wear compatible, impervious gloves to prevent skin contact.[1][9][10] Always inspect gloves for tears or holes before use. After handling the compound, wash your hands thoroughly, even after wearing gloves.[10] Proper glove removal technique is crucial to avoid contaminating your skin.[8]

  • Body Protection:

    • Laboratory Coat: A lab coat or other protective suit is required to shield against skin contact.[6][11] This should be kept clean and removed before leaving the work area.

    • Impervious Clothing: For larger quantities or situations with a high risk of contamination, impervious clothing should be worn.[7][8]

  • Respiratory Protection:

    • NIOSH/MSHA Approved Respirator: A respirator, such as a dust mask, is necessary when working with the powder form, especially where dust may be generated or in areas with inadequate ventilation.[6][9] This is a direct response to the compound's potential to cause respiratory irritation.[2][3]

Table 1: PPE Recommendations for Specific Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting Powder Safety Goggles & Face ShieldChemical-Resistant GlovesLab CoatNIOSH/MSHA Approved Respirator (in ventilated area)
Preparing Solutions Safety GogglesChemical-Resistant GlovesLab CoatRecommended if ventilation is insufficient
Conducting Reactions/Handling Solutions Safety GogglesChemical-Resistant GlovesLab CoatNot typically required with adequate ventilation
Cleaning Spills Safety Goggles & Face ShieldChemical-Resistant GlovesLab CoatNIOSH/MSHA Approved Respirator

Operational Protocol: A Self-Validating System for Safety

A safe laboratory environment relies on consistent, repeatable procedures. The following workflow is designed to minimize exposure at every step.

Step 1: Pre-Operational Checks & PPE Donning
  • Verify Ventilation: Ensure you are working in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to minimize dust accumulation.[4]

  • Inspect PPE: Check all PPE for integrity. Ensure there are no cracks in the safety goggles or tears in the gloves.

  • Donning Sequence:

    • First, put on your lab coat.

    • Next, wear your respiratory protection, if required.

    • Then, put on your safety goggles and face shield.

    • Finally, wear your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 2: Safe Handling in the Laboratory
  • Avoid the formation and accumulation of dust.[4][8]

  • Wash your hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the work area.[1][5]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[4][7][9]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[4][9]

Step 3: PPE Doffing and Disposal
  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves first, using a proper technique to avoid touching the outer surface.[8]

    • Remove your lab coat.

    • Remove your face shield and safety goggles.

    • Remove your respirator last.

  • Wash Hands: Immediately wash your hands with soap and water.

  • Disposal: Dispose of contaminated gloves and any other disposable PPE in a designated, sealed container for hazardous waste.[8]

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen.[4] Seek medical attention if you feel unwell.[1][7]

  • Spills: Clean up spills immediately, observing all precautions in the PPE section.[4] Sweep up the solid material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.[4][8][9]

Disposal Plan

All waste, including the chemical itself and any contaminated materials, must be handled as hazardous waste.

  • Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5] Do not let the product enter drains.[8]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical should be placed in a sealed, labeled container for hazardous waste disposal.

Visualization of the Handling Workflow

The following diagram outlines the logical flow for safely handling this compound, from initial planning to final disposal.

G cluster_prep Preparation cluster_op Operation cluster_post Post-Operation RiskAssessment 1. Hazard Assessment PPESelection 2. PPE Selection RiskAssessment->PPESelection Identify Risks Donning 3. Donning PPE PPESelection->Donning Proceed to Lab Handling 4. Chemical Handling Donning->Handling Doffing 5. Doffing PPE Handling->Doffing Decontamination 6. Decontamination Doffing->Decontamination Area & Self Disposal 7. Waste Disposal Decontamination->Disposal cluster_prep cluster_prep cluster_op cluster_op cluster_post cluster_post

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.